Product packaging for 4-phenylisoxazol-5(4H)-one(Cat. No.:CAS No. 16864-15-6)

4-phenylisoxazol-5(4H)-one

Cat. No.: B100633
CAS No.: 16864-15-6
M. Wt: 161.16 g/mol
InChI Key: HNFWHIIUEKQXCI-UHFFFAOYSA-N
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Description

4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6) is a versatile five-membered heterocyclic compound of significant interest in organic synthesis and pharmaceutical research. This compound serves as a versatile building block for the synthesis of a wide array of complex molecules due to its multiple reactive sites . Its structure is characterized by a molecular formula of C 9 H 7 NO 2 and a molecular weight of 161.16 g/mol . In medicinal chemistry, the isoxazolone core is a recognized pharmacophore with a broad spectrum of reported biological activities. Research indicates that oxazolone and isoxazolone derivatives exhibit promising anti-inflammatory and antioxidant properties . These compounds have been studied as potential inhibitors of enzymes like lipoxygenase (LOX) and for their ability to inhibit lipid peroxidation, which are key pathways in inflammatory and oxidative stress-related processes . Furthermore, this class of compounds has been explored for antimicrobial, anticancer, and antifungal applications, making them valuable scaffolds for developing new therapeutic agents . The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves a multicomponent reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, often catalyzed by bases such as sodium acetate . These synthetic protocols can be optimized for efficiency and environmental friendliness, utilizing water as a solvent and eco-friendly catalysts . Researchers value this compound for its utility in constructing diverse heterocyclic systems and its role in the discovery of bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B100633 4-phenylisoxazol-5(4H)-one CAS No. 16864-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16864-15-6

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H

InChI Key

HNFWHIIUEKQXCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=NOC2=O

Canonical SMILES

C1=CC=C(C=C1)C2C=NOC2=O

Synonyms

5(4H)-Isoxazolone,4-phenyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Phenylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-phenylisoxazol-5(4H)-one (CAS No. 1076-59-1). This heterocyclic compound is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including enzyme inhibition relevant to cancer and dermatology. This document consolidates key data on its physical and spectroscopic properties, details experimental protocols for its synthesis, and explores its tautomeric nature. Furthermore, it visualizes potential signaling pathways influenced by its derivatives, offering insights for future drug development endeavors.

Chemical Structure and Properties

3-Phenylisoxazol-5(4H)-one is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. Its structure is characterized by a phenyl group at position 3. It is important to note that this compound exists in a tautomeric equilibrium with other forms, most notably 5-hydroxy-3-phenylisoxazole and 4-phenylisoxazol-5(4H)-one. The 3-phenyl-5(4H)-isoxazolone form is generally the most stable and commonly cited structure.

Tautomerism

The tautomeric forms of 3-phenylisoxazol-5(4H)-one are crucial to its reactivity and biological activity. The equilibrium between the keto (3-phenylisoxazol-5(4H)-one) and enol (5-hydroxy-3-phenylisoxazole) forms is a key characteristic.

Figure 1: Tautomeric equilibrium of 3-phenylisoxazol-5(4H)-one.
Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-phenylisoxazol-5(4H)-one.

PropertyValueReference
CAS Number 1076-59-1[1][2][3][4]
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [1][2][4]
Melting Point 155-158 °C[4]
Boiling Point (est.) 248.1 ± 23.0 °C at 760 Torr
Solubility Slightly soluble in water (4.8 g/L at 25 °C)[2]
Appearance Light beige to pale pink crystalline solid[2][3]
pKa (est.) Data not readily available
XLogP3-AA 1.8[2]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 3-phenylisoxazol-5(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
¹H NMRCDCl₃Signals corresponding to the phenyl and isoxazole ring protons are observed.[2]
¹³C NMRDMSO-d₆Signals for the carbonyl carbon and carbons of the phenyl and isoxazole rings are present.[2]
Infrared (IR) Spectroscopy

The IR spectrum of 3-phenylisoxazol-5(4H)-one typically shows characteristic absorption bands for the carbonyl group (C=O) and the C=N bond of the isoxazole ring.[1]

Mass Spectrometry (MS)

Mass spectral data confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]

Experimental Protocols

Synthesis of 3-Phenylisoxazol-5(4H)-one

A common and efficient method for the synthesis of 3-phenylisoxazol-5(4H)-one and its derivatives is a one-pot, three-component reaction.[5][6]

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable aromatic aldehyde (e.g., benzaldehyde for derivatives)

  • A base catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[7]

  • Ethanol (refluxing)

Procedure:

  • To a solution of ethyl benzoylacetate (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and DABCO (15 mol%).

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylidene-3-phenylisoxazol-5-one.

synthesis_workflow reagents Ethyl Benzoylacetate Hydroxylamine HCl Aromatic Aldehyde DABCO reflux Reflux in Ethanol reagents->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure 4-Arylidene-3-phenylisoxazol-5-one recrystallization->product

Figure 2: General workflow for the synthesis of 4-arylidene-3-phenylisoxazol-5-ones.

Biological Activity and Signaling Pathways

While 3-phenylisoxazol-5(4H)-one itself has limited reported biological activity, its derivatives are of significant interest in drug discovery.

Tyrosinase Inhibition and Melanogenesis

Certain (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests potential applications in the treatment of hyperpigmentation disorders. The mechanism of action is believed to be competitive inhibition, where the compound binds to the active site of the tyrosinase enzyme.[1]

tyrosinase_inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Isoxazolone 3-Phenylisoxazol-5(4H)-one Derivative Isoxazolone->Tyrosinase Inhibition

Figure 3: Inhibition of the melanogenesis pathway by 3-phenylisoxazol-5(4H)-one derivatives.
Acetyl-CoA Carboxylase (ACC) Inhibition and Anticancer Potential

Derivatives of 4-phenoxy-phenyl isoxazoles have been investigated as inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation.[9] Inhibition of ACC can lead to decreased levels of malonyl-CoA, cell cycle arrest, and apoptosis in cancer cells.[8][9]

acc_inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Cell_Growth Cancer Cell Growth & Proliferation Fatty_Acids->Cell_Growth ACC Acetyl-CoA Carboxylase (ACC) Isoxazolone 4-Phenoxy-phenyl isoxazole Derivative Isoxazolone->ACC Inhibition

Figure 4: Inhibition of the fatty acid synthesis pathway by 4-phenoxy-phenyl isoxazole derivatives.

Conclusion

3-Phenylisoxazol-5(4H)-one is a versatile heterocyclic compound with a rich chemistry and significant potential in the development of new therapeutic agents. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the design of novel enzyme inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.

References

The Isoxazolone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolone nucleus, a five-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile structure has been extensively explored, leading to the development of numerous derivatives with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological significance of the isoxazolone core, detailing key mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Isoxazolone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanisms of Anticancer Action

1.1.1. Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazolone-containing compounds, such as NVP-AUY922, have been developed as potent Hsp90 inhibitors.[2][3] By binding to the ATP-binding pocket of Hsp90, these derivatives disrupt the chaperone's function, leading to the degradation of client proteins essential for tumor survival and proliferation. This disruption of the Hsp90--client protein signaling cascade ultimately triggers cell cycle arrest and apoptosis.[1][4]

1.1.2. Disruption of Microtubule Dynamics: Microtubules are critical components of the cytoskeleton, playing a vital role in cell division. Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]

1.1.3. Induction of Apoptosis: A common downstream effect of many anticancer isoxazolone derivatives is the induction of programmed cell death, or apoptosis.[7][8] This is often achieved through the activation of caspase cascades, which are a family of proteases that execute the apoptotic process.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative isoxazolone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2g MCF-7 (Breast)2.63[10]
5 MCF-7 (Breast)3.09[10]
15a HeLa (Cervical)0.4[5]
15b HeLa (Cervical)1.8[5]
15e HeLa (Cervical)1.2[5]
Compound 15 MCF-7 (Breast), HeLa (Cervical)Significant Inhibition[2]
Compound 22 Human Tumor Cell LinesPotent Cytotoxicity[2]
Compound 24 Breast and Prostate Cancer CellsAntiproliferative Activity[2]
Compound 27 -Broad-spectrum MMP inhibitor[2]
Compound 29 TT Cell LinesInduces apoptosis and growth inhibition[2]
Compound 40 MCF-7 (Breast)3.97[11]
Compound 6 MCF-7 and BT-474 (Breast)0.5[11]
Compound 37 MCF-7 (Breast)7.9[11]
4a-e U87 (Glioblastoma)42.8 - 67.6[11]
1d MDA-MB 231 (Breast)46.3 µg/mL[12]
Experimental Protocols

1.3.1. MTT Assay for Cell Viability:

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isoxazolone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

1.3.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the isoxazolone derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13][14]

1.3.3. Tubulin Polymerization Assay:

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and the isoxazolone derivative at various concentrations.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the extent of tubulin polymerization.[15][16]

Signaling Pathway and Workflow Diagrams

Hsp90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_drug Drug Action cluster_degradation Protein Degradation cluster_outcome Cellular Outcome Stress Stress Hsp90_inactive Hsp90 (Inactive) Stress->Hsp90_inactive Hsp90_ATP Hsp90-ATP (Active) Hsp90_inactive->Hsp90_ATP ATP Hsp90_Client Hsp90-Client Complex Hsp90_ATP->Hsp90_Client Client Protein Binding Client_Protein Client Oncoprotein (e.g., Akt, Raf-1) Client_Protein->Hsp90_Client Folded_Protein Stable/Active Oncoprotein Hsp90_Client->Folded_Protein ATP Hydrolysis Ub_Proteasome Ubiquitin-Proteasome System Hsp90_Client->Ub_Proteasome No Hsp90 Protection Proliferation_Survival Tumor Cell Proliferation & Survival Folded_Protein->Proliferation_Survival Isoxazolone Isoxazolone Derivative Isoxazolone->Hsp90_ATP Inhibition Degradation Degradation of Oncoprotein Ub_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 Inhibition by Isoxazolone Derivatives.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_drug Drug Action cluster_outcome Cellular Outcome Tubulin_dimer α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_dimer->Microtubule Polymerization Microtubule->Tubulin_dimer Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Isoxazolone Isoxazolone Derivative Isoxazolone->Tubulin_dimer Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Workflow.

Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazolone scaffold is a key component in a variety of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17][18]

Mechanisms of Antimicrobial Action

The precise mechanisms of action for many isoxazolone-based antimicrobial agents are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[15] The presence of specific substituents on the isoxazolone ring can significantly influence the antimicrobial spectrum and potency.[18]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative isoxazolone derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
4e Candida albicans6 - 60[19][20]
4g Candida albicans6 - 60[19][20]
4h Candida albicans6 - 60[19][20]
- Bacillus subtilis10 - 80[19][20]
- Escherichia coli30 - 80[19][20]
18a Streptococcus pyogenes0.50[21]
18a, 18b Streptococcus pneumoniae0.13[21]
18c Haemophilus influenzae0.13[21]
19 Staphylococcus aureus2[21]
19 MRSA2[21]
19 Enterococcus faecalis4[21]
19 Streptococcus pneumoniae2[21]
PUB9 Staphylococcus aureus>1000 times lower than others[22]
Experimental Protocols

2.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the isoxazolone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Experimental Workflow Diagram

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare Isoxazolone Derivative Stock Solution Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Visual_Inspection Visually Inspect for Microbial Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Antimicrobial Activity Testing Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazolone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory pathway.[23][24]

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many isoxazolone derivatives exhibit inhibitory activity against both COX-1 and COX-2, with some showing selectivity for COX-2.[10][24] By blocking the production of prostaglandins, these compounds can effectively reduce inflammation and pain.

3.1.2. Inhibition of Lipoxygenase (LOX): The LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some isoxazolone derivatives have been found to inhibit LOX enzymes, further contributing to their anti-inflammatory effects.[24]

3.1.3. Suppression of Pro-inflammatory Cytokines: Certain isoxazolone derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[23]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of representative isoxazolone derivatives.

Compound IDAssayActivityReference
C6 COX-2 InhibitionIC50 = 0.85 ± 0.04 µM[10]
C5 COX-2 InhibitionIC50 = 0.85 ± 0.04 µM[10]
C3 COX-2 InhibitionIC50 = 0.93 ± 0.01 µM[10]
2b LOX and COX-2 InhibitionSignificant[24]
7a Carrageenan-induced paw edema51% inhibition[23]
5b Carrageenan-induced paw edema75.68% (2h), 76.71% (3h) inhibition[5]
5c Carrageenan-induced paw edema74.48% (2h), 75.56% (3h) inhibition[5]
5d Carrageenan-induced paw edema71.86% (2h), 72.32% (3h) inhibition[5]
Experimental Protocols

3.3.1. Carrageenan-Induced Paw Edema in Rats:

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the isoxazolone derivative or a control vehicle to rats.

  • Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.[25][26]

  • Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.[25]

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

3.3.2. In Vitro COX-1/COX-2 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Incubation: Incubate the enzyme with the isoxazolone derivative at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).[10][15] The IC50 value is the concentration of the compound that causes 50% inhibition of enzyme activity.

Signaling Pathway and Workflow Diagrams

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Inflammatory Pathways cluster_drug Drug Action cluster_outcome Physiological Response Stimulus Cell Injury / Pathogen Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazolone Isoxazolone Derivative Isoxazolone->COX_Enzymes Inhibition Isoxazolone->LOX_Enzymes Inhibition Carrageenan_Edema_Workflow cluster_prep Preparation cluster_induction Edema Induction cluster_measurement Measurement & Analysis Animal_Grouping Group Rats (Control & Treatment) Compound_Admin Administer Isoxazolone Derivative or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Paw_Volume->Calculate_Inhibition Neuroprotection_Workflow cluster_prep Cell Culture & Treatment cluster_induction Induction of Neurotoxicity cluster_analysis Assessment of Neuroprotection Cell_Culture Culture HT22 Neuronal Cells Compound_Treatment Pre-treat with Isoxazolone Derivative Cell_Culture->Compound_Treatment Oxidative_Stress Induce Oxidative Stress (e.g., with Glutamate) Compound_Treatment->Oxidative_Stress Viability_Assay Perform Cell Viability Assay (e.g., MTT) Oxidative_Stress->Viability_Assay Data_Analysis Analyze and Compare Viability Data Viability_Assay->Data_Analysis

References

An In-depth Technical Guide to the Discovery and History of Isoxazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of isoxazol-5(4H)-one derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Isoxazol-5(4H)-ones are a class of five-membered nitrogen- and oxygen-containing heterocycles that have garnered significant attention due to their presence in a wide array of bioactive compounds.[1][2][3] The isoxazole ring is a key pharmacophore, and its derivatives have shown diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][4]

Historical Perspective: From Early Syntheses to Modern Methodologies

The synthesis of isoxazol-5(4H)-one derivatives has evolved significantly since the initial reports. Early methods often involved multi-step procedures with harsh reaction conditions. A notable early synthesis of a 3-methylisoxazol-5-one was reported by Michael Cocivera and co-workers in 1976, which was limited to the reaction of ethylbenzoylacetate and hydroxylamine hydrochloride.[5] Later, in 1993, Villemin and his team developed a two-step preparation of 3-phenyl-4-arylmethylene isoxazol-5-ones.[5] This method involved the initial formation of a 3-phenylisoxazol-5-one intermediate, followed by a Knoevenagel condensation with aldehydes.[5]

The turn of the 21st century saw a paradigm shift towards the development of more efficient and environmentally friendly synthetic protocols. A major breakthrough was the popularization of one-pot, three-component reactions for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.[5][6][7] This approach, which involves the simultaneous reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, has become the cornerstone of modern isoxazol-5(4H)-one synthesis due to its high atom economy, procedural simplicity, and the ability to generate molecular diversity.[2][7]

Modern Synthetic Methodologies: The Rise of Green Chemistry

Contemporary research in the synthesis of isoxazol-5(4H)-one derivatives is heavily influenced by the principles of green chemistry.[2][7][8] This has led to the development of numerous protocols that utilize milder reaction conditions, eco-friendly solvents like water and glycerol, and a wide variety of catalysts to improve reaction efficiency and sustainability.[1][2][6][7]

Catalytic Innovations

A plethora of catalysts have been explored to facilitate the one-pot synthesis of isoxazol-5(4H)-ones. These range from simple bases like pyridine to a diverse array of more sophisticated systems, including:

  • Basic Salts: Sodium sulfide, sodium benzoate, sodium citrate, and sodium tetraborate have all been successfully employed.[6][9]

  • Organocatalysts: Amino acids such as L-valine and weak organic acids like citric acid and tartaric acid have proven to be effective and environmentally benign catalysts.[5][7][10]

  • Nanocatalysts and Solid Supports: To enhance catalyst recovery and reusability, researchers have utilized catalysts immobilized on solid supports, such as amine-functionalized cellulose and nano-silica sulfuric acid.[1][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[4][5]

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome Beta-keto ester Beta-keto ester One-pot Reaction One-pot Reaction Beta-keto ester->One-pot Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->One-pot Reaction Aldehyde Aldehyde Aldehyde->One-pot Reaction Isoxazol-5(4H)-one Isoxazol-5(4H)-one One-pot Reaction->Isoxazol-5(4H)-one Catalyst Catalyst Catalyst->One-pot Reaction Solvent Solvent Solvent->One-pot Reaction

Caption: General workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various isoxazol-5(4H)-one derivatives as reported in the literature.

Table 1: Comparison of Catalysts for the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

CatalystSolventTemperatureTime (min)Yield (%)Reference
L-valineEthanolReflux<495[5]
Citric AcidWaterRoom Temp.30090[7]
Tartaric AcidWater70°C4592[10]
Cell-Pr-NH2WaterRoom Temp.2598[1]
Gluconic AcidGAAS70°C4594[8]

Table 2: Substrate Scope for the Synthesis of Isoxazol-5(4H)-one Derivatives using Cell-Pr-NH2 Catalyst in Water at Room Temperature

Aldehydeβ-keto esterTime (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetate2096[1]
4-ChlorobenzaldehydeEthyl acetoacetate3094[1]
4-NitrobenzaldehydeEthyl acetoacetate3592[1]
Thiophen-2-carbaldehydeEthyl acetoacetate4090[1]
BenzaldehydeEthyl 4-chloroacetoacetate2595[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of isoxazol-5(4H)-one derivatives.

General Procedure for the Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using an Amine-Functionalized Cellulose Catalyst[1]

A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of amine-functionalized cellulose (Cell-Pr-NH2, 14 mg) in water (10 mL) is stirred at room temperature.[1] The completion of the reaction is monitored by thin-layer chromatography (TLC) analysis. Upon completion, the precipitate formed is filtered off, washed with ethanol (3 x 10 mL), and air-dried to yield the pure isoxazol-5(4H)-one product.[1]

L-valine-mediated Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones[5]

In a round-bottom flask, an aldehyde (1 mmol), an alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and L-valine (0.1 mmol) are taken in ethanol (4 mL). The reaction mixture is refluxed for the time specified (typically less than 4 minutes). After completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and dried to afford the desired isoxazol-5(4H)-one.

Green Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using Gluconic Acid Aqueous Solution[8]

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) is stirred in a 50 wt% gluconic acid aqueous solution (GAAS) (5 mL) at 70°C.[8] The progress of the reaction is monitored by TLC. After completion (typically within 45 minutes), the reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure to obtain the crude solid product, which is then purified by crystallization from ethanol.[8]

Signaling Pathways and Biological Applications

While the primary focus of this guide is on the discovery and synthesis of isoxazol-5(4H)-one derivatives, it is important to note their potential in drug discovery. The isoxazole nucleus is a versatile scaffold that can be functionalized to interact with various biological targets. Further research is needed to fully elucidate the specific signaling pathways modulated by these compounds and to translate their in vitro activities into therapeutic applications. The development of efficient and diverse synthetic routes, as detailed in this guide, is a critical first step in this endeavor.

The following diagram depicts a conceptual relationship between the synthesis of isoxazol-5(4H)-one derivatives and their potential application in drug discovery.

G Synthetic Chemistry Synthetic Chemistry Library of Derivatives Library of Derivatives Synthetic Chemistry->Library of Derivatives Generates Biological Screening Biological Screening Library of Derivatives->Biological Screening Input for Hit Identification Hit Identification Biological Screening->Hit Identification Leads to Lead Optimization Lead Optimization Hit Identification->Lead Optimization Informs Drug Candidate Drug Candidate Lead Optimization->Drug Candidate Results in

References

4-Phenylisoxazol-5(4H)-one: A Technical Whitepaper on Speculative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylisoxazol-5(4H)-one is a heterocyclic compound belonging to the isoxazolone class of molecules. While direct research into its specific mechanism of action is limited, the broader family of isoxazole and isoxazolone derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on related compounds to speculate on the potential mechanisms of action for this compound. This document explores plausible targets, including protein kinases, acetyl-CoA carboxylase, and topoisomerase I, providing a foundational framework for future research and drug development efforts. Detailed experimental protocols and data from analogous compounds are presented to guide hypothesis testing and validation.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The isoxazol-5(4H)-one core, a key feature of the title compound, is also present in various biologically active molecules.[7][8][9][10] This whitepaper aims to provide a comprehensive overview of potential mechanisms of action for this compound by drawing parallels with structurally related and well-characterized isoxazole derivatives. The speculative pathways presented herein are intended to serve as a roadmap for researchers investigating the therapeutic potential of this compound.

Speculative Mechanisms of Action

Based on the established biological activities of isoxazole-containing molecules, we speculate that this compound may exert its effects through one or more of the following mechanisms.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. Several isoxazole derivatives have been identified as potent protein kinase inhibitors.[11][12][13]

Rationale for Speculation: The planar phenyl and isoxazolone rings of this compound may allow it to fit into the ATP-binding pocket of various kinases, a common feature of many kinase inhibitors. Structurally similar 3,4-diaryl isoxazoles are known to inhibit kinases such as p38α MAP kinase and Casein Kinase 1 (CK1).[13] Furthermore, other isoxazole derivatives have shown inhibitory activity against c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[11][12]

Potential Signaling Pathway Involvement:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors CK1 CK1 Compound 4-Phenylisoxazol- 5(4H)-one Compound->Receptor_TK Compound->JNK Compound->p38 Compound->CK1 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Speculative inhibition of kinase signaling pathways by this compound.

Quantitative Data for Representative Isoxazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Reference
3,4-Diaryl-isoxazoleCK1δ33[13]
4-(Isoxazol-3-yl)pyridin-2-amineJNK3100-1000[11]
Isoxazole DerivativeEGFR-TK54[12]
Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of ACC has therapeutic potential in metabolic diseases and cancer.

Rationale for Speculation: A series of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of ACC.[14][15] Although this compound lacks the phenoxy-phenyl moiety, the core isoxazole structure is present, suggesting a potential for interaction with the ACC active site.

Potential Metabolic Pathway Involvement:

acc_pathway Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acid Synthesis Fatty_Acid_Synthase->Fatty_Acids Compound 4-Phenylisoxazol- 5(4H)-one Compound->ACC

Caption: Speculative inhibition of the fatty acid synthesis pathway via ACC.

Quantitative Data for Representative Isoxazole-Based ACC Inhibitors:

CompoundTargetIC50 (nM)Reference
Compound 6g (4-phenoxy-phenyl isoxazole derivative)hACC199.8[15]
CP-640186 (Reference Compound)hACC1108.9[15]
Inhibition of Topoisomerase I

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Top1, known as Top1 poisons, trap the enzyme-DNA cleavage complex, leading to DNA damage and cell death. This mechanism is exploited by several anticancer drugs.

Rationale for Speculation: The planar, heterocyclic nature of the phenylpyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, which is structurally related to known Top1 poisons, has been shown to be a suitable framework for the development of Top1 inhibitors.[16][17] The this compound structure, with its fused ring system, may also possess the ability to intercalate into DNA or interact with the Top1-DNA complex.

Potential DNA Replication/Transcription Interference:

top1_pathway Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage DNA Damage & Apoptosis Cleavage_Complex->DNA_Damage Compound 4-Phenylisoxazol- 5(4H)-one Compound->Cleavage_Complex Stabilization

Caption: Speculative stabilization of the Top1-DNA cleavage complex.

Quantitative Data for Representative Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one-Based Top1 Inhibitors:

CompoundActivityConcentration (µM)Reference
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivativesTop1 Inhibition1-100[16]

Proposed Experimental Protocols

To validate the speculative mechanisms of action for this compound, the following experimental protocols, adapted from literature on similar compounds, are proposed.

Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against a panel of protein kinases.

Workflow Diagram:

kinase_workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT), and this compound dissolved in DMSO.

  • Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the kinase and the test compound to the kinase buffer. Incubate for a specified time (e.g., 10 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). f. Detect the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on ACC activity.

Methodology:

  • Reagents: Recombinant human ACC1, acetyl-CoA, ATP, sodium bicarbonate, assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA), and this compound in DMSO.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, combine the assay buffer, ACC1 enzyme, and the test compound. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate. d. Incubate for 30 minutes at 37°C. e. Stop the reaction and measure the amount of ADP produced using a detection kit (e.g., ADP-Glo™ Assay).[18][19] f. Read the luminescence on a plate reader.

  • Data Analysis: Determine the percentage of ACC inhibition at each compound concentration and calculate the IC50 value.

Topoisomerase I DNA Cleavage Assay

This assay determines if this compound can stabilize the Top1-DNA cleavage complex, a hallmark of Top1 poisons.[20][21][22]

Methodology:

  • Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine), this compound in DMSO, and a known Top1 poison (e.g., camptothecin) as a positive control.

  • Procedure: a. In a microcentrifuge tube, incubate the supercoiled DNA with Top1 and varying concentrations of the test compound for 30 minutes at 37°C. b. Terminate the reaction by adding SDS and proteinase K. c. Analyze the DNA products by agarose gel electrophoresis. d. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: An increase in the amount of nicked (open circular) DNA in the presence of the compound compared to the enzyme-only control indicates stabilization of the cleavage complex and potential Top1 inhibitory activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the biological activities of the isoxazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed in this whitepaper—inhibition of protein kinases, acetyl-CoA carboxylase, and topoisomerase I—represent plausible starting points for experimental validation.

Future research should focus on:

  • In vitro screening: Testing this compound against a broad panel of kinases, as well as in ACC and Top1 activity assays.

  • Cell-based assays: Evaluating the effect of the compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.

  • Structural biology: Determining the co-crystal structure of this compound with its identified target(s) to understand the molecular basis of interaction.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By systematically exploring these avenues, the scientific community can uncover the therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

Spectroscopic Characterization of 4-Phenylisoxazol-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties, synthesis, and structural characteristics of 4-phenylisoxazol-5(4H)-one. This compound belongs to the isoxazolone class of heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While extensive spectroscopic data for substituted derivatives are available, this guide focuses on the parent compound, this compound, providing the most relevant available data and outlining general experimental procedures for its synthesis and characterization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The structure consists of a five-membered isoxazolone ring with a phenyl group attached at the 4-position. The molecule exists in tautomeric forms, with the 5(4H)-one (keto) form being a common representation.

Below is a diagram illustrating the chemical structure of this compound with atom numbering for spectroscopic reference.

structure Structure of this compound cluster_isoxazolone Isoxazolone Ring cluster_phenyl Phenyl Group C4 C4 C5 C5=O C4->C5 H4 H C4->H4 C1' C1' C4->C1' N1 N1 C5->N1 O2 O2 N1->O2 C3 C3 O2->C3 C3->C4 C2' C2' C1'->C2' C3' C3' C2'->C3' C6' C6' C6'->C1' C4' C4' C3'->C4' C5' C5' C5'->C6' C4'->C5'

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

Direct, high-resolution spectroscopic data for the unsubstituted this compound is not widely published. However, data is available for closely related analogs. The following tables summarize the expected and reported spectroscopic characteristics based on available information for 3-phenylisoxazol-5(4H)-one, a closely related isomer, and other similar structures.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazolone ring and the phenyl substituent.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
CH₂ (C4)~ 3.5 - 4.5SingletMethylene protons on the isoxazolone ring.
Aromatic-H~ 7.2 - 7.8MultipletProtons of the phenyl group.

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm) Notes
C=O (C5)~ 170 - 180Carbonyl carbon of the isoxazolone ring.
C=N (C3)~ 155 - 165Imine carbon of the isoxazolone ring.
Aromatic-C~ 125 - 135Carbons of the phenyl group.
CH₂ (C4)~ 40 - 50Methylene carbon on the isoxazolone ring.

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Lactone)1750 - 1780Strong
C=N1620 - 1680Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Value
Molecular Ion (M⁺)m/z 161
Key Fragmentsm/z 105 (C₆H₅CO⁺), m/z 77 (C₆H₅⁺)

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of isoxazol-5(4H)-one derivatives is the one-pot, three-component condensation reaction.[2][3][4][5][6] A plausible synthetic route for this compound would involve the reaction of a phenyl-substituted β-ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride in the presence of a suitable base and solvent.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium acetate, DABCO)

  • Solvent (e.g., ethanol, water)

Procedure:

  • To a solution of ethyl benzoylacetate (1 equivalent) in the chosen solvent, add hydroxylamine hydrochloride (1 equivalent) and the base (1-2 equivalents).

  • The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

synthesis_workflow General Synthesis Workflow reagents Ethyl Benzoylacetate Hydroxylamine HCl Base reaction Reaction in Solvent (e.g., Ethanol) Reflux reagents->reaction monitoring TLC Monitoring reaction->monitoring workup Cooling & Isolation (Filtration/Extraction) monitoring->workup Reaction Complete purification Recrystallization workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Protocol

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding protons and carbons in the molecule.

  • Infrared Spectroscopy:

    • Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry:

    • Introduce a sample of the purified product into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to further confirm the structure.

characterization_workflow Spectroscopic Characterization Workflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion

This technical guide provides a summary of the key spectroscopic features and a plausible synthetic route for this compound. While direct and comprehensive experimental data for this specific unsubstituted compound is limited in the public domain, the information presented, based on closely related analogs, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other related isoxazolone derivatives. Further research to fully elucidate the spectroscopic and biological properties of this compound is encouraged.

References

The Isoxazolone Ring: A Technical Guide to Physical and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolone scaffold is a privileged five-membered heterocyclic ring system integral to numerous pharmacologically active agents and agrochemicals. Its unique electronic and structural properties contribute to its biological activity, but also dictate its stability profile. Understanding the physical and chemical stability of the isoxazolone ring is paramount for drug development professionals to ensure the safety, efficacy, and shelf-life of new chemical entities. This technical guide provides an in-depth analysis of the isoxazolone ring's stability, summarizing degradation pathways, quantitative data, and detailed experimental protocols for stability assessment.

Chemical Stability and Degradation Pathways

The stability of the isoxazolone ring is highly dependent on its substitution pattern and the environmental conditions to which it is exposed. The inherent strain in the N-O bond makes it a potential cleavage site under various stress conditions.

Hydrolytic Stability

Hydrolysis is a critical degradation pathway for many isoxazolone-containing compounds, with the rate and mechanism being highly pH-dependent.

  • Acidic Conditions: The isoxazolone ring generally exhibits high stability in acidic media. Protonation of the ring nitrogen can occur, but this typically does not lead to rapid ring cleavage. Studies on various isoxazolone derivatives, including the drug leflunomide, show resistance to degradation at acidic pH.[1]

  • Neutral and Basic Conditions: The ring is significantly more susceptible to degradation in neutral and, particularly, alkaline environments. For 3-unsubstituted isoxazolones, base-catalyzed hydrolysis is a primary degradation pathway.[2] The mechanism involves the deprotonation of the C3-hydrogen, which facilitates the cleavage of the weak N-O bond, leading to ring opening.[1] This reaction is also temperature-dependent, with higher temperatures accelerating the degradation rate significantly.[1]

A proposed mechanism for the base-catalyzed degradation of a 3-unsubstituted isoxazolone ring is depicted below.

G Isoxazolone 3-Unsubstituted Isoxazolone Carbanion C3-Carbanion Intermediate Isoxazolone->Carbanion Deprotonation at C3 Base Base (OH⁻) RingOpened Ring-Opened Intermediate (α-Cyano Enolate) Carbanion->RingOpened FinalProduct Final Degradation Product RingOpened->FinalProduct Rearrangement/ Further Reaction

Caption: Base-catalyzed degradation pathway of a 3-unsubstituted isoxazolone.
Photostability

Photodegradation can be a significant issue for isoxazolone-containing molecules. The weak N-O bond is susceptible to cleavage upon absorption of UV radiation.[3] This can lead to a complex series of reactions, including rearrangement to form oxazole derivatives or fragmentation into smaller molecules. Photostability testing, as mandated by ICH guideline Q1B, is crucial.[4][5] Key parameters, such as the quantum yield of photodegradation, can be determined to quantify this liability.[3]

Thermal Stability

Isoxazolone derivatives are generally stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The specific degradation pathway and products are highly dependent on the molecule's overall structure. Thermal stress testing, typically at temperatures 10°C above accelerated stability conditions, is used to probe this potential liability.[6][7]

Oxidative Stability

Oxidative degradation is another potential pathway, particularly for isoxazolones with electron-rich substituents. Common laboratory and industrial oxidizing agents, or even atmospheric oxygen, can initiate degradation. Forced degradation studies using reagents like hydrogen peroxide (H₂O₂) are essential to identify potential oxidative liabilities and degradants.

Quantitative Stability Data

Quantitative data is essential for comparing the stability of different derivatives and for predicting shelf-life. The following table summarizes stability data for the isoxazolone-containing drug leflunomide as a case study.

CompoundStress ConditionTemperature (°C)Half-life (t½)Reference
LeflunomidepH 4.0 Buffer25Stable[1]
LeflunomidepH 7.4 Buffer25Stable[1]
LeflunomidepH 10.0 Buffer25~6.0 hours[1]
LeflunomidepH 4.0 Buffer37Stable[1]
LeflunomidepH 7.4 Buffer37~7.4 hours[1]
LeflunomidepH 10.0 Buffer37~1.2 hours[1]

Physical Stability

Beyond chemical degradation, the physical properties of an isoxazolone-containing active pharmaceutical ingredient (API) can impact its stability and bioavailability.

  • Polymorphism: Many organic molecules, including isoxazolones, can exist in multiple crystalline forms, or polymorphs.[8][9] Different polymorphs possess different crystal lattice energies, which can affect their melting point, solubility, dissolution rate, and physical stability.[8][10] A metastable polymorph may be more soluble but can convert to a more stable, less soluble form over time, impacting the drug product's performance.[10]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can also be a stability concern. Water absorption can induce chemical degradation (hydrolysis) or trigger a polymorphic transformation.[11]

Characterizing and controlling the solid-state form of an isoxazolone API is a critical step in drug development.

Experimental Protocols for Stability Assessment

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[4][12]

General Protocol for Forced Degradation Studies

The objective is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without being overly complex.[4][13]

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Solutions (API, Placebo, Blank) ~1 mg/mL acid Acid Hydrolysis (e.g., 0.1 M HCl, RT to 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT to 60°C) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 60°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Light Conditions) start->photo sampling Sample at Time Points (e.g., 1, 6, 24, 48 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base (If Applicable) sampling->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: General experimental workflow for forced degradation studies.
Detailed Methodologies

1. Acid/Base Hydrolysis:

  • Objective: To assess degradation in acidic and basic environments.

  • Protocol:

    • Prepare a stock solution of the isoxazolone compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.[14]

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.[14]

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).[15]

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

    • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the reaction.

    • Dilute with mobile phase and analyze by HPLC.

2. Oxidative Degradation:

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound (1 mg/mL).

    • Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.[15]

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3. Thermal Degradation:

  • Objective: To evaluate the effect of high temperature.

  • Protocol:

    • For solid-state studies, place the powdered API in a controlled temperature oven (e.g., 60-80°C).[15]

    • For solution-state studies, reflux a solution of the compound.

    • Sample at various time points, dissolve (if solid), and analyze by HPLC.

4. Photodegradation:

  • Objective: To determine light sensitivity.

  • Protocol:

    • Expose solid API and a solution of the compound to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples by HPLC.

Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for these studies.[16] The method must be able to separate the intact drug from all process impurities and degradation products. A typical setup involves a C18 reverse-phase column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol, with UV detection at an appropriate wavelength. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

References

Potential Therapeutic Targets of 4-Phenylisoxazol-5(4H)-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-phenylisoxazol-5(4H)-one and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines key therapeutic targets, summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for assessing biological activity, and visualizes relevant pathways and workflows.

Overview of Therapeutic Targets

Analogs of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, inflammatory disorders, and metabolic diseases. The primary therapeutic targets identified to date include:

  • Acetyl-CoA Carboxylase (ACC): A critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[1]

  • Inosine Monophosphate Dehydrogenase (IMPDH): A key enzyme in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis, making it a target for antiviral and anticancer agents.

  • Lipoxygenase (LOX): A family of enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation.

  • Trypsin: A serine protease involved in digestion and implicated in various pathological processes, including inflammation and cancer.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of diabetes and obesity.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various this compound analogs against their respective targets.

Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of 4-Phenoxy-phenyl Isoxazole Analogs [1]

CompoundhACC1 IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)
6g 99.81.101.731.50
6l Not Reported0.220.260.21

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Isoxazol-5(4H)-one Derivatives

CompoundPTP1B IC50 (µM)
C3 2.3

Note: Data for IMPDH, Lipoxygenase, and Trypsin inhibition was primarily qualitative in the sourced literature, hence quantitative tables are not provided.

Signaling Pathways and Experimental Workflows

Acetyl-CoA Carboxylase Inhibition Pathway

The inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs disrupts fatty acid synthesis, leading to a decrease in malonyl-CoA levels. This can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells.[1]

ACC_Inhibition_Pathway 4-Phenoxy-phenyl isoxazole analogs 4-Phenoxy-phenyl isoxazole analogs ACC1 Acetyl-CoA Carboxylase 1 (ACC1) 4-Phenoxy-phenyl isoxazole analogs->ACC1 4-Phenoxy-phenyl isoxazole analogs->ACC1 Apoptosis Apoptosis 4-Phenoxy-phenyl isoxazole analogs->Apoptosis induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest 4-Phenoxy-phenyl isoxazole analogs->Cell_Cycle_Arrest induces Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA catalyzes conversion of Acetyl-CoA to ACC1->Malonyl_CoA Cell_Growth Cancer Cell Growth & Proliferation FAS Fatty Acid Synthase Malonyl_CoA->FAS Malonyl_CoA->FAS Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids FAS->Fatty_Acids Fatty_Acids->Cell_Growth supports Fatty_Acids->Cell_Growth

Caption: ACC Inhibition Pathway by 4-Phenoxy-phenyl Isoxazole Analogs.

General Synthetic Workflow for 4-Phenoxy-phenyl Isoxazoles

The synthesis of 4-phenoxy-phenyl isoxazole analogs typically involves a multi-step process starting from commercially available materials.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_2 Intermediate 2 (4-Phenoxybenzaldehyde derivative) 4-Fluorobenzaldehyde->Intermediate_2 Phenol_or_Derivative Phenol or 4-(Benzyloxy)phenol Phenol_or_Derivative->Intermediate_2 K2CO3, 120°C Aldoxime_3 Aldoxime 3 Intermediate_2->Aldoxime_3 Hydroxylamine Chloroaldoxime_4 Chloroaldoxime 4 Aldoxime_3->Chloroaldoxime_4 N-chlorosuccinimide (NCS) Final_Product 4-Phenoxy-phenyl Isoxazole Analog Chloroaldoxime_4->Final_Product Further reactions and substituent modifications

Caption: General Synthetic Workflow for 4-Phenoxy-phenyl Isoxazoles.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the analogs on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of lipoxygenase activity.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

  • Add the lipoxygenase enzyme solution and incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 values.

PTP1B Inhibition Assay

This colorimetric assay is used to screen for inhibitors of protein tyrosine phosphatase 1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds

  • Microplate reader

Procedure:

  • Add the assay buffer, test compound, and PTP1B enzyme to the wells of a 96-well plate.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs have demonstrated significant inhibitory activity against a range of clinically relevant targets. The data and protocols presented in this guide are intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry. Future work should focus on optimizing the potency and selectivity of these compounds and evaluating their efficacy and safety in preclinical models.

References

A Comprehensive Review of 4-Phenylisoxazol-5(4H)-one Derivatives for Novel Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The 4-phenylisoxazol-5(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in anticancer drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is often achieved through efficient and straightforward chemical reactions. One of the most common methods is a one-pot, three-component condensation reaction.[1] This approach offers high atom economy and allows for the generation of a diverse range of derivatives in good yields.

A typical synthesis involves the reaction of an aryl aldehyde, hydroxylamine hydrochloride, and a β-keto ester in a suitable solvent, often in the presence of a catalyst.[1] Another well-established method is the Erlenmeyer–Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and sodium acetate.[2]

General Experimental Protocol for Three-Component Synthesis

A general procedure for the synthesis of 4-arylidene-3-substituted-isoxazol-5(4H)-ones is as follows:

  • A mixture of an appropriate aryl aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and a β-keto ester (e.g., ethyl acetoacetate, 1 mmol) is prepared in an environmentally friendly solvent such as water or ethanol.[1]

  • A catalytic amount of a suitable catalyst, for instance, urea, is added to the reaction mixture.[1]

  • The mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to a full day.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water or another appropriate solvent, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system to yield the desired this compound derivative.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Work-up & Purification A Aryl Aldehyde Stirring Stirring/Reflux A->Stirring B Hydroxylamine HCl B->Stirring C β-Keto Ester C->Stirring Solvent Solvent (e.g., Water/Ethanol) Solvent->Stirring Catalyst Catalyst (e.g., Urea) Catalyst->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound Derivative Recrystallization->Product

General workflow for the three-component synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Their versatility makes them attractive scaffolds for the development of new therapeutic agents.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds.[4] Several derivatives have shown potent cytotoxic effects against various human cancer cell lines, including those of the lung (A549), breast (MDA-MB-231), and liver (HepG2).[5][6]

One of the key mechanisms underlying the anticancer activity of certain this compound derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC).[5][7] ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[5][6] By inhibiting ACC, these compounds can disrupt cancer cell metabolism, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative this compound derivatives from the literature.

Table 1: Acetyl-CoA Carboxylase (ACC1) Inhibitory Activity

CompoundIC₅₀ (nM) for hACC1Reference
6g 99.8[5]
CP-640186 (Reference) 108.8[6]

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundA549 (Lung)HepG2 (Liver)MDA-MB-231 (Breast)K562 (Leukemia)Reference
6l 0.220.260.21-[5][8]
Doxorubicin (Reference) ----[5]
Compound 1 ---0.071[9]
Compound 2 ---0.018[9]
Compound 3 ---0.044[9]

Mechanism of Action: ACC Inhibition Pathway

The inhibition of ACC by this compound derivatives triggers a cascade of events within cancer cells. The primary consequence is a reduction in the levels of malonyl-CoA, the product of the ACC-catalyzed reaction.[5] This depletion of malonyl-CoA disrupts fatty acid synthesis, which is essential for membrane production and energy storage in rapidly dividing cells. The downstream effects include the arrest of the cell cycle, typically at the G0/G1 phase, and the induction of programmed cell death (apoptosis).[5]

G cluster_drug Drug Action cluster_enzyme Enzymatic Target cluster_metabolic Metabolic Effect cluster_cellular Cellular Outcomes Drug This compound Derivative (e.g., 6g, 6l) ACC Acetyl-CoA Carboxylase (ACC) Drug->ACC Inhibition MalonylCoA Malonyl-CoA Levels Drug->MalonylCoA Decreases ACC->MalonylCoA Catalyzes FAS Fatty Acid Synthesis MalonylCoA->FAS Required for CCA Cell Cycle Arrest (G0/G1) MalonylCoA->CCA Leads to Apoptosis Apoptosis CCA->Apoptosis Induces

Signaling pathway of anticancer activity via ACC inhibition.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5][6]

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration, typically 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[5]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable core for the development of novel therapeutic agents, particularly in the field of oncology. The straightforward synthesis and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening. The identification of Acetyl-CoA Carboxylase as a key target provides a clear mechanistic basis for their anticancer activity.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for ACC. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their efficacy, pharmacokinetic properties, and safety profiles in preclinical models. The broad biological activity of this scaffold also suggests that its potential in other therapeutic areas, such as infectious and inflammatory diseases, should be further explored.

References

A Deep Dive into the Supramolecular Landscape of Substituted Isoxazolones: A Technical Guide to Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazolone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure and the non-covalent interactions that govern their crystal packing and subsequent interactions with biological targets. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these crucial intermolecular forces. This technical guide provides an in-depth exploration of the application of Hirshfeld surface analysis to substituted isoxazolones, offering a detailed experimental protocol, a comprehensive summary of quantitative data, and a visual representation of the analytical workflow. This document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this technique for the rational design and optimization of isoxazolone-based therapeutics.

Introduction: The Significance of Intermolecular Interactions in Isoxazolone-Based Drug Design

The isoxazolone ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique electronic and geometric profile.[1] This scaffold is present in numerous FDA-approved drugs and clinical candidates. The biological activity of substituted isoxazolones is not solely dependent on their covalent structure but is profoundly influenced by their three-dimensional arrangement in the solid state and their ability to form specific non-covalent interactions with biological macromolecules.

Understanding the supramolecular assembly of these compounds in their crystalline form provides invaluable insights into their physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the nature and strength of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are critical for molecular recognition at the active sites of enzymes and receptors.

Hirshfeld surface analysis, a method based on the partitioning of crystal space, allows for the detailed investigation of these intermolecular contacts.[2] By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify and quantify the contributions of different interactions to the overall crystal packing.[3] This guide will delve into the practical application of this technique for the study of substituted isoxazolones.

Experimental Protocol: Hirshfeld Surface Analysis of Substituted Isoxazolones

This section provides a detailed methodology for performing Hirshfeld surface analysis on a given substituted isoxazolone crystal structure. The protocol assumes the availability of a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction.

2.1. Software and Prerequisites

  • CrystalExplorer: This is the primary software used for Hirshfeld surface analysis. The latest version can be downloaded from the official website.[4]

  • Crystallographic Information File (CIF): A CIF file containing the crystal structure data of the substituted isoxazolone is required.

2.2. Step-by-Step Procedure

  • Importing the Crystal Structure:

    • Launch the CrystalExplorer software.

    • Go to File > Open and select the CIF file of the substituted isoxazolone.

    • The crystal structure will be displayed in the main window. Ensure that the asymmetric unit is correctly identified.

  • Generating the Hirshfeld Surface:

    • Select the molecule of interest within the asymmetric unit by clicking on its atoms.

    • Click on the "Generate Surface" icon in the toolbar.

    • In the "Surface Generation" dialog box, select "Hirshfeld" as the surface type.

    • Choose a suitable resolution (e.g., "High (Standard)") for the surface calculation.

    • Click "OK" to generate the 3D Hirshfeld surface around the selected molecule.

  • Mapping Properties on the Hirshfeld Surface:

    • With the Hirshfeld surface displayed, right-click on the surface and go to Properties.

    • Select d_norm to map the normalized contact distance onto the surface. This will color the surface to highlight intermolecular contacts:

      • Red spots: Indicate contacts shorter than the van der Waals radii (strong interactions).

      • White areas: Represent contacts with distances approximately equal to the van der Waals radii.

      • Blue areas: Show contacts longer than the van der Waals radii (weaker interactions).[5]

    • Other useful properties to map include d_i (distance to the nearest nucleus inside the surface), d_e (distance to the nearest nucleus outside the surface), shape index, and curvedness.

  • Generating 2D Fingerprint Plots:

    • Click on the "Generate Fingerprint" icon in the toolbar.

    • The 2D fingerprint plot will be generated, displaying d_i versus d_e. This plot provides a quantitative summary of all intermolecular contacts.

    • The color of the plot indicates the frequency of occurrence of each (d_i, d_e) pair.

  • Deconvoluting the 2D Fingerprint Plot:

    • In the "Fingerprint" window, use the "Filter by elements" option to break down the full fingerprint plot into contributions from specific atom pairs (e.g., H···H, O···H, C···H).

    • This allows for the quantification of the percentage contribution of each type of interaction to the total Hirshfeld surface area.

  • Data Extraction and Analysis:

    • Record the percentage contributions of the major intermolecular contacts from the deconvoluted fingerprint plots.

    • Analyze the d_norm surface to identify the specific atoms and functional groups involved in the strongest interactions (red spots).

    • Correlate the findings with the overall crystal packing and the potential influence of different substituents on the isoxazolone core.

Quantitative Data Presentation: Intermolecular Interactions in Substituted Isoxazolones

The following table summarizes the percentage contributions of the most significant intermolecular contacts for a selection of substituted isoxazolone derivatives, as determined by Hirshfeld surface analysis. This data provides a quantitative basis for comparing the influence of different substituents on the supramolecular assembly.

Compound/DerivativeH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)Other Notable Contacts (%)Reference
Ethyl 5-phenylisoxazole-3-carboxylate41.023.218.79.2C···C (1.6)[3]
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}sulfonamide53.620.817.74.5C···C (1.7), N···C (0.9), O···C (0.8)[6]
Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate43.9-13.917.0C···C (10.1)[6]
(Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one25.1-17.812.0H···S/S···H (6.0), C···C (7.9)[7]
(Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one41.128.021.0--[8]
5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I)26.6---H···N/N···H (22.6), H···S/S···H (13.3), H···C/C···H (20.3)[9]
5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II)25.3---H···N/N···H (22.5), H···S/S···H (13.3), H···C/C···H (21.0)[9]

Note: The categorization of contacts (e.g., C···H/H···C) may vary slightly between publications. Data is presented as reported in the source.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of substituted isoxazolones.

Hirshfeld_Analysis_Workflow cluster_input Input Data cluster_analysis Computational Analysis cluster_output Output & Interpretation cluster_application Application in Drug Development cif Crystallographic Information File (CIF) (from Single-Crystal X-ray Diffraction) crystal_explorer Import into CrystalExplorer cif->crystal_explorer generate_hs Generate 3D Hirshfeld Surface crystal_explorer->generate_hs map_properties Map Properties (d_norm, shape index, etc.) generate_hs->map_properties generate_fp Generate 2D Fingerprint Plot map_properties->generate_fp surface_viz 3D Visualization of Intermolecular Contacts map_properties->surface_viz deconvolute_fp Deconvolute Fingerprint Plot generate_fp->deconvolute_fp quant_data Quantitative Data Table (% Contribution of Interactions) deconvolute_fp->quant_data interpretation Interpretation of Crystal Packing & Supramolecular Assembly surface_viz->interpretation quant_data->interpretation rational_design Rational Drug Design (Structure-Property Relationship) interpretation->rational_design polymorph_screening Polymorph Screening rational_design->polymorph_screening formulation_dev Formulation Development rational_design->formulation_dev Isoxazole_Signaling_Pathway cluster_pathway Potential Intracellular Signaling Pathways isoxazolone Bioactive Isoxazolone Derivative mapk MAPK Pathway (e.g., ERK, JNK, p38) isoxazolone->mapk akt PI3K/AKT Pathway isoxazolone->akt ampk AMPK Pathway isoxazolone->ampk proliferation Cell Proliferation mapk->proliferation Modulates apoptosis_mapk Apoptosis mapk->apoptosis_mapk Modulates cell_survival Cell Survival akt->cell_survival Promotes foxo3a FOXO3a (Apoptosis) akt->foxo3a Inhibits pepck PEPCK (Gluconeogenesis) ampk->pepck Inhibits g6pase G6Pase (Gluconeogenesis) ampk->g6pase Inhibits

References

Tautomerism in 4-substituted isoxazol-5(4H)-one systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Tautomerism in 4-Substituted Isoxazol-5(4H)-one Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazol-5(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The substitution at the 4-position of the isoxazol-5(4H)-one ring system introduces a fascinating and critical aspect of its chemistry: tautomerism. These molecules can exist in a dynamic equilibrium between multiple tautomeric forms, primarily the CH, NH, and OH forms. The predominant tautomer can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile by altering its shape, hydrogen bonding capabilities, and interaction with biological targets. This guide provides a comprehensive overview of the tautomeric behavior of 4-substituted isoxazol-5(4H)-ones, presenting quantitative data, detailed experimental protocols for tautomer determination, and visual diagrams to elucidate the underlying principles of these equilibria.

Tautomeric Forms of 4-Substituted Isoxazol-5(4H)-ones

4-Substituted isoxazol-5(4H)-ones can exist in three principal tautomeric forms, which are in equilibrium. These are often referred to as the "CH," "NH," and "OH" forms, corresponding to the location of the mobile proton.

  • CH-form (Keto form): 4-substituted-isoxazol-5(4H)-one. This is a ketone form where the proton is at the C4 position.

  • OH-form (Enol form): 4-substituted-5-hydroxyisoxazole. This is an enol form where the proton is on the oxygen atom at C5, resulting in a hydroxyl group and an aromatic isoxazole ring.[6]

  • NH-form: 4-substituted-isoxazol-5(2H)-one. This form has the proton on the nitrogen atom at the 2-position.

The equilibrium between these forms is influenced by several factors, including the nature of the substituent at the 4-position (R), the solvent, and the temperature.

Visualization of Tautomeric Equilibria

The equilibrium between the CH, OH, and NH tautomeric forms of a 4-substituted isoxazol-5(4H)-one is depicted below.

Tautomerism cluster_CH CH-form (Keto) cluster_OH OH-form (Enol) cluster_NH NH-form CH 4-R-isoxazol-5(4H)-one OH 4-R-5-hydroxyisoxazole CH->OH NH 4-R-isoxazol-5(2H)-one CH->NH OH->NH SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 β-keto ester p1 One-pot reaction (Catalyst, Solvent) r1->p1 r2 Hydroxylamine hydrochloride r2->p1 r3 Aldehyde r3->p1 prod 3,4-disubstituted isoxazol-5(4H)-one p1->prod

References

Methodological & Application

Application Note: One-Pot, Three-Component Synthesis of 4-Arylidene-3-phenylisoxazol-5(4H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazol-5(4H)-one derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. These scaffolds are present in numerous pharmacologically active agents, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2][3] Furthermore, they serve as versatile intermediates in organic synthesis and as functional materials in applications like nonlinear optical research.[4] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as long reaction times, low yields, and the use of hazardous reagents.[2]

Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering significant advantages including operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate molecular diversity.[2][5] This application note details a robust and efficient one-pot, three-component protocol for the synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones from aromatic aldehydes, ethyl benzoylacetate, and hydroxylamine hydrochloride. Various catalytic systems, including green and catalyst-free approaches, are presented to highlight the versatility and optimization potential of this reaction.

General Reaction Scheme

The synthesis proceeds via a one-pot condensation reaction involving three components: an aromatic aldehyde, ethyl benzoylacetate (to provide the 3-phenyl substituent), and hydroxylamine hydrochloride. The general transformation is depicted below:

Figure 1: General reaction for the synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones using different catalytic systems.

Protocol 1: DABCO-Catalyzed Synthesis in Ethanol

This protocol is adapted from a procedure utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient basic catalyst in refluxing ethanol.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • DABCO (1 mmol)

  • Ethanol (10 mL)

  • Round-bottomed flask (25 mL or 50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and DABCO (1 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 4-15 minutes.[2]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • The product is typically pure, but can be further purified by recrystallization from ethanol if necessary.[2]

Protocol 2: Citric Acid-Catalyzed Synthesis in Water

This protocol describes an environmentally benign procedure using citric acid as a catalyst in water at room temperature.[5][6]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate or Ethyl benzoylacetate (10 mmol)

  • Hydroxylamine hydrochloride (10 mmol)

  • Citric acid (10 mmol)

  • Distilled water (25 mL)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottomed flask equipped with a magnetic stirrer, prepare a mixture of the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (10 mmol) in 25 mL of distilled water.[5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Reaction times can range from 5 to 24 hours depending on the substrate.[5][6]

  • Upon completion, the solid precipitate is collected by filtration.

  • Wash the collected solid with cold distilled water.

  • Recrystallize the final product from ethanol or acetone to afford the pure compound.[5]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and solvent significantly impacts reaction time and yield. The following table summarizes various conditions reported for the one-pot synthesis of 4-arylidene-3-substituted-isoxazol-5(4H)-ones.

CatalystSolventTemperatureTimeYield (%)Reference
DABCOEthanolReflux4-15 min60-85[2]
Citric AcidWaterRoom Temp.5-24 h70-90[5][6]
Gluconic AcidGAAS (50 wt%)70 °C45 min~95[7]
DMAP (8 mol%)Water/Ethanol80 °CShorter TimesHigh[8][9]
NoneWaterSunlight17-40 min89-97
UreaWaterNot specifiedNot specifiedHigh

Visualizations: Workflow and Mechanism

Diagrams created using Graphviz illustrate the experimental workflow and the proposed reaction mechanism, adhering to specified design constraints.

experimental_workflow Experimental Workflow for One-Pot Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Result reagents 1. Mix Aldehyde, β-Ketoester, NH2OH·HCl catalyst 2. Add Catalyst & Solvent reagents->catalyst react 3. Stir / Heat (e.g., Reflux, 70°C, RT) catalyst->react monitor 4. Monitor via TLC react->monitor cool 5. Cool Mixture monitor->cool filter 6. Filter Precipitate cool->filter purify 7. Wash & Recrystallize filter->purify product Pure Product purify->product

Caption: General experimental workflow for the one-pot synthesis.

The plausible reaction mechanism involves three key stages: formation of the 3-phenylisoxazol-5-one intermediate, followed by a Knoevenagel condensation with the aromatic aldehyde.[2]

reaction_mechanism Proposed Reaction Mechanism cluster_reactants cluster_intermediates ketoester Ethyl Benzoylacetate oxime Oxime Intermediate ketoester->oxime Condensation hydroxylamine Hydroxylamine (from NH2OH·HCl) hydroxylamine->oxime Condensation aldehyde Aromatic Aldehyde product 4-Arylidene-3-phenyl- isoxazol-5(4H)-one aldehyde->product Knoevenagel Condensation isoxazolone 3-Phenylisoxazol-5-one oxime->isoxazolone Intramolecular Cyclization isoxazolone->product Knoevenagel Condensation

Caption: Plausible mechanism for the three-component synthesis.

The one-pot, three-component synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones is a highly efficient, versatile, and straightforward method for generating this important heterocyclic scaffold. The use of green catalysts like citric acid or catalyst-free conditions under sunlight demonstrates the method's alignment with the principles of sustainable chemistry.[5][10] The operational simplicity, high yields, and short reaction times make this protocol exceptionally valuable for applications in drug discovery, medicinal chemistry, and materials science, facilitating the rapid synthesis of compound libraries for further investigation.

References

Green Chemistry Approaches for the Synthesis of Isoxazol-5(4H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoxazol-5(4H)-one derivatives, focusing on green chemistry principles. These methods offer advantages such as the use of environmentally benign solvents, alternative energy sources, and reusable catalysts, leading to reduced waste and increased safety.

I. Introduction to Green Synthesis of Isoxazol-5(4H)-ones

Isoxazol-5(4H)-ones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive targets in drug discovery and development.[1][2] Traditional synthetic methods often rely on hazardous organic solvents and harsh reaction conditions. Green chemistry approaches aim to mitigate these issues by employing sustainable practices.[1] The most common green strategy for synthesizing 4-substituted isoxazol-5(4H)-ones is a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[3][4] Various green methodologies, including the use of water as a solvent, natural catalysts, and alternative energy sources like ultrasound and microwave irradiation, have been successfully developed.[1][5][6]

II. Comparative Data of Green Synthetic Protocols

The following table summarizes quantitative data from various green synthetic methods for isoxazol-5(4H)-ones, allowing for a direct comparison of their efficiency and conditions.

MethodCatalystSolventEnergy SourceTimeYield (%)Reference
Sunlight-Mediated SynthesisNoneWaterNatural Sunlight17-40 min89-97[7]
Ultrasound-Assisted SynthesisSnII-Montmorillonite K10WaterUltrasound (30°C)Not Specified87-96[8]
Ultrasound-Assisted SynthesisItaconic AcidWaterUltrasound (50°C)15 min95[9][10]
Agro-Waste Based MediumWEOFPA/GlycerolGlycerolOil Bath (60°C)Not Specified86-92[11][12]
Amine-Functionalized CellulosePropylamine-functionalized celluloseWaterStirring (Room Temp)Not SpecifiedGood-High[2]
Tartaric Acid CatalysisDL-Tartaric AcidWaterNot SpecifiedShortGood[13]
Microwave-Assisted SynthesisSodium HypophosphiteEthanolMicrowave (4 min)4 minHigh[14]
Natural Acid CatalysisLemon JuiceWater/EthanolHeating (90°C)40-60 min92-98[15]

III. Experimental Protocols

Herein, we provide detailed experimental protocols for three distinct green synthetic methods.

Protocol 1: Sunlight-Mediated Synthesis in Water

This protocol describes a catalyst-free, three-component synthesis of 4-arylidene-isoxazol-5(4H)-ones using natural sunlight as a green and sustainable energy source.[7]

Materials:

  • Aromatic or heteroaromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water

Equipment:

  • Round-bottom flask or beaker

  • Magnetic stirrer (optional)

  • Filtration apparatus

Procedure:

  • In a suitable flask, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water.

  • Expose the reaction mixture to direct natural sunlight with occasional stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 17-40 minutes), the solid product precipitates out of the solution.[7]

  • Collect the precipitate by filtration, wash with water, and dry to obtain the pure 4-arylidene-isoxazol-5(4H)-one derivative.

Protocol 2: Ultrasound-Assisted Synthesis using a Heterogeneous Catalyst

This method utilizes ultrasound irradiation in water with a recoverable solid catalyst, SnII-Montmorillonite K10, for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • SnII-Montmorillonite K10 (0.01 g)

  • Distilled water (5 mL)

Equipment:

  • 50 mL round-bottomed flask

  • Ultrasonic bath

  • Filtration apparatus

  • Oven

Procedure:

  • To a 50 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and SnII-Mont K10 (0.01 g).[8]

  • Add 5 mL of distilled water to the flask.

  • Irradiate the reaction mixture in an ultrasonic bath at 30°C.

  • Monitor the formation of the precipitate and the completion of the reaction using TLC.

  • Once the reaction is complete, filter the precipitate using a pump and dry it in an oven to yield the final product.[8]

Protocol 3: Synthesis using a Biodegradable Organocatalyst

This protocol employs itaconic acid, a biodegradable and non-hazardous organocatalyst, for the synthesis of 4H-isoxazol-5-ones under ultrasound irradiation.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Itaconic acid (as catalyst)

  • Water

Equipment:

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and a catalytic amount of itaconic acid in water.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 50°C for approximately 15 minutes.[9]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration. The aqueous solution of itaconic acid can be recovered and reused.[9]

IV. Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic pathway and experimental workflows for the green synthesis of isoxazol-5(4H)-ones.

G General Synthetic Pathway for Isoxazol-5(4H)-ones cluster_reactants Starting Materials cluster_reaction One-Pot Three-Component Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction Green Conditions (e.g., Water, Sunlight, Ultrasound) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Isoxazolone Isoxazol-5(4H)-one Reaction->Isoxazolone

Caption: General one-pot, three-component synthesis of isoxazol-5(4H)-ones.

G Experimental Workflow for Green Synthesis Start 1. Mix Reactants (Aldehyde, β-Ketoester, Hydroxylamine HCl) and Catalyst (if any) in Green Solvent Reaction 2. Apply Energy Source (Sunlight, Ultrasound, or Heating) Start->Reaction Monitor 3. Monitor Reaction (TLC) Reaction->Monitor Isolate 4. Isolate Product (Filtration) Monitor->Isolate Reaction Complete Purify 5. Wash and Dry Product Isolate->Purify End Pure Isoxazol-5(4H)-one Purify->End

Caption: A typical experimental workflow for the green synthesis of isoxazol-5(4H)-ones.

G Proposed Reaction Mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Cyclization Ketoester Ethyl Acetoacetate Oxime Oxime Intermediate Ketoester->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Oxime_ref Oxime Intermediate Aldehyde Aromatic Aldehyde Intermediate_B Intermediate B Aldehyde->Intermediate_B Product Isoxazol-5(4H)-one Intermediate_B->Product Intramolecular Cyclization Oxime_ref->Intermediate_B

Caption: A plausible reaction mechanism for the formation of isoxazol-5(4H)-ones.[8][13]

References

Application Notes and Protocols for the Use of 4-Phenylisoxazol-5(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylisoxazol-5(4H)-one and its derivatives are versatile synthetic intermediates that serve as valuable building blocks in the synthesis of a wide array of heterocyclic compounds. The isoxazolone core is a key pharmacophore in numerous biologically active molecules, demonstrating a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel chemical entities for drug discovery.

Applications of this compound Derivatives

Derivatives of this compound have been investigated for various therapeutic applications, primarily driven by their ability to modulate key biological pathways. Two prominent areas of application are as inhibitors of acetyl-CoA carboxylase (ACC) and as inhibitors of tubulin polymerization.

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to meet the demands of rapid proliferation.[1] Inhibition of ACC leads to a depletion of malonyl-CoA, a key substrate for fatty acid synthase (FASN). This disruption of lipid metabolism can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][5] Several isoxazole-containing compounds have been identified as potent tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[6]

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of 4-Arylidene-3-phenylisoxazol-5(4H)-ones via One-Pot, Three-Component Reaction

EntryAromatic AldehydeProductYield (%)Melting Point (°C)
1Benzaldehyde4-Benzylidene-3-phenylisoxazol-5(4H)-one85152-154
24-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-3-phenylisoxazol-5(4H)-one92198-200
34-Methoxybenzaldehyde4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one88165-167
44-Nitrobenzaldehyde4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one95225-227

Table 2: Spectroscopic Data for Selected 4-Arylidene-3-phenylisoxazol-5(4H)-ones

Compound1H NMR (CDCl3, δ ppm)13C NMR (DMSO-d6, δ ppm)
4-(4-Methylbenzylidene)-3-phenylisoxazol-5(4H)-one2.45 (s, 3H, CH3), 7.38 (d, J = 8.8 Hz, 2H, Ar–H), 7.59 (s, 1H, H-vinyl), 7.63–7.75 (m, 5H, Ar–H), 8.35 (d, J = 8.8 Hz, 2H, Ar–H)21.8, 113.2, 116.6, 124.9, 127.9, 129.3, 129.7, 131.3, 133.2, 138.5, 153.7, 164.8 (C=N), 169.4 (C=O)[7]
4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one3.91 (s, 3H, OCH3), 7.14 (d, J = 9.0 Hz, 2H, Ar–H), 7.61–7.72 (m, 5H, Ar–H), 7.74 (s, 1H, H-vinyl), 8.52 (d, J = 8.7 Hz, 2H, Ar–H)56.5, 114.7, 115.1, 126.1, 127.8, 129.3, 129.7, 131.4, 137.8, 153.5, 164.7, 165.1 (C=N), 169.2 (C=O)[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylisoxazol-5(4H)-one

This two-step procedure first involves the formation of an oxime from ethyl benzoylacetate, followed by ring closure.

Step 1: Synthesis of Ethyl 3-(hydroxyimino)-3-phenylpropanoate

  • To a solution of ethyl benzoylacetate (10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 3-Phenylisoxazol-5(4H)-one

  • Suspend the dried ethyl 3-(hydroxyimino)-3-phenylpropanoate (8 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect the precipitated 3-phenylisoxazol-5(4H)-one by filtration, wash with water, and recrystallize from ethanol.

Protocol 2: One-Pot Synthesis of 4-Arylidene-3-phenylisoxazol-5(4H)-ones

This efficient one-pot, three-component synthesis is a preferred method for generating a library of 4-arylidene derivatives.[8]

  • In a round-bottom flask, combine ethyl benzoylacetate (2 mmol), hydroxylamine hydrochloride (2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 mmol) in ethanol (4 mL).

  • Reflux the mixture for 3 minutes.

  • Add the desired aromatic aldehyde (2 mmol) to the reaction mixture.

  • Continue refluxing for an additional 1-15 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration and wash with water. The product is often pure enough for subsequent steps without further purification.

Protocol 3: Synthesis of Pyrazolo[4,3-d]isoxazole Derivatives

This protocol describes the conversion of a 4-arylidene-3-phenylisoxazol-5(4H)-one into a fused pyrazole ring system.

  • Dissolve the 4-arylidene-3-phenylisoxazol-5(4H)-one derivative (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualizations

G Synthesis of 4-Arylidene-3-phenylisoxazol-5(4H)-one and its Conversion cluster_synthesis One-Pot Synthesis cluster_conversion Conversion to Fused Heterocycle EB Ethyl Benzoylacetate DABCO DABCO, Ethanol, Reflux EB->DABCO HH Hydroxylamine HCl HH->DABCO AA Aromatic Aldehyde AA->DABCO Pdt1 Pdt1 DABCO->Pdt1 4-Arylidene-3-phenyl- isoxazol-5(4H)-one Pdt1_c 4-Arylidene-3-phenyl- isoxazol-5(4H)-one Hydrazine Hydrazine Hydrate, Ethanol Pdt1_c->Hydrazine Pdt2 Pyrazolo[4,3-d]isoxazole Derivative Hydrazine->Pdt2

Caption: Synthetic workflow for 4-arylidene-3-phenylisoxazol-5(4H)-one.

G ACC Inhibition Signaling Pathway ACC_Inhibitor Isoxazole Derivative (ACC Inhibitor) ACC Acetyl-CoA Carboxylase (ACC) ACC_Inhibitor->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acid Synthesis FASN->FattyAcids CellGrowth Reduced Membrane Biogenesis FattyAcids->CellGrowth Leads to Apoptosis Apoptosis CellGrowth->Apoptosis Induces G Tubulin Polymerization Inhibition Pathway Tubulin_Inhibitor Isoxazole Derivative (Tubulin Inhibitor) Tubulin αβ-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle G2/M Phase Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

References

Application Notes and Protocols for the Synthesis of 4-Arylidene-Isoxazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-arylidene-isoxazol-5(4H)-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined below describe a one-pot, three-component reaction, a common and efficient method for synthesizing these derivatives.[1][4][5] This approach involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aromatic aldehyde.[1][5][6] Various catalytic systems and reaction conditions are presented to offer flexibility and optimization for specific research needs.

Introduction

Isoxazole-5(4H)-one derivatives are a pivotal scaffold in drug discovery and development. The 4-arylidene substitution on this core structure has been shown to be crucial for their biological activity. The synthesis of these compounds is typically achieved through a Knoevenagel condensation mechanism.[4][7] The one-pot, three-component synthesis is a preferred method due to its operational simplicity, atom economy, and the ability to generate a diverse library of compounds by varying the starting materials.[4][8] This document outlines several effective protocols using different catalysts, including 4-(dimethylamino)pyridine (DMAP), amine-functionalized cellulose, and citric acid, often in environmentally friendly solvents like water.[1][4][5]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-arylidene-isoxazol-5(4H)-one derivatives using different catalytic systems.

Table 1: DMAP-Catalyzed Synthesis in Water [1]

EntryAromatic Aldehydeβ-KetoesterTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetate1592
24-ChlorobenzaldehydeEthyl acetoacetate1295
34-MethoxybenzaldehydeEthyl acetoacetate1096
44-NitrobenzaldehydeEthyl acetoacetate2090
5BenzaldehydeMethyl acetoacetate1890

Table 2: Amine-Functionalized Cellulose-Catalyzed Synthesis in Water [4]

EntryAromatic Aldehydeβ-KetoesterTime (h)Yield (%)
14-Hydroxy-3-methoxybenzaldehydeEthyl acetoacetate2.594
24-ChlorobenzaldehydeEthyl acetoacetate392
33-NitrobenzaldehydeEthyl acetoacetate489
4Thiophene-2-carboxaldehydeEthyl acetoacetate3.590
54-(Dimethylamino)benzaldehydeEthyl 4-chloroacetoacetate295

Table 3: Citric Acid-Catalyzed Synthesis in Water [5]

EntryAromatic Aldehydeβ-KetoesterTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetate1085
24-ChlorobenzaldehydeEthyl acetoacetate890
34-MethoxybenzaldehydeEthyl acetoacetate590
44-NitrobenzaldehydeEthyl acetoacetate1580
52-ChlorobenzaldehydeEthyl acetoacetate1282

Experimental Protocols

General One-Pot, Three-Component Synthesis Protocol

This general procedure can be adapted for various catalysts.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Aromatic aldehyde

  • Catalyst (e.g., DMAP, amine-functionalized cellulose, citric acid)

  • Solvent (e.g., water, ethanol)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the β-ketoester (1.1 mmol), hydroxylamine hydrochloride (1.1 mmol), and the aromatic aldehyde (1 mmol).[1]

  • Add the chosen solvent (e.g., 5-10 mL of water).[1][4]

  • Add the catalyst. The amount will vary depending on the catalyst used (e.g., 10 mol% DMAP, 14 mg amine-functionalized cellulose, or 1 mmol citric acid).[1][4][5]

  • Stir the reaction mixture at the specified temperature (room temperature to 80°C) for the time indicated in the tables above or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][4]

  • Upon completion, a precipitate will often form.[1][4]

  • Collect the solid product by filtration.

  • Wash the precipitate with a suitable solvent (e.g., hot water or ethanol) to remove impurities.[1][4]

  • Dry the purified product in an oven.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5]

Example Characterization Data for (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one:

  • ¹H-NMR (300 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 7.00 (d, J = 8.7 Hz, 2H, Ar), 7.34 (s, 1H, ArCH=), 8.44 (d, J = 8.7 Hz, 2H, Ar).[5]

  • ¹³C-NMR (300 MHz, CDCl₃): δ 11.63 (CH₃), 55.70 (OCH₃), 114.64, 116.31, 125.82, 136.96, 149.35, 161.29, 164.60, 168.77.[5]

  • IR (KBr) ν: 1730 (C=O), 1590, 1267, 1018, 875, 775 cm⁻¹.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of 4-arylidene-isoxazol-5(4H)-one derivatives.

G reagents β-Ketoester Hydroxylamine HCl Aromatic Aldehyde mixing Mixing and Reaction reagents->mixing solvent_catalyst Solvent (e.g., Water) Catalyst solvent_catalyst->mixing monitoring TLC Monitoring mixing->monitoring precipitation Precipitation of Product monitoring->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product 4-Arylidene-isoxazol- 5(4H)-one Derivative drying->product

Caption: General workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis proceeds via an initial condensation followed by a Knoevenagel condensation.

G cluster_1 Step 1: Formation of 3-Substituted-isoxazol-5(4H)-one cluster_2 Step 2: Knoevenagel Condensation ketoester β-Ketoester intermediate_A Oxime Intermediate ketoester->intermediate_A + Hydroxylamine hydroxylamine Hydroxylamine HCl hydroxylamine->intermediate_A isoxazolone 3-Substituted- isoxazol-5(4H)-one intermediate_A->isoxazolone Cyclization final_product 4-Arylidene-isoxazol- 5(4H)-one isoxazolone->final_product + Aromatic Aldehyde (Catalyst) aldehyde Aromatic Aldehyde aldehyde->final_product

Caption: Proposed two-step reaction mechanism.

Potential Biological Signaling Pathway

Some 4-arylidene-isoxazol-5(4H)-one derivatives have demonstrated anticancer activity, potentially through the inhibition of signaling pathways involved in cell proliferation and survival.

G derivative 4-Arylidene-isoxazol- 5(4H)-one Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) derivative->kinase Inhibits proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits cancer Cancer Cell proliferation->cancer apoptosis->cancer Suppresses

Caption: Hypothetical anticancer signaling pathway.

References

Application of 4-Phenylisoxazol-5(4H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylisoxazol-5(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives, with a focus on their role as enzyme inhibitors, particularly in the context of cancer therapy. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts in this area.

Key Application: Acetyl-CoA Carboxylase (ACC) Inhibition for Anticancer Therapy

A significant application of this compound derivatives is in the development of Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation and membrane biosynthesis.[1][2] Inhibition of ACC presents a promising strategy for cancer treatment.

Mechanism of Action

Derivatives of this compound have been shown to inhibit ACC, leading to a cascade of downstream effects that collectively suppress cancer cell growth. The key mechanistic steps include:

  • ACC Inhibition: The compounds directly bind to and inhibit the activity of ACC.

  • Reduction of Malonyl-CoA Levels: ACC inhibition leads to a decrease in the intracellular concentration of malonyl-CoA, a crucial building block for fatty acid synthesis.[3][4]

  • Cell Cycle Arrest: The disruption of fatty acid metabolism induces cell cycle arrest, primarily at the G0/G1 phase, thereby halting cell proliferation.[3][4]

  • Induction of Apoptosis: Ultimately, the cellular stress caused by metabolic disruption triggers programmed cell death (apoptosis) in cancer cells.[3][4]

Below is a diagram illustrating the signaling pathway of ACC inhibition by this compound derivatives.

ACC_Inhibition_Pathway 4-Phenylisoxazol-5(4H)-one_Derivative 4-Phenylisoxazol-5(4H)-one_Derivative ACC ACC 4-Phenylisoxazol-5(4H)-one_Derivative->ACC Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Decreases Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Inhibits Cell_Cycle_Arrest_G0G1 Cell_Cycle_Arrest_G0G1 Malonyl-CoA->Cell_Cycle_Arrest_G0G1 Induces Cancer_Cell_Proliferation Cancer_Cell_Proliferation Fatty_Acid_Synthesis->Cancer_Cell_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest_G0G1->Apoptosis Leads to Apoptosis->Cancer_Cell_Proliferation Inhibits

Caption: Signaling pathway of ACC inhibition.

Quantitative Data Summary

The following tables summarize the biological activity of representative 4-phenoxy-phenyl isoxazole derivatives as ACC inhibitors and their cytotoxic effects on various cancer cell lines.

Table 1: Acetyl-CoA Carboxylase 1 (hACC1) Inhibitory Activity [3][4]

CompoundR1R2Inhibition Rate (%) @ 0.1 µMInhibition Rate (%) @ 5 µMIC50 (nM)
6a OCH2PhCH331.1257.00NT
6g O(CH2)3CH3CH351.3795.2699.8
6l HCH2Ph37.8681.42NT
CP-640186 (Reference) --NTNT50.0

NT: Not Tested

Table 2: In Vitro Cytotoxicity (IC50, µM) [3][4]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
6g 1.101.731.50
6l 0.220.260.21
Doxorubicin (Reference) 0.450.520.48

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones is the one-pot, three-component reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-keto ester.[5]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • β-keto ester (e.g., Ethyl benzoylacetate)

  • Catalyst (e.g., Zinc Oxide nanoparticles)[5]

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, add the β-keto ester (1 mmol), the aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1.5 mmol).

  • Add the catalyst (e.g., 10 mol% ZnO nanoparticles).

  • Add the solvent (e.g., 5 mL of ethanol) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylidene-3-phenylisoxazol-5(4H)-one.

Below is a workflow diagram for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_reactants Reactants Aromatic_Aldehyde Aromatic_Aldehyde One-Pot_Reaction One-Pot Reaction (Catalyst, Solvent, RT) Aromatic_Aldehyde->One-Pot_Reaction Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->One-Pot_Reaction Beta-Keto_Ester Beta-Keto_Ester Beta-Keto_Ester->One-Pot_Reaction TLC_Monitoring TLC Monitoring One-Pot_Reaction->TLC_Monitoring Precipitation Precipitation TLC_Monitoring->Precipitation Reaction Complete Filtration_Wash Filtration & Washing Precipitation->Filtration_Wash Recrystallization Recrystallization Filtration_Wash->Recrystallization Pure_Product Pure 4-Phenylisoxazol- 5(4H)-one Derivative Recrystallization->Pure_Product

Caption: Synthetic workflow for 4-phenylisoxazol-5(4H)-ones.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is based on the detection of ADP produced during the ACC-catalyzed reaction.

Materials:

  • Human recombinant ACC1 enzyme

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 2 mM DTT, pH 7.5)

  • Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate (NaHCO3)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of ACC1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mixture containing Acetyl-CoA, ATP, and NaHCO3.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the experimental workflow for the ACC inhibition assay.

ACC_Assay_Workflow Compound_Dilution Prepare Compound Dilutions Plate_Addition Add Compounds & ACC1 Enzyme to 384-well plate Compound_Dilution->Plate_Addition Pre-incubation Pre-incubate (15 min, RT) Plate_Addition->Pre-incubation Reaction_Initiation Add Substrate Mix (Acetyl-CoA, ATP, NaHCO3) Pre-incubation->Reaction_Initiation Incubation Incubate (60 min, 37°C) Reaction_Initiation->Incubation ADP_Detection Stop Reaction & Detect ADP Incubation->ADP_Detection Data_Analysis Measure Luminescence & Calculate IC50 ADP_Detection->Data_Analysis

Caption: Workflow for the in vitro ACC inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising heterocyclic system further. Future work could focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-phenylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic potential of the novel compound, 4-phenylisoxazol-5(4H)-one. The described protocols detail widely accepted cell-based assays to determine cell viability, membrane integrity, induction of apoptosis, and oxidative stress. Understanding the cytotoxic profile of a new chemical entity is a critical step in the drug discovery and development process.[1][2] Recent studies have demonstrated that various isoxazole derivatives possess biological activities, including potential anticancer and cytotoxic effects, making the evaluation of this compound a priority.[3][4][5][6][7]

The following sections will cover key assays for a thorough cytotoxicity assessment. For each assay, a detailed protocol is provided, along with data presentation guidelines to ensure clear and comparable results.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are fundamental for an initial cytotoxicity screening:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[8][9][10]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[11][12][13]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases involved in the apoptotic pathway.[14][15][16]

  • Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS, which can indicate oxidative stress-induced cytotoxicity.[17][18][19]

Data Presentation

All quantitative data from the following assays should be summarized in clear, well-structured tables. This will facilitate easy comparison of results across different assays, concentrations of this compound, and incubation times. An example data summary table is provided below.

Table 1: Summary of Cytotoxicity Data for this compound

AssayCell LineConcentration (µM)Incubation Time (h)Result (e.g., % Viability, % Cytotoxicity, RLU, RFU)Standard Deviation
MTTHeLa124
1024
5024
10024
LDHHeLa124
1024
5024
10024
Caspase-3/7HeLa124
1024
5024
10024
ROSHeLa11
101
501
1001

RLU: Relative Luminescence Units, RFU: Relative Fluorescence Units

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10] The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell control for background.[21]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new, clear, flat-bottom 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction (if required): Some kits may require the addition of a stop solution.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, control, and maximum LDH release wells.

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample_collection Sample Collection cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed_cells Seed & Treat Cells centrifuge_plate Centrifuge Plate seed_cells->centrifuge_plate prepare_controls Prepare Controls (Vehicle, Max LDH) prepare_controls->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at Room Temp add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Glo Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[14][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a microplate reader.

  • Data Analysis: Express the results as relative luminescence units (RLU) and compare the treated samples to the controls.

Apoptosis_Signaling cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome stimulus This compound intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor) stimulus->extrinsic initiator Initiator Caspases (e.g., Caspase-8, -9) intrinsic->initiator extrinsic->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector apoptosis Apoptosis (Programmed Cell Death) effector->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17] Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The fluorescence intensity is proportional to the level of intracellular ROS.[17]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the DCFH-DA staining solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[17]

  • Compound Treatment: Remove the staining solution and wash the cells. Add the different concentrations of this compound to the wells. A positive control, such as tert-butyl hydroperoxide (TBHP), should be included.[17]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[17] Readings can be taken at multiple time points.

  • Data Analysis: Subtract the background fluorescence from the readings and express the results as relative fluorescence units (RFU).

ROS_Generation cluster_inducer Stress Inducer cluster_cellular_response Cellular Response cluster_damage Cellular Damage inducer This compound mitochondria Mitochondrial Dysfunction inducer->mitochondria ros Increased ROS Production (e.g., O2-, H2O2) mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Damage to DNA, Proteins, Lipids oxidative_stress->damage cell_death Cell Death damage->cell_death

References

Application Notes and Protocols for 4-phenylisoxazol-5(4H)-one Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2][3] There are two main isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial), which play distinct roles in lipid metabolism.[2] Elevated fatty acid synthesis is a hallmark of many cancers, making ACC a promising target for therapeutic intervention.[1][2] This document provides detailed information and protocols on a series of 4-phenylisoxazol-5(4H)-one derivatives, specifically 4-phenoxy-phenyl isoxazoles, which have been identified as potent ACC inhibitors with significant anticancer activity.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for the inhibitory activity of key 4-phenoxy-phenyl isoxazole derivatives against human ACC1 (hACC1) and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro hACC1 Inhibitory Activity of Selected 4-phenoxy-phenyl Isoxazole Derivatives

CompoundhACC1 IC50 (nM)
6g 99.8
CP-640186 (Reference) 108.9

Data sourced from studies on novel 4-phenoxy-phenyl isoxazoles as ACC inhibitors.[2]

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected 4-phenoxy-phenyl Isoxazole Derivatives

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
6g 1.101.731.50
6l 0.220.260.21
Doxorubicin (Reference) Not ReportedNot ReportedNot Reported

These compounds were evaluated for their cytotoxicity against cancer cell lines with high ACC1 expression.[1][2]

Signaling Pathway

The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives disrupts the fatty acid synthesis pathway, leading to decreased levels of malonyl-CoA. This reduction in a key building block for lipids, combined with potential downstream effects on cellular signaling, ultimately results in cell cycle arrest and apoptosis in cancer cells.

ACC_Inhibition_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation CellGrowth Cell Proliferation & Survival FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Apoptosis Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest FattyAcids Fatty Acids FAS->FattyAcids FattyAcids->CellGrowth Inhibitor 4-phenoxyphenyl isoxazole derivatives Inhibitor->ACC Inhibition

Caption: ACC Inhibition Pathway by 4-phenoxyphenyl isoxazole derivatives.

Experimental Protocols

Synthesis of 4-phenoxy-phenyl Isoxazole Derivatives

This protocol outlines the general synthetic route for the 4-phenoxy-phenyl isoxazole derivatives.

Synthesis_Workflow Start 4-Fluorobenzaldehyde & Phenol Derivative (1) Step1 Reaction with K2CO3 at 120°C Start->Step1 Intermediate2 Intermediate 2 Step1->Intermediate2 Step2 Addition-elimination with Hydroxylamine Intermediate2->Step2 Aldoxime3 Aldoxime 3 Step2->Aldoxime3 Step3 Chlorination with NCS Aldoxime3->Step3 Chloroaldoxime4 Chloroaldoxime 4 Step3->Chloroaldoxime4 FinalProduct Final 4-phenoxy-phenyl isoxazole derivatives Chloroaldoxime4->FinalProduct

Caption: General synthesis workflow for 4-phenoxy-phenyl isoxazoles.

Procedure:

  • A mixture of 4-fluorobenzaldehyde and a phenol or 4-(benzyloxy)phenol derivative is reacted in the presence of K2CO3 as a base at 120°C to yield intermediate 2.[2]

  • Intermediate 2 undergoes an addition-elimination reaction with hydroxylamine to generate the aldoxime 3.[2]

  • The aldoxime 3 is then chlorinated using N-chlorosuccinimide (NCS) to produce the corresponding chloroaldoxime 4.[2]

  • Further reactions, such as condensation with various acyl chlorides or isocyanates, are performed to obtain the final 4-phenoxy-phenyl isoxazole derivatives.[4]

In Vitro ACC1 Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against human ACC1.

ACC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection CompoundPrep Prepare compound dilutions Incubation Incubate hACC1 with compound (or DMSO control) CompoundPrep->Incubation EnzymePrep Prepare hACC1 enzyme solution EnzymePrep->Incubation ReagentPrep Prepare assay buffer and substrates ReactionStart Initiate reaction by adding ATP, Acetyl-CoA, and Biotin ReagentPrep->ReactionStart Incubation->ReactionStart ReactionStop Stop reaction after a defined time ReactionStart->ReactionStop DetectionStep Measure enzyme activity (e.g., ADP-Glo Kinase Assay) ReactionStop->DetectionStep DataAnalysis Calculate % inhibition and IC50 values DetectionStep->DataAnalysis

Caption: Workflow for the in vitro ACC1 inhibition assay.

Materials:

  • Human ACC1 (hACC1) enzyme

  • Test compounds

  • CP-640186 (positive control)

  • Assay buffer

  • ATP, Acetyl-CoA, Biotin (substrates)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add the hACC1 enzyme to the wells of a 96-well plate.

  • Add the test compounds or DMSO (vehicle control) to the wells and incubate.

  • Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and Biotin.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction.

  • Measure the amount of ADP produced using a suitable detection reagent. The signal is inversely proportional to the ACC activity.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the antiproliferative activity of the compounds on cancer cell lines.

MTT_Assay_Workflow CellSeeding Seed cancer cells (e.g., A549, HepG2, MDA-MB-231) in 96-well plates CellAdherence Allow cells to adhere overnight CellSeeding->CellAdherence CompoundTreatment Treat cells with various concentrations of test compounds for 48-72h CellAdherence->CompoundTreatment AddMTT Add MTT solution to each well and incubate for 4h CompoundTreatment->AddMTT FormazanSolubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals AddMTT->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at ~570 nm FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate cell viability and IC50 values AbsorbanceMeasurement->DataAnalysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1][2]

Analysis of Intracellular Malonyl-CoA Levels

This protocol is to confirm the mechanism of action by measuring the levels of the direct product of the ACC-catalyzed reaction.

Procedure:

  • Treat cancer cells (e.g., MDA-MB-231) with different concentrations of the test compounds for a specified time (e.g., 48 hours).

  • Harvest the cells and extract the intracellular metabolites.

  • Quantify the levels of malonyl-CoA in the cell lysates using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Compare the malonyl-CoA levels in treated cells to those in untreated control cells. A significant decrease in malonyl-CoA levels indicates effective ACC inhibition within the cells.[1][4]

Cell Cycle and Apoptosis Analysis

Flow cytometry is used to determine the effects of the compounds on the cell cycle distribution and the induction of apoptosis.

Procedure:

  • Treat cells with the test compounds at various concentrations for a defined period (e.g., 48 hours).

  • For cell cycle analysis, harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • For apoptosis analysis, harvest the cells and stain them with Annexin V and PI.

  • Analyze the stained cells using a flow cytometer.

  • The cell cycle analysis will reveal the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase suggests cell cycle arrest.[1][4]

  • The apoptosis analysis will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of apoptotic cells indicates that the compounds induce programmed cell death.[1][4]

References

Application Notes and Protocols for the Synthesis of Isoxazole-Fused Heterocycles from 4-Acetyl-3-phenylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of isoxazole-fused heterocyclic compounds, utilizing 4-acetyl-3-phenylisoxazol-5(4H)-one as a versatile starting material. The inherent reactivity of this precursor, possessing both an endocyclic carbonyl group at the 5-position and an adjacent acetyl group at the 4-position, allows for its effective use in constructing diverse fused isoxazole systems.[1] The methodologies outlined below are intended to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

Synthesis of Pyrazolo[4,3-d]isoxazole Derivatives

This protocol describes the synthesis of novel pyrazolo[4,3-d]isoxazole derivatives through the reaction of alkylidene isoxazol-5-ones, derived from 4-acetyl-3-phenylisoxazol-5(4H)-one, with hydrazine hydrate.[1]

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Alkylidene Isoxazol-5-ones cluster_1 Step 2: Synthesis of Pyrazolo[4,3-d]isoxazoles A 4-Acetyl-3-phenylisoxazol-5(4H)-one C Reaction in Ethanol with Piperidine A->C B Aromatic Aldehyde B->C D Alkylidene Isoxazol-5-one C->D E Alkylidene Isoxazol-5-one G Reaction in Ethanol at Room Temperature E->G F Hydrazine Hydrate F->G H Pyrazolo[4,3-d]isoxazole G->H

Caption: Synthetic workflow for Pyrazolo[4,3-d]isoxazoles.

Experimental Protocols

Step 1: Synthesis of 4-((Aryl)methylene)-3-phenylisoxazol-5(4H)-ones (Alkylidene Isoxazol-5-ones)

  • To a solution of 4-acetyl-3-phenylisoxazol-5(4H)-one (1 mmol) in ethanol (10 mL), add the appropriate aromatic aldehyde (1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired alkylidene isoxazol-5-one.

Step 2: Synthesis of Pyrazolo[4,3-d]isoxazole Derivatives

  • In a round-bottom flask, dissolve the synthesized alkylidene isoxazol-5-one (1 mmol) in ethanol (15 mL).

  • To this solution, add hydrazine hydrate (2 mmol).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to yield the pure pyrazolo[4,3-d]isoxazole derivative.[1]

Quantitative Data
ProductR-group (from aldehyde)Yield (%)
10a Phenyl85
10b 4-Chlorophenyl88

Table 1: Yields of synthesized pyrazolo[4,3-d]isoxazole derivatives.

Overview of Other Synthesizable Fused Heterocycles

4-Acetyl-3-phenylisoxazol-5(4H)-one serves as a key building block for a variety of other fused heterocyclic systems. The reaction pathways generally involve the reaction of the isoxazolone core with different binucleophiles, leading to the formation of new fused rings.

Reaction Scheme Overview

Fused_Heterocycles cluster_products Fused Heterocyclic Products A 4-Acetyl-3-phenylisoxazol-5(4H)-one B Pyrano[3,2-d]isoxazole A->B + Malononitrile/Aldehyde C Isochromeno[4,3-d]isoxazole A->C + 2-Hydroxybenzaldehyde D Isoxazolo[4',5':5,6]pyrano[3,4-c]pyridine A->D + Malononitrile/Pyridine derivative E Thieno[3',4':4,5]pyrano[3,2-d]isoxazole A->E + Mercaptoacetic acid/Aldehyde F Pyrazolo[4,3-d]isoxazole A->F + Hydrazine derivatives G Isoxazolo[4,5-c]pyridazine A->G + Hydrazine

Caption: Fused heterocycles from 4-acetyl-3-phenylisoxazol-5(4H)-one.

The synthesis of these diverse heterocyclic systems from 4-acetyl-3-phenylisoxazol-5(4H)-one highlights its significance as a versatile precursor in the development of novel molecular scaffolds for potential applications in drug discovery and materials science.[1] Further research into the reaction conditions and substrate scope for each of these transformations will continue to expand the library of accessible isoxazole-fused heterocycles.

References

Anwendungshinweise und Protokolle zur Erlenmeyer-Plöchl-Reaktion für die Synthese von 4-substituierten-2-Phenyloxazol-5(4H)-onen

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungsnotizen bieten einen detaillierten Überblick und experimentelle Protokolle für die Synthese von 4-substituierten-2-Phenyloxazol-5(4H)-onen mittels der Erlenmeyer-Plöchl-Reaktion. Diese auch als Azlactone bekannten Verbindungen sind wichtige Zwischenprodukte für die Synthese von Aminosäuren, Peptiden und einer Vielzahl von biologisch aktiven Molekülen, was sie für die pharmazeutische Forschung und Wirkstoffentwicklung besonders wertvoll macht.[1][2]

Einleitung

Die Erlenmeyer-Plöchl-Reaktion, benannt nach Friedrich Gustav Carl Emil Erlenmeyer, ist eine Serie von chemischen Reaktionen, die ein N-Acylglycin über ein Oxazolon (auch als Azlacton bekannt) in verschiedene andere Aminosäuren umwandeln.[3] Die Synthese von Oxazolon beinhaltet typischerweise die Kondensation von aromatischen Aldehyden und Hippursäure mit einer stöchiometrischen Menge an geschmolzenem Natriumacetat in Gegenwart von Essigsäureanhydrid als Dehydratisierungsmittel.[1] Diese Reaktion ist eine Variante der Perkin-Reaktion.

4-Arylidene-2-phenyl-5(4H)-oxazolone sind wichtige Bausteine für die Synthese verschiedener biologisch aktiver Moleküle.[4] Oxazolone, die interne Anhydride von Acylaminosäuren sind, stellen eine wichtige Klasse von fünfgliedrigen Heterocyclen dar. Sie sind äußerst vielseitige Zwischenprodukte, die für die Synthese mehrerer organischer Moleküle verwendet werden, einschließlich Aminosäuren und Peptide. Diese Verbindungen weisen eine Vielzahl von biologischen Aktivitäten auf, wie z. B. antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.

Reaktionsmechanismus

Der Mechanismus der Erlenmeyer-Plöchl-Reaktion ist ein mehrstufiger Prozess, der mit der Bildung eines gemischten Anhydrids aus Hippursäure und Essigsäureanhydrid beginnt. Dieses Anhydrid cyclisiert dann intramolekular zu einem 2-Phenyloxazol-5(4H)-on. Das gebildete Oxazolon besitzt saure Protonen an der C4-Position, die eine Kondensationsreaktion mit einem aromatischen Aldehyd in Gegenwart einer Base wie Natriumacetat ermöglichen.

Erlenmeyer_Plochl_Mechanism Hippursaeure Hippursäure GemischtesAnhydrid Gemischtes Anhydrid Hippursaeure->GemischtesAnhydrid Essigsaeureanhydrid Essigsäureanhydrid Essigsaeureanhydrid->GemischtesAnhydrid Oxazolon 2-Phenyloxazol-5(4H)-on GemischtesAnhydrid->Oxazolon - AcOH Kondensationsprodukt Kondensationszwischenprodukt Oxazolon->Kondensationsprodukt Aldehyd Aromatischer Aldehyd (R-CHO) Aldehyd->Kondensationsprodukt Produkt 4-substituiertes-2-Phenyloxazol-5(4H)-on Kondensationsprodukt->Produkt - H₂O Wasser H₂O Base Base (z.B. AcONa) Base->Kondensationsprodukt Workflow Start Ausgangsmaterialien (Aldehyd, Hippursäure, Ac₂O, Base/Katalysator) Reaktion Erlenmeyer-Plöchl-Reaktion (Heizen, Rühren, etc.) Start->Reaktion Aufarbeitung Aufarbeitung (z.B. Extraktion, Waschen) Reaktion->Aufarbeitung Isolierung Isolierung des Rohprodukts (z.B. Eindampfen) Aufarbeitung->Isolierung Aufreinigung Aufreinigung (z.B. Umkristallisation, Chromatographie) Isolierung->Aufreinigung Analyse Charakterisierung (NMR, IR, MS, Schmelzpunkt) Aufreinigung->Analyse Endprodukt Reines Produkt Analyse->Endprodukt

References

Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Activity of Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Notably, many isoxazole-containing compounds have demonstrated potent anti-inflammatory properties, positioning them as promising candidates for the development of new therapeutic agents.[2][3][4] The anti-inflammatory effects of isoxazoles are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of pro-inflammatory mediators.[2][5]

This document provides a comprehensive set of in vitro protocols designed to evaluate the anti-inflammatory potential of novel isoxazole derivatives. These assays are crucial for the initial screening and characterization of compounds, providing valuable insights into their mechanisms of action and guiding further drug development efforts.

Preliminary Cytotoxicity Assessment

Before evaluating the anti-inflammatory properties of isoxazole compounds, it is essential to determine their potential cytotoxicity. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's anti-inflammatory activity and not due to cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[6][7]

MTT Assay for Cell Viability

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][10]

Protocol:

  • Cell Seeding: Seed macrophages, such as RAW 264.7 cells, in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[8][11]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Evaluation of Key Inflammatory Markers

Inhibition of Nitric Oxide (NO) Production

Principle: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a common method for quantifying NO production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[12][13]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate and allow them to adhere.[13][14] Pre-treat the cells with various concentrations of the isoxazole compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[11][13]

  • Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well.[13] Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a separate 96-well plate.[12]

  • Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[13] Measure the absorbance at 540-550 nm using a microplate reader.[13][15]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a critical role in the inflammatory cascade.[16] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[17][18]

Protocol (General Sandwich ELISA):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.[18][19]

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1-2 hours.[18]

  • Sample Incubation: Add cell culture supernatants (collected from isoxazole- and LPS-treated cells as described in the NO assay) and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.[18][19]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[18]

  • Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-60 minutes.[18][19]

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). A colored product will form in proportion to the amount of cytokine present.[20]

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[18][20]

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the cytokine in the samples.

Enzyme Inhibition Assays

Many anti-inflammatory drugs exert their effects by inhibiting enzymes involved in the inflammatory pathway.[1]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[21] Fluorometric or colorimetric assay kits are commercially available to screen for COX inhibitors. These assays typically measure the peroxidase component of the COX enzyme.[22][23]

Protocol (Fluorometric Assay Example):

  • Reagent Preparation: Prepare the necessary reagents as per the kit instructions, including the assay buffer, probe, cofactor, and COX-1 or COX-2 enzyme.[23][24]

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme, and the isoxazole compound (or a known inhibitor like celecoxib as a positive control).[23][24] Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[23]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., at Ex/Em = 535/587 nm) for 5-10 minutes.[23] The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each isoxazole concentration by comparing the reaction rate to that of the enzyme control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators, particularly in asthma.[25] Similar to COX assays, fluorometric or spectrophotometric kits are available to assess 5-LOX inhibition.[26]

Protocol (Fluorometric Assay Example):

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol, including the 5-LOX enzyme, substrate (e.g., linoleic acid or arachidonic acid), and probe.[27]

  • Inhibitor Incubation: In a 96-well plate, combine the 5-LOX enzyme with the isoxazole compounds or a known inhibitor (e.g., Zileuton) and incubate for approximately 10 minutes.

  • Reaction Initiation: Add the 5-LOX substrate to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically (e.g., at Ex/Em = 500/536 nm).

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for each test compound.

Signaling Pathway Analysis

NF-κB Activation

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[28][29] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[30] Upon stimulation (e.g., by LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[31] The effect of isoxazoles on this pathway can be assessed using methods like Western blotting or reporter gene assays.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Isoxazole Derivatives on RAW 264.7 Macrophages

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control -100 ± 5.2
Isoxazole A 1098.5 ± 4.1
5095.2 ± 3.7
10091.8 ± 5.5
Isoxazole B 1099.1 ± 3.9
5096.5 ± 4.8
10093.4 ± 4.2

Data are presented as mean ± SD.

Table 2: Inhibitory Effects of Isoxazole Derivatives on Inflammatory Mediators

Compound (Conc.)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Isoxazole A (50 µM) 65.4 ± 5.158.2 ± 6.355.9 ± 4.7
Isoxazole B (50 µM) 72.8 ± 4.963.7 ± 5.861.3 ± 5.1
Positive Control Value ± SDValue ± SDValue ± SD

Data are presented as mean ± SD.

Table 3: Enzyme Inhibitory Activity of Isoxazole Derivatives (IC50 Values)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Isoxazole A >10015.225.8
Isoxazole B 85.38.918.4
Celecoxib 15.00.004N/A
Zileuton N/AN/A1.2

IC50 values represent the concentration required for 50% inhibition. N/A: Not Applicable.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture RAW 264.7 Cells Seed_Plates Seed Cells in 96/24-well Plates Cell_Culture->Seed_Plates Add_Isoxazoles Add Isoxazole Compounds Seed_Plates->Add_Isoxazoles Add_LPS Stimulate with LPS Add_Isoxazoles->Add_LPS MTT MTT Assay (Cytotoxicity) Add_LPS->MTT Griess Griess Assay (NO) Add_LPS->Griess ELISA ELISA (TNF-α, IL-6) Add_LPS->ELISA Enzyme Enzyme Assays (COX/LOX) Add_LPS->Enzyme Data Calculate % Inhibition & IC50 MTT->Data Griess->Data ELISA->Data Enzyme->Data

Caption: General workflow for in vitro anti-inflammatory evaluation.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Cascade IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Gene Transcription Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits? Isoxazole->IkB Prevents?

Caption: The NF-κB signaling pathway and potential isoxazole targets.

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs Leukotrienes LOX->LTs Bronchoconstriction Bronchoconstriction, Inflammation LTs->Bronchoconstriction Isoxazole Isoxazole Derivative Isoxazole->COX Isoxazole->LOX

Caption: The COX and LOX inflammatory pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Isoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of isoxazolones.

Frequently Asked Questions (FAQs)

Q1: What is a general, environmentally friendly approach for synthesizing isoxazol-5(4H)-ones?

A one-pot, three-component reaction using hydroxylamine hydrochloride, an aldehyde, and a β-keto ester in water at room temperature is a green and efficient method.[1][2] This approach often results in good to high yields and simplifies the work-up process, avoiding the need for chromatographic purification.[1][2]

Q2: Which solvent is optimal for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones?

Water has been identified as the best solvent for the one-pot, three-component synthesis of these compounds, aligning with green chemistry principles.[1][2] While other solvents like ethanol, acetone, chloroform, and DMF have been tested, they generally do not provide better yields or reaction times.[1]

Q3: What type of catalyst is effective for this synthesis, and how does its loading impact the reaction?

Amine-functionalized cellulose (Cell-Pr-NH2) has proven to be an effective and reusable catalyst for this reaction.[1][2] Catalyst loading is a critical parameter to optimize; for instance, in one study, increasing the Cell-Pr-NH2 catalyst amount up to 14 mg significantly improved the reaction yield and reduced the reaction time.[1]

Q4: What are the typical reaction conditions (temperature, time) for isoxazolone synthesis?

Many modern protocols for isoxazolone synthesis are optimized to run at room temperature, which is energy-efficient.[1][2] Reaction times can vary from as short as 25 minutes to several hours, depending on the specific substrates, catalyst, and solvent system used.[1][3] For example, using an amine-functionalized cellulose catalyst in water at room temperature can lead to high yields in under 30 minutes.[1]

Troubleshooting Guide

Q1: I am getting a very low or no product yield. What are the possible causes and solutions?

Potential Causes:

  • Inefficient Catalyst: The catalyst may be inactive or used in an insufficient amount.

  • Incorrect Solvent: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reactants or intermediates.[1]

  • Sub-optimal Temperature: While many reactions proceed at room temperature, some substrate combinations may require heating.

  • Reaction Atmosphere: Some syntheses, particularly those using Lewis acid catalysts like AlCl₃, are sensitive to air and require an inert atmosphere (e.g., N₂).[4]

Solutions:

  • Catalyst Optimization: Verify the catalyst's activity. If using a custom catalyst like Cell-Pr-NH₂, ensure it was prepared correctly. Perform a catalyst loading study to find the optimal amount.[1]

  • Solvent Screening: While water is often preferred, screen a variety of solvents (e.g., ethanol, DMF, DMSO, CH₂Cl₂) to find the best one for your specific substrates.[1][4][5]

  • Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress using TLC. However, be aware that higher temperatures can sometimes lead to side product formation.[4]

  • Inert Atmosphere: If applicable to your method, ensure the reaction is carried out under a dry, inert atmosphere.[4]

Q2: My reaction is producing multiple products or isomers. How can I improve selectivity?

Potential Causes:

  • Lack of Regioselectivity: In 1,3-dipolar cycloaddition reactions, the formation of regioisomers can be a common issue.[6][7]

  • Side Reactions: The reaction conditions might be promoting competing reaction pathways. For example, isoxazoles can decompose under certain basic conditions.[8]

Solutions:

  • Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. For instance, copper(I)-catalyzed cycloadditions are known to be highly regioselective.[6]

  • Control of Reaction Parameters: Carefully controlling the temperature and pH can be key in determining the regioselectivity of the reaction.[6]

  • Reaction Method: Consider alternative synthetic routes. For example, a tandem synthesis of 3-halo-5-substituted isoxazoles can circumvent the issues of 1,3-dipolar cycloaddition.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from optimization studies for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

Table 1: Effect of Catalyst Loading on Reaction Yield and Time Reaction Conditions: Ethyl acetoacetate, hydroxylamine hydrochloride, 4-methoxybenzaldehyde in H₂O at room temperature.

EntryCatalyst (Cell-Pr-NH₂) Loading (mg)Time (min)Yield (%)
107540
227552
356065
484578
5103585
6123092
7142597

Data adapted from a study on amine-functionalized cellulose catalyzed synthesis.[1][2]

Table 2: Effect of Different Solvents on Reaction Yield Reaction Conditions: 14 mg of Cell-Pr-NH₂ catalyst at room temperature.

EntrySolventTime (min)Yield (%)
1H₂O2597
2EtOH4580
3CH₃COCH₃6065
4CHCl₃120<10
5DMF120<10
6n-hexane150Trace
7EtOH-H₂O (1:1)3588

Data adapted from a study on solvent screening for isoxazol-5(4H)-one synthesis.[1]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3,4-disubstituted Isoxazol-5(4H)-ones

This protocol is based on the amine-functionalized cellulose catalyzed reaction.[1]

Materials:

  • β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Aldehyde (e.g., substituted benzaldehyde, 1.0 mmol)

  • Propylamine-functionalized cellulose (Cell-Pr-NH₂) catalyst (14 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add the β-keto ester (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), aldehyde (1.0 mmol), and Cell-Pr-NH₂ catalyst (14 mg).

  • Add 5 mL of water to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 25-45 minutes), the solid product will precipitate out of the solution.

  • Filter the reaction mixture to isolate the crude product.

  • Wash the solid with a small amount of cold water.

  • The catalyst (Cell-Pr-NH₂) can be recovered from the filtrate for reuse.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-disubstituted isoxazol-5(4H)-one.

  • Dry the final product under vacuum.

Visual Guides and Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reactants: - β-keto ester - Aldehyde - Hydroxylamine HCl mix Combine Reactants, Catalyst, and Solvent start->mix catalyst Prepare Catalyst (e.g., Cell-Pr-NH₂) catalyst->mix solvent Select Solvent (e.g., Water) solvent->mix react Stir at Room Temp. (Monitor via TLC) mix->react filter Filter Precipitate react->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize Product (e.g., from Ethanol) wash->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Pure Isoxazolone

Caption: General experimental workflow for isoxazolone synthesis.

G start Problem: Low or No Yield check_reagents Are reactants pure? Are concentrations correct? start->check_reagents check_catalyst Is catalyst active? Is loading optimal? start->check_catalyst check_conditions Is solvent appropriate? Is temperature correct? start->check_conditions check_reagents->check_catalyst Yes sol_reagents Purify/verify reactants. Check stoichiometry. check_reagents->sol_reagents No check_catalyst->check_conditions Yes sol_catalyst Prepare fresh catalyst. Perform loading study. check_catalyst->sol_catalyst No sol_conditions Screen solvents. Optimize temperature. check_conditions->sol_conditions No rerun Re-run Experiment sol_reagents->rerun sol_catalyst->rerun sol_conditions->rerun end end rerun->end Success

Caption: Troubleshooting workflow for low product yield.

G cluster_reactants Reactants keto β-keto ester int_A Intermediate A keto->int_A hydroxylamine Hydroxylamine hydroxylamine->int_A aldehyde Aldehyde product Final Product (3,4-disubstituted isoxazol-5(4H)-one) aldehyde->product Knoevenagel Condensation int_B Intermediate B (Cyclized Isoxazolone) int_A->int_B Cyclization int_C Intermediate C (Enolized Isoxazolone) int_B->int_C Enolization (Catalyst) int_C->product Knoevenagel Condensation

Caption: Plausible reaction mechanism for isoxazolone formation.

References

Technical Support Center: Synthesis of 4-phenylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-phenylisoxazol-5(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is a one-pot, three-component reaction involving the condensation of ethyl benzoylacetate, hydroxylamine hydrochloride, and benzaldehyde.[1] This reaction is typically carried out in the presence of a catalyst in a suitable solvent.

Q2: What are some common catalysts used for this synthesis?

A2: A variety of catalysts can be employed to promote this reaction. Commonly used catalysts include bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and metal oxides such as zinc oxide nanoparticles (ZnO NPs).[1][2] The choice of catalyst can significantly impact reaction time and yield.

Q3: What is a typical solvent system for this reaction?

A3: Ethanol is a frequently used solvent for this synthesis, particularly when using a catalyst like DABCO.[1] However, greener and more environmentally friendly options such as water or aqueous ethanol have also been successfully employed with certain catalysts.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the product.

Q5: What is the expected appearance of the final product?

A5: this compound is typically a crystalline solid. The color can vary depending on the purity and the specific reaction conditions, but it is often reported as a white or off-white solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or Insufficient Catalyst: The catalyst may have degraded or an insufficient amount was used.- Use a fresh batch of catalyst.- Ensure the correct molar percentage of the catalyst is used as specified in the protocol.
Incorrect Solvent: The chosen solvent may not be optimal for the reaction.- Use a solvent that has been reported to give good yields, such as refluxing ethanol with DABCO.[1]- Ensure the solvent is of appropriate purity and anhydrous if required by the specific protocol.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- For DABCO-catalyzed reactions, refluxing ethanol provides the necessary temperature.[1]- Optimize the temperature based on literature procedures for the specific catalyst being used.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using TLC until the starting materials are consumed.- Increase the reaction time as needed.
Oily or Impure Product Presence of Unreacted Starting Materials: Incomplete reaction or inefficient work-up.- Ensure the reaction has gone to completion by monitoring with TLC.- Wash the crude product thoroughly with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials.
Formation of Side Products: Suboptimal reaction conditions can lead to the formation of byproducts.- Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired product.- Purify the product by recrystallization.
Difficulty in Product Purification Improper Crystallization Technique: The chosen solvent or conditions for recrystallization may not be suitable.- Recrystallization from ethanol is a commonly reported and effective method for purifying 4-arylidene-3-phenylisoxazol-5-ones.[2]- Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
Product is a Stubborn Oil: The product may not crystallize easily due to impurities.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- Attempt recrystallization from a different solvent system.- Consider purification by column chromatography if recrystallization fails.

Quantitative Data Summary

Table 1: Effect of Catalyst on the Synthesis of this compound

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
DABCOEthanolReflux1270[1]
ZnO NPsWaterRoom Temp.398[2]

Table 2: Synthesis of 4-arylidene-3-phenylisoxazol-5-ones with Various Aldehydes using DABCO in Refluxing Ethanol

AldehydeTime (min)Yield (%)
Benzaldehyde1270
4-Chlorobenzaldehyde1565
4-Bromobenzaldehyde1560
4-Methylbenzaldehyde1080
4-Methoxybenzaldehyde482
4-Hydroxybenzaldehyde475
Data extracted from Mirzazadeh et al., 2012.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using DABCO[1]
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate (1 mmol), benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 mmol).

  • Reaction: Add 10 mL of ethanol to the flask and reflux the mixture with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Green Synthesis of this compound using ZnO Nanoparticles[2]
  • Reactant Preparation: In a flask, mix ethyl benzoylacetate (1 mmol), benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and ZnO nanoparticles (5 mol%).

  • Reaction: Add 10 mL of water to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3 minutes.

  • Work-up and Isolation: Once the reaction is complete, collect the precipitated product by filtration.

  • Purification: Wash the solid product with water and then recrystallize from ethanol to obtain the pure this compound.[2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Ethyl Benzoylacetate, Benzaldehyde, and Hydroxylamine HCl B Add Catalyst (e.g., DABCO or ZnO NPs) A->B 1 mmol each C Add Solvent (e.g., Ethanol or Water) B->C D Stir at appropriate temperature (Reflux or RT) C->D E Monitor by TLC D->E Until completion F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash Solid G->H I Recrystallize (e.g., from Ethanol) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product R1 Ethyl Benzoylacetate I1 Oxime Formation R1->I1 R2 Hydroxylamine R2->I1 R3 Benzaldehyde I3 Knoevenagel Condensation Intermediate R3->I3 Catalyst I2 Cyclization I1->I2 Intramolecular cyclization I2->I3 P This compound I3->P Dehydration

Caption: Plausible reaction mechanism for the formation of this compound.

References

Technical Support Center: Three-Component Synthesis of Isoxazolones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the three-component synthesis of isoxazolones from β-ketoesters, hydroxylamine hydrochloride, and aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the three-component synthesis of isoxazolones?

A1: The reaction is a one-pot synthesis that involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde to form a 4-arylidene-isoxazol-5(4H)-one. The process typically involves two key steps: the formation of a 3-substituted-isoxazol-5(4H)-one from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with an aldehyde.[1][2]

Q2: What are the advantages of this three-component approach?

A2: This method offers several benefits, including operational simplicity, high atom economy, reduced waste, and often uses environmentally benign solvents like water or ethanol.[2][3] Many protocols are conducted at room temperature and do not require complex purification methods.[4]

Q3: Can I use different types of β-ketoesters and aldehydes?

A3: Yes, the reaction is quite versatile. Various aromatic and heteroaromatic aldehydes can be used.[4] Additionally, different β-ketoesters such as ethyl acetoacetate, ethyl benzoylacetate, and ethyl 3-oxohexanoate have been successfully employed to yield isoxazolones with different substituents at the 3-position.[4]

Q4: What catalysts are typically used for this synthesis?

A4: A wide range of catalysts can be used to promote this reaction, including mild acids like citric acid, bases, and various green catalysts.[3] Some protocols even proceed efficiently in the presence of natural catalysts like fruit juices or under natural sunlight without a traditional catalyst.[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired isoxazolone product. What could be the reasons?

A: Several factors can contribute to low product yield. Here are some common causes and their solutions:

  • Inactive Aldehyde: Aldehydes with strong electron-withdrawing groups can be less reactive in the Knoevenagel condensation step, leading to poor yields.[7]

    • Solution: Consider using a stronger catalyst or increasing the reaction temperature to facilitate the condensation. Alternatively, a two-step procedure where the isoxazolone intermediate is first synthesized and then reacted with the aldehyde might be more effective.

  • Improper pH: The reaction is sensitive to pH. Highly acidic or basic conditions can lead to side reactions or decomposition of starting materials.

    • Solution: If using a catalyst, ensure the correct loading is used. If no catalyst is used, check the pH of your reaction mixture. For reactions in water, the pH should be close to neutral.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting materials are still present after the recommended reaction time, allow the reaction to stir for a longer period.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Experiment with different catalysts. Mild acids like citric acid or bases can be effective. Refer to the literature for catalysts that have been successful with similar substrates.[3]

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: Several side reactions can lead to impurities. Below are some common side products and strategies to minimize their formation.

  • Unreacted 3-Methylisoxazol-5(4H)-one: This intermediate is formed from the reaction of the β-ketoester and hydroxylamine. If the subsequent Knoevenagel condensation with the aldehyde is slow or incomplete, this intermediate will remain as an impurity.

    • Troubleshooting:

      • Ensure an equimolar amount of a reactive aldehyde is used.

      • Increase the reaction time or temperature to drive the Knoevenagel condensation to completion.

      • Purify the final product by recrystallization from a suitable solvent like ethanol to remove the more soluble intermediate.

  • Aldehyde Oxime: Hydroxylamine can react directly with the aldehyde to form an aldehyde oxime. This is more likely if the aldehyde is highly reactive and the initial condensation of hydroxylamine with the β-ketoester is slow.

    • Troubleshooting:

      • Control the order of addition of reagents. Adding the aldehyde after allowing the β-ketoester and hydroxylamine to react for a short period can sometimes minimize this side reaction.

      • Choose a catalyst that selectively promotes the formation of the isoxazolone intermediate.

  • Michael Adducts: The final isoxazolone product has an α,β-unsaturated system that can potentially undergo a Michael addition with nucleophiles present in the reaction mixture, such as the enolate of the β-ketoester. This can lead to the formation of more complex, higher molecular weight byproducts.[8]

    • Troubleshooting:

      • Use stoichiometric amounts of the reactants to avoid an excess of the nucleophilic β-ketoester.

      • Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent reactions.

      • Purification by column chromatography may be necessary to separate the Michael adduct from the desired product.

  • Self-Condensation of β-Ketoester: Under basic conditions, β-ketoesters like ethyl acetoacetate can undergo self-condensation (a form of Claisen condensation).

    • Troubleshooting:

      • Avoid strongly basic conditions if possible. Use a mild catalyst.

      • Control the reaction temperature, as higher temperatures can promote self-condensation.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one

EntryCatalyst (mmol)Time (h)Yield (%)
1None2410
2Citric Acid (0.5)1865
3Citric Acid (1.0)1082
4Citric Acid (1.5)1082
5Citric Acid (2.0)1083

Data synthesized from a representative study.[3] The reaction was performed with benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in water.

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones [3]

  • In a 25 mL round-bottomed flask equipped with a magnetic stirrer, combine the β-ketoester (e.g., ethyl acetoacetate, 10 mmol), hydroxylamine hydrochloride (10 mmol), the aromatic aldehyde (10 mmol), and the catalyst (e.g., citric acid, 1.0 mmol).

  • Add distilled water (10 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid precipitate is collected by vacuum filtration.

  • Wash the solid product with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure 4-arylidene-3-methylisoxazol-5(4H)-one.

Visualizations

Reaction Pathways

Main_Reaction_Pathway reagents β-Ketoester + Hydroxylamine + Aldehyde intermediate 3-Substituted-isoxazol-5(4H)-one Intermediate reagents->intermediate Condensation & Cyclization product 4-Arylidene-isoxazol-5(4H)-one (Desired Product) intermediate->product Knoevenagel Condensation

Caption: Main reaction pathway for the three-component synthesis of isoxazolones.

Side_Reaction_Pathways start Starting Materials (β-Ketoester, Hydroxylamine, Aldehyde) main_path Desired Isoxazolone Product start->main_path Main Reaction side_product1 Unreacted Isoxazolone Intermediate start->side_product1 Incomplete Knoevenagel Condensation side_product2 Aldehyde Oxime start->side_product2 Direct Oximation of Aldehyde side_product4 β-Ketoester Self-Condensation Product start->side_product4 Self-Condensation side_product3 Michael Adduct main_path->side_product3 Michael Addition

Caption: Overview of potential side reactions in isoxazolone synthesis.

Experimental Workflow

Experimental_Workflow step1 1. Combine Reactants and Catalyst in Water step2 2. Stir at Room Temperature step1->step2 step3 3. Monitor by TLC step2->step3 step4 4. Filter the Precipitate step3->step4 Reaction Complete step5 5. Wash with Cold Water step4->step5 step6 6. Recrystallize from Ethanol step5->step6 final_product Pure Isoxazolone Product step6->final_product

Caption: General experimental workflow for isoxazolone synthesis and purification.

References

Catalyst Selection Guide for Isoxazol-5(4H)-one Synthesis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of isoxazol-5(4H)-ones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of isoxazol-5(4H)-ones.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in isoxazol-5(4H)-one synthesis can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be efficient for your specific substrates. We recommend consulting the catalyst comparison table below to select a more suitable option. For instance, L-valine and propylamine-functionalized cellulose have been reported to give good to excellent yields for a range of substrates.[1][2]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can negatively impact the reaction. The optimal catalyst loading is typically determined empirically. For example, in a synthesis using propylamine-functionalized cellulose, 14 mg was found to be the optimal amount.[1]

  • Improper Reaction Conditions: Temperature, solvent, and reaction time are critical. While many reactions proceed at room temperature, some catalysts may require heating.[1][2] Water is often a good, green solvent choice for these reactions.[1][3]

  • Poor Quality of Reagents: Ensure the purity of your starting materials (β-keto ester, hydroxylamine hydrochloride, and aldehyde). Impurities can interfere with the reaction.

  • Inefficient Stirring: For heterogeneous catalysts, vigorous stirring is crucial to ensure proper mixing and contact between reactants and the catalyst.

Q2: The reaction is very slow or does not go to completion. How can I increase the reaction rate?

A2: To accelerate the reaction, consider the following:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. For example, some syntheses are conducted at 70°C or under reflux conditions.[1][2]

  • Change the Solvent: The choice of solvent can influence reaction rates. While water is a common choice, ethanol is also frequently used and can sometimes lead to faster reactions.[2]

  • Select a More Active Catalyst: Some catalysts are inherently more active than others. Refer to the comparative data tables to identify catalysts known for shorter reaction times. For instance, L-valine has been shown to complete reactions in under 4 minutes for many substrates.[2]

  • Consider Alternative Energy Sources: Microwave irradiation or ultrasonication have been reported to reduce reaction times significantly compared to conventional heating.[4]

Q3: I am having difficulty isolating and purifying the final product. What are the recommended procedures?

A3: The work-up and purification procedures for isoxazol-5(4H)-ones are often straightforward:

  • Precipitation and Filtration: In many cases, the product precipitates directly from the reaction mixture upon completion. The solid product can then be isolated by simple filtration.[1]

  • Washing: The filtered product is typically washed with a suitable solvent, such as cold ethanol or water, to remove unreacted starting materials and catalyst residues.[1][2]

  • Recrystallization: If further purification is needed, recrystallization from a solvent like ethanol is a common method to obtain a high-purity product.

  • Chromatography: While often not necessary, column chromatography can be used for challenging purifications.[1]

Q4: Can I reuse my catalyst? If so, what is the best way to recover and reactivate it?

A4: The reusability of the catalyst is an important consideration, especially for large-scale synthesis and green chemistry.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as propylamine-functionalized cellulose or magnetic nanoparticles, are generally easier to recover and reuse.[1][5] Recovery is typically done by filtration or magnetic separation.

  • Catalyst Washing: After recovery, the catalyst should be washed with a suitable solvent to remove any adsorbed products or byproducts before being dried and reused in subsequent reactions.

  • Activity Check: It is advisable to monitor the catalyst's activity over several cycles, as some deactivation may occur.

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the synthesis of isoxazol-5(4H)-ones, providing a basis for comparison and selection.

Table 1: Comparison of Various Catalysts for the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

CatalystCatalyst LoadingSolventTemperatureTime (h)Yield (%)Reference
Propylamine-functionalized cellulose14 mgWaterRoom Temp.295[1]
Citric Acid1 mmolWaterRoom Temp.5-2470-90[3]
L-valine10 mol%EthanolReflux< 4 min97[2]
MAI.Cl (Ionic Liquid)-WaterReflux257[6]
Nano-MgO3 mol%WaterRoom Temp.-High[7]
Triphenylphosphine10-15 mol%WaterRoom Temp.-Good to Excellent[4]

Note: Reaction conditions and yields can vary depending on the specific substrates used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 4-Arylidenemethyleneisoxazol-5(4H)-ones using Propylamine-Functionalized Cellulose [1]

  • Reaction Setup: In a round-bottom flask, combine the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the desired aldehyde (1 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by 14 mg of propylamine-functionalized cellulose catalyst.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid precipitate is collected by filtration.

  • Purification: Wash the filtered solid with ethanol (3 x 10 mL) and air-dry to obtain the pure product.

Protocol 2: L-valine Catalyzed Synthesis of 3,4-disubstituted Isoxazol-5(4H)-ones [2]

  • Reaction Mixture: To a mixture of the appropriate alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and an aromatic aldehyde (1 mmol) in a flask, add 4 mL of ethanol.

  • Catalyst Addition: Add L-valine (10 mol%) to the reaction mixture.

  • Reaction: Reflux the reaction mixture.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Isolation: After completion, filter the reaction mixture.

  • Purification: Wash the collected crude product with cold ethanol to yield the pure isoxazol-5(4H)-one derivative.

Visual Guides

The following diagrams illustrate the experimental workflow and the logical considerations for catalyst selection.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - β-keto ester - Hydroxylamine HCl - Aldehyde solvent Add Solvent (e.g., Water or Ethanol) reagents->solvent catalyst Add Catalyst solvent->catalyst stir Stir/Reflux at Specified Temperature catalyst->stir monitor Monitor Progress (TLC) stir->monitor filter Filter Precipitate monitor->filter wash Wash with Appropriate Solvent filter->wash dry Dry Product wash->dry

Caption: General experimental workflow for the synthesis of isoxazol-5(4H)-ones.

catalyst_selection cluster_criteria Primary Considerations cluster_catalysts Catalyst Options start Catalyst Selection Criteria green_chem Green Chemistry Principles start->green_chem cost Cost-Effectiveness start->cost efficiency Reaction Efficiency (Yield & Time) start->efficiency heterogeneous Heterogeneous (e.g., Functionalized Cellulose, Nanoparticles) - Easy recovery - Reusable green_chem->heterogeneous favors homogeneous Homogeneous (e.g., L-valine, Citric Acid) - Mild conditions - Often biodegradable green_chem->homogeneous favors cost->homogeneous often lower efficiency->heterogeneous can be high efficiency->homogeneous can be high ionic_liquid Ionic Liquids - Low toxicity - Recyclable efficiency->ionic_liquid variable

Caption: Decision-making flowchart for catalyst selection in isoxazol-5(4H)-one synthesis.

References

Troubleshooting low yields in Mo(CO)6 mediated isoxazole ring opening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing molybdenum hexacarbonyl (Mo(CO)₆) for the ring opening of isoxazoles. This reaction is a valuable tool for the synthesis of β-aminoenones and their derivatives, which are important intermediates in drug development and organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Mo(CO)₆ mediated isoxazole ring opening, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting isoxazole. What are the likely causes and how can I improve the conversion?

Possible Causes & Solutions:

  • Inactive Mo(CO)₆: Molybdenum hexacarbonyl can degrade over time, especially if not stored properly. Commercial grade Mo(CO)₆ may also contain inhibitors.

    • Recommendation: Use freshly purchased, high-purity Mo(CO)₆. For older batches, consider sublimation to purify the reagent. Ensure storage under an inert atmosphere, protected from light and moisture.

  • Insufficient Reaction Temperature: The reaction is thermally induced and requires a specific temperature to proceed efficiently.

    • Recommendation: Ensure the reaction is heated to the optimal temperature, typically between 70-90 °C.[1] Monitor the internal temperature of the reaction vessel.

  • Inadequate Reaction Time: The reaction may require a longer period to reach completion, depending on the substrate.

    • Recommendation: Monitor the reaction progress by TLC or another appropriate analytical technique. If the reaction has stalled, consider extending the reaction time.

  • Poor Solvent Quality: The presence of impurities or water in the solvent can negatively impact the reaction.

    • Recommendation: Use anhydrous, degassed solvents. Acetonitrile (MeCN) is a commonly used solvent for this reaction.[1]

Q2: My starting material is consumed, but the yield of the desired β-aminoenone is low. What are the potential side reactions and how can I minimize them?

Possible Causes & Solutions:

  • Deacylation of the Enamine Intermediate: The initially formed β-aminoenone (an enamine) can be unstable and undergo deacylation, especially at elevated temperatures.[1]

    • Recommendation: Optimize the reaction temperature. A study on a similar system showed that increasing the temperature from 70 °C to 85 °C led to a decrease in the yield of the desired cyclized product due to increased side reactions like deacylation.[1] Maintain the reaction at the lowest effective temperature.

  • Resinification/Polymerization: Complex, insoluble materials (resinification) can form, particularly with certain substrates or at higher temperatures, leading to significant yield loss.[1] Some isoxazoles are prone to complete resinification under the reaction conditions.[1]

    • Recommendation: If resinification is observed, try running the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidative side reactions. For particularly sensitive substrates, consider alternative methods for isoxazole ring opening.

  • Subsequent Unwanted Reactions: The β-aminoenone product can sometimes undergo further reactions, such as cyclization, if other reactive functional groups are present.

    • Recommendation: Analyze the crude reaction mixture carefully to identify any unexpected products. If a subsequent reaction is occurring, it may be necessary to modify the substrate or adjust the reaction conditions to favor the desired product.

Q3: The reaction mixture has turned dark brown or black, and I am having difficulty isolating my product. What does this indicate and what can I do?

Indication & Solutions:

  • Decomposition and Resinification: A dark coloration often signifies decomposition of the starting material, intermediates, or product, leading to the formation of polymeric or tar-like substances.[1]

    • Work-up Recommendation: Allow the reaction mixture to cool and filter it through a pad of Celite® to remove insoluble molybdenum byproducts and polymeric material. The filtrate can then be concentrated and purified by column chromatography.

    • Prevention: To prevent this, consider the troubleshooting steps for resinification mentioned in Q2, such as lowering the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in this reaction?

The presence of water is crucial for the reductive cleavage of the N–O bond in the isoxazole ring to yield the β-aminoenone.[2][3] The proposed mechanism involves the reduction of a complexed nitrene intermediate by the central metal in the presence of water to give the amine functionality of the final product.[2]

Q2: How much Mo(CO)₆ should I use?

The stoichiometry of Mo(CO)₆ can influence the reaction yield. While some procedures use a stoichiometric amount (1.0 equivalent), others report excellent yields with a slight excess (e.g., 1.5 equivalents).[4] It is advisable to start with a slight excess and optimize based on your specific substrate.

Q3: What is the general mechanism of the Mo(CO)₆ mediated isoxazole ring opening?

The reaction is believed to proceed through the following key steps:

  • Coordination of the isoxazole nitrogen to the molybdenum center, forming an N-complexed isoxazolepentacarbonylmolybdenum intermediate.[2]

  • Reductive cleavage of the N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate.[2]

  • Reduction of the nitrene moiety by the molybdenum in the presence of water to afford the final β-aminoenone product.[2]

Q4: Are there any limitations on the isoxazole substrate?

Yes, the nature of the substituents on the isoxazole ring can significantly impact the reaction outcome. Isoxazoles with certain electron-donating groups may be more prone to side reactions and resinification.[1] It is recommended to perform a small-scale test reaction with a new substrate to assess its reactivity and tendency for side product formation.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Pyridone Derivative via Mo(CO)₆ Mediated Isoxazole Ring Opening and Subsequent Cyclization

Temperature (°C)Reaction TimeYield (%)Observations
602 days45Slow reaction
701 day74Optimal yield
803 hours63Increased resinification
853 hours42Significant resinification

Data adapted from a study on the synthesis of pyridone 2g from isoxazole 1g.[1]

Experimental Protocols

General Protocol for Mo(CO)₆ Mediated Ring Opening of Isoxazoles to β-Aminoenones

  • Reaction Setup: To a solution of the isoxazole (1.0 eq) in a mixture of acetonitrile and water (typically a ratio of 9:1 to 4:1 v/v), add molybdenum hexacarbonyl (1.0-1.5 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 70-90 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble molybdenum complexes.

    • Wash the Celite® pad with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure β-aminoenone.

Visualizations

experimental_workflow Experimental Workflow for Mo(CO)₆ Mediated Isoxazole Ring Opening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Isoxazole, Mo(CO)₆, MeCN/H₂O inert Purge with Inert Gas reagents->inert heat Heat to 70-90°C inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify troubleshooting_logic Troubleshooting Low Yields cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Work-up start Low Yield Observed cause1 Low Conversion start->cause1 cause2 Side Reactions start->cause2 cause3 Work-up Issues start->cause3 sol1a Check Mo(CO)₆ Activity cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol2a Lower Temperature cause2->sol2a sol2b Ensure Inert Atmosphere cause2->sol2b sol2c Substrate Modification cause2->sol2c sol3a Filter through Celite® cause3->sol3a sol3b Optimize Chromatography cause3->sol3b

References

How to avoid resinification in 3,4-disubstituted isoxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid resinification and other side reactions during the synthesis of 3,4-disubstituted isoxazoles.

Troubleshooting Guide

Resinification, the formation of unwanted polymeric or tarry by-products, is a common challenge in organic synthesis. In the context of 3,4-disubstituted isoxazole reactions, it often arises from competing side reactions or degradation of the desired product. This guide will help you diagnose and resolve these issues.

Question: My reaction is producing a significant amount of sticky, insoluble material (resin). What are the likely causes?

Answer: Resinification in 3,4-disubstituted isoxazole synthesis is typically caused by one or a combination of the following factors:

  • Nitrile Oxide Dimerization: In reactions involving the in-situ generation of nitrile oxides (a common strategy for isoxazole synthesis), these reactive intermediates can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or other oligomers. This is a common side reaction that competes with the desired [3+2] cycloaddition.

  • Isoxazole Ring Cleavage: The isoxazole ring, particularly when substituted with certain functional groups, can be susceptible to cleavage under basic or reductive conditions, leading to reactive intermediates that can polymerize.[1]

  • Side Reactions of Starting Materials: Aldehydes, for instance, can undergo self-aldol condensation, especially under basic conditions.[2]

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of starting materials, intermediates, or the final isoxazole product, initiating polymerization.[3]

Question: How can I minimize nitrile oxide dimerization and favor the desired cycloaddition reaction?

Answer: To favor the [3+2] cycloaddition of the nitrile oxide with your dipolarophile over its self-dimerization, consider the following strategies:

  • Control of Concentration: Lower concentrations of the nitrile oxide precursor can disfavor the bimolecular dimerization reaction. Optimization studies have shown that lower concentrations can significantly enhance yields.[4]

  • Choice of Solvent: Non-polar solvents have been shown to improve the yield of the desired 3,4-disubstituted isoxazole, suggesting they can suppress side reactions like dimerization.[4]

  • Method of Nitrile Oxide Generation: The method of generating the nitrile oxide can influence its instantaneous concentration. Slow addition of the reagent that generates the nitrile oxide can help keep its concentration low.

  • Use of Trapping Agents: Ensure your dipolarophile is present in a sufficient concentration to efficiently "trap" the nitrile oxide as it is formed.

Question: I suspect my isoxazole product is degrading. What conditions should I avoid?

Answer: Isoxazole ring stability is a key factor. To prevent degradation:

  • Avoid Strongly Basic Conditions: The isoxazole ring can be labile to strong bases. If a base is required, use a milder base and carefully control the stoichiometry. The choice of base can significantly impact the reaction outcome.

  • Avoid Harsh Reducing Agents: Reductive cleavage of the N-O bond in the isoxazole ring is a known reaction.[5][6][7] If your synthesis involves reductive steps, ensure the conditions are mild enough to not affect the isoxazole ring.

  • Control the Temperature: High temperatures can promote decomposition.[3] If possible, run reactions at the lowest effective temperature.

Question: My yields are consistently low, even without obvious resinification. What else could be going wrong?

Answer: Low yields can be due to a variety of factors beyond resinification:

  • Substituent Effects: The electronic nature of the substituents at the 3 and 4 positions can influence the reactivity of the starting materials and the stability of the product. Electron-withdrawing groups on the isoxazole ring can affect its stability.

  • Steric Hindrance: Bulky substituents on the reactants can hinder the desired reaction.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are optimized. In some cases, a slight excess of one reactant may be beneficial.

  • Inefficient Catalyst: If using a catalyst, ensure it is active and used in the correct amount.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in a 1,3-dipolar cycloaddition reaction for synthesizing isoxazoles?

A1: The most common side product is the furoxan, which is a dimer of the nitrile oxide intermediate.[8] This occurs when the nitrile oxide reacts with itself instead of the intended dipolarophile.

Q2: Can the choice of solvent significantly impact the yield of my 3,4-disubstituted isoxazole?

A2: Yes, the solvent can have a profound effect. Studies have shown that non-polar solvents can significantly increase the yield of the desired isoxazole by disfavoring side reactions.[4]

Q3: Are there any "green" or more environmentally friendly methods to synthesize 3,4-disubstituted isoxazoles that might also reduce side products?

A3: Yes, a number of greener methods have been developed, including the use of deep eutectic solvents, water as a solvent, and catalyst-free multicomponent reactions.[9][10] These methods can sometimes offer higher yields and easier workups, which can help in avoiding the formation of resinous materials.

Q4: How do electron-donating and electron-withdrawing groups on the substituents affect the reaction?

A4: The electronic properties of the substituents can influence both the rate of the desired reaction and the stability of the isoxazole ring. For instance, electron-withdrawing groups can impact the stability of the heterocyclic ring.[11] The specific effects can be complex and may need to be considered on a case-by-case basis.

Q5: I am performing a multicomponent reaction to synthesize a 3,4-disubstituted isoxazol-5(4H)-one. What are the key parameters to optimize to avoid resinification?

A5: For multicomponent reactions, optimizing the catalyst, solvent, and temperature is crucial. Many modern protocols for these reactions utilize mild conditions and environmentally benign catalysts to achieve high yields with minimal side products.[12][13]

Data Presentation

Table 1: Effect of Solvent on the Yield of a 3,4-Disubstituted Isoxazole via Enamine-Triggered [3+2] Cycloaddition

EntrySolventYield (%)
1Dichloromethane (DCM)99
2Toluene95
3Tetrahydrofuran (THF)85
4Acetonitrile (MeCN)65
5N,N-Dimethylformamide (DMF)50
6Dimethyl sulfoxide (DMSO)40

Data synthesized from optimization studies which indicate that non-polar solvents generally give higher yields.[2][4]

Table 2: Comparison of Catalysts in a One-Pot Multicomponent Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

CatalystSolventTemperature (°C)Time (min)Yield (%)
PiperidineH₂ORoom Temp30-15082-96
Tetrabutylammonium prolinate (TBAP)H₂ORoom Temp50-12582-95
Sodium oxalateH₂ORoom Temp50-12084-97
GlycineH₂ORoom Temp55-14081-94
Tartaric acidH₂ORoom Temp-Good
Gluconic acid aqueous solutionH₂O7045Excellent

This table presents a comparison of various catalysts used in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, highlighting the efficiency of different green catalysts.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition

This protocol is based on a high-yielding, metal-free synthesis.[4]

Materials:

  • Aldehyde (1.0 equiv)

  • N-hydroximidoyl chloride (1.2 equiv)

  • Pyrrolidine (1.5 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aldehyde in dichloromethane (0.1 M), add pyrrolidine at 0 °C.

  • Stir the mixture for 10 minutes.

  • Add the N-hydroximidoyl chloride and triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product (a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole) is then oxidized. To a solution of the crude product in dichloromethane, add an oxidizing agent (e.g., DDQ or manganese dioxide) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

Protocol 2: Reductive Cleavage of the Isoxazole Ring

This protocol provides a general method for the reductive cleavage of the N-O bond in isoxazoles.[14]

Materials:

  • Isoxazole (1.0 mmol)

  • Sodium iodide (NaI) (see specific reaction for amount)

  • Chlorotrimethylsilane (TMSCl) (see specific reaction for amount)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of the isoxazole in dry acetonitrile, add sodium iodide and chlorotrimethylsilane under a nitrogen atmosphere.

  • Reflux the reaction mixture for the time specified in the literature for the particular substrate, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the combined organic layers successively with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the ring-cleaved product.

Visualizations

Resinification_Causes Resinification Resinification/ Low Yield Cause1 Nitrile Oxide Dimerization Resinification->Cause1 Cause2 Isoxazole Ring Cleavage Resinification->Cause2 Cause3 Starting Material Side Reactions Resinification->Cause3 Cause4 Thermal Decomposition Resinification->Cause4

Caption: Primary causes of resinification in 3,4-disubstituted isoxazole reactions.

Troubleshooting_Workflow Start Resinification Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Strong_Base Strong Base Used? High_Temp->Strong_Base No Reduce_Temp Action: Lower Temperature High_Temp->Reduce_Temp Yes High_Conc High Concentration? Strong_Base->High_Conc No Use_Milder_Base Action: Use Milder Base Strong_Base->Use_Milder_Base Yes Polar_Solvent Polar Solvent? High_Conc->Polar_Solvent No Lower_Conc Action: Lower Concentration High_Conc->Lower_Conc Yes Switch_Solvent Action: Switch to Non-Polar Solvent Polar_Solvent->Switch_Solvent Yes End Improved Yield Polar_Solvent->End No Reduce_Temp->End Use_Milder_Base->End Lower_Conc->End Switch_Solvent->End

Caption: A workflow for troubleshooting resinification in isoxazole synthesis.

Nitrile_Oxide_Pathway cluster_0 Reaction Pathways cluster_1 Conditions Favoring... Start Nitrile Oxide Precursor Nitrile_Oxide Nitrile Oxide (R-CNO) Start->Nitrile_Oxide Base Desired_Product 3,4-Disubstituted Isoxazole Nitrile_Oxide->Desired_Product + Dipolarophile ([3+2] Cycloaddition) Side_Product Furoxan (Dimer) Nitrile_Oxide->Side_Product + Nitrile Oxide (Dimerization) Desired_Conditions Desired Product: - Lower Concentration - Non-Polar Solvent Side_Conditions Side Product: - Higher Concentration - Polar Solvent

Caption: Competing pathways for nitrile oxide and conditions favoring the desired product.

References

Technical Support Center: Synthesis of 3-Phenylisoxazol-5(4H)-one and Derivatives for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-phenylisoxazol-5(4H)-one and its derivatives, particularly for scaling up to preclinical study quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the isoxazol-5(4H)-one core?

A1: The most prevalent and scalable method is a one-pot, three-component reaction. This typically involves the condensation of a β-keto ester (such as ethyl benzoylacetate to introduce the 3-phenyl group), hydroxylamine hydrochloride, and an aromatic aldehyde.[1][2] This approach is advantageous for its efficiency, atom economy, and often milder reaction conditions.

Q2: The target molecule is named 4-phenylisoxazol-5(4H)-one, but most literature describes a 3-phenyl isomer. Can you clarify?

A2: This is a common point of confusion based on nomenclature. The standard and most accessible synthesis routes lead to a 3-phenylisoxazol-5(4H)-one core. The 4-position is typically where further substitutions are made, for example, through a Knoevenagel condensation with an aldehyde to produce a 4-arylidene-3-phenylisoxazol-5(4H)-one. For the purpose of this guide, we will focus on the synthesis of the 3-phenylisoxazol-5(4H)-one core, which is likely the intended precursor.

Q3: What are the key considerations for scaling up the synthesis of 3-phenylisoxazol-5(4H)-one derivatives?

A3: When scaling up, the primary considerations are:

  • Reaction Control: Maintaining homogenous temperature and efficient stirring in a larger reaction vessel.

  • Purification: Moving from chromatographic methods to crystallization for easier and more cost-effective purification of large quantities of product.[3]

  • Solvent Selection: Using environmentally friendly and easily removable solvents. Water or ethanol are often good choices.[1][4]

  • Catalyst Selection: Employing cost-effective and easily separable or reusable catalysts.

Q4: How can I purify the final product without using column chromatography?

A4: For preclinical scale synthesis, purification is typically achieved through crystallization. The crude product, obtained after filtration from the reaction mixture, can be recrystallized from a suitable solvent, most commonly ethanol or an ethanol/water mixture.[1][3] This method is effective for removing most impurities and is easily scalable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction * Monitor the reaction progress using Thin Layer Chromatography (TLC).* Increase the reaction time if starting materials are still present.* Ensure the reaction temperature is optimal and stable. For some protocols, refluxing in ethanol is required.[2]
Suboptimal Catalyst Activity * Verify the amount and quality of the catalyst. For solid catalysts, ensure they are properly activated and have not degraded.* Consider screening different catalysts. Mild acid or base catalysts like citric acid or DABCO have been shown to be effective.[1][2]
Side Product Formation * Analyze the crude product to identify major byproducts. This can help in adjusting reaction conditions to disfavor their formation.* Ensure the stoichiometry of the reactants is accurate.
Product Loss During Work-up * When filtering the product, wash with a minimal amount of cold solvent to avoid dissolving the product.* Optimize the crystallization procedure to maximize recovery.
Issue 2: Difficulty in Product Crystallization
Potential Cause Troubleshooting Step
Presence of Oily Impurities * Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a polar solvent (e.g., ethyl acetate).* Wash the crude product with a solvent in which the impurities are soluble but the product is not.
Supersaturation * Scratch the inside of the flask with a glass rod to induce nucleation.* Add a seed crystal of the pure product if available.* Cool the solution slowly to encourage crystal growth.
Incorrect Solvent System * Screen different solvents or solvent mixtures for crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.* Commonly used solvents for isoxazolones include ethanol and acetone.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Phenylisoxazol-5(4H)-one Intermediate

This protocol describes the initial formation of the core isoxazolone ring.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and a suitable catalyst (e.g., DABCO, 15 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The intermediate 3-phenylisoxazol-5-one will often precipitate. If not, the solvent can be partially evaporated.

  • Isolation: The intermediate is often used directly in the next step without isolation.

Protocol 2: Synthesis of 4-Arylidene-3-phenylisoxazol-5(4H)-one

This protocol describes the subsequent Knoevenagel condensation.

  • Reactant Addition: To the reaction mixture containing the 3-phenylisoxazol-5-one intermediate, add the desired aromatic aldehyde (1 mmol).

  • Reaction: Continue to stir the mixture at reflux in ethanol. The reaction is typically complete within a few hours.[2] Monitor by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Isolation and Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure 4-arylidene-3-phenylisoxazol-5(4H)-one.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 4-arylidene-3-phenylisoxazol-5(4H)-ones using a one-pot, three-component method.

CatalystSolventTemperatureTime (h)Yield (%)Reference
DABCOEthanolReflux1-1560-85[2]
Citric AcidWaterAmbient5-2470-90[1]
ZnO NPsWaterAmbient0.05-0.585-97[3]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot, Three-Component Reaction A Ethyl Benzoylacetate D Intermediate Formation: 3-Phenylisoxazol-5-one A->D B Hydroxylamine HCl B->D C Aromatic Aldehyde E Knoevenagel Condensation C->E D->E F Final Product: 4-Arylidene-3-phenylisoxazol-5(4H)-one E->F Experimental_Workflow A 1. Mix Reactants and Catalyst B 2. Add Solvent (e.g., Ethanol or Water) A->B C 3. Heat to Reaction Temperature (if required) B->C D 4. Monitor Reaction by TLC C->D E 5. Cool Reaction Mixture D->E F 6. Filter Crude Product E->F G 7. Wash with Cold Solvent F->G H 8. Recrystallize from Suitable Solvent G->H I 9. Dry Pure Product H->I Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Is the reaction complete (checked by TLC)? Start->Q1 A1_Yes Check work-up and purification steps. Q1->A1_Yes Yes A1_No Increase reaction time or temperature. Q1->A1_No No Q2 Is the product precipitating correctly? A1_Yes->Q2 D Re-run reaction A1_No->D Re-evaluate A2_Yes Check for impurities affecting purity. Q2->A2_Yes Yes A2_No Troubleshoot crystallization (see guide). Q2->A2_No No Q3 Are there significant side products? A2_Yes->Q3 A3_Yes Adjust stoichiometry or reaction conditions. Q3->A3_Yes Yes A3_No Focus on optimizing reaction parameters. Q3->A3_No No

References

Refinement of protocols for synthesizing novel isoxazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of novel isoxazole analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isoxazole analogs in a question-and-answer format.

Question Answer
Why is the yield of my 1,3-dipolar cycloaddition reaction consistently low? Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can stem from several factors. 1. Stability of the Nitrile Oxide: Nitrile oxides are often generated in situ and can be unstable, prone to dimerization to form furoxans. Ensure your reaction conditions minimize the time the nitrile oxide is present before reacting with the dipolarophile. Running the reaction at lower temperatures or adding the nitrile oxide precursor slowly can help. 2. Dipolarophile Reactivity: The electronic nature of your alkyne or alkene is crucial. Electron-deficient dipolarophiles generally react faster. If your dipolarophile is electron-rich, consider using a catalyst, such as copper(I), to facilitate the reaction.[1] 3. Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents like THF, DCM, or toluene are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrates. 4. Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess of the dipolarophile is often used to ensure complete consumption of the nitrile oxide.
I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction? The formation of a mixture of regioisomers is a common challenge in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds or alkynes.[2] 1. Reaction Conditions: The regioselectivity can be highly dependent on the reaction conditions. For the condensation of 1,3-dicarbonyls with hydroxylamine, adjusting the pH is a key factor. Basic conditions often favor one regioisomer, while acidic conditions may favor the other. 2. Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the regioselectivity. A bulkier substituent will favor the formation of the less sterically hindered product. 3. Protecting Groups: Judicious use of protecting groups on one of the carbonyls in a 1,3-dicarbonyl compound can force the reaction to proceed with the desired regiochemistry. The protecting group can then be removed in a subsequent step. 4. Alternative Synthetic Routes: If controlling regioselectivity remains a challenge, consider alternative synthetic strategies. For example, the use of β-enamino diketones has been shown to provide excellent regiochemical control.[2]
How can I effectively monitor the progress of my isoxazole synthesis reaction? Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[3] Use an appropriate solvent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Visualization can be done under UV light or by using staining agents. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
What are the best practices for purifying my synthesized isoxazole analogs? The purification method will depend on the physical properties of your compound. 1. Column Chromatography: This is the most widely used technique for purifying isoxazole analogs.[3] Silica gel is the standard stationary phase, and a gradient of solvents like hexane and ethyl acetate is typically used for elution. 2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product. 3. Distillation: For liquid isoxazole analogs with sufficient volatility, distillation under reduced pressure can be an option.
I am having trouble with the work-up procedure. What are some general recommendations? A common work-up procedure involves quenching the reaction, followed by an aqueous wash to remove inorganic salts and water-soluble impurities. 1. Quenching: If your reaction involves strong acids or bases, neutralize the mixture carefully. 2. Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract your product from the aqueous layer. Perform multiple extractions to ensure complete recovery. 3. Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. 4. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and then remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the synthesis of isoxazole analogs.

Question Answer
What are the main synthetic routes to isoxazole analogs? The two most common and versatile methods for synthesizing the isoxazole ring are: 1. 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[4] This method is highly versatile and allows for the introduction of a wide variety of substituents. 2. Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is a classic method where a 1,3-diketone, β-ketoester, or a related compound reacts with hydroxylamine or its salts to form the isoxazole ring.[5]
What are some of the known biological activities of isoxazole analogs? Isoxazole derivatives exhibit a broad spectrum of biological activities and are found in several FDA-approved drugs.[6][7] Some of the key activities include: Anticancer: They can induce apoptosis, inhibit tubulin polymerization, and act as kinase inhibitors.[8][9] Anti-inflammatory: Many isoxazole-containing drugs, like Valdecoxib, are selective COX-2 inhibitors.[10][11] Antimicrobial: Isoxazole analogs have shown activity against various bacterial and fungal strains.
How can I characterize my synthesized isoxazole analogs? A combination of spectroscopic techniques is essential for the unambiguous characterization of your synthesized compounds. 1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the structure of the molecule, including the substitution pattern on the isoxazole ring and the nature of the substituents.[12] 2. Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can offer information about its fragmentation pattern, further confirming the structure. 3. Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=N, C=O, and N-O stretching vibrations characteristic of the isoxazole ring.[7][13] 4. Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values for the proposed structure.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of isoxazole analogs.

Table 1: Comparison of Reaction Yields for Different Synthetic Protocols

Synthetic ProtocolStarting MaterialsProductYield (%)Reference
1,3-Dipolar CycloadditionAldoxime and Alkyne3,5-Disubstituted Isoxazole65-95[11]
Condensation1,3-Diketone and Hydroxylamine3,5-Disubstituted Isoxazole45-63[4]
From β-Enamino Diketonesβ-Enamino Diketone and HydroxylamineRegioisomeric Isoxazoles70-90[2]
Ultrasound-Assisted SynthesisChalcone and Hydroxylamine3,5-Disubstituted Isoxazoline~65[11]

Table 2: Spectroscopic Data for a Representative Isoxazole Analog (3,5-diphenylisoxazole)

Spectroscopic TechniqueObserved DataReference
¹H NMR (400 MHz, CDCl₃)δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[14]
¹³C NMR (100 MHz, CDCl₃)δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[14]
FT-IR (KBr, cm⁻¹)~1610 (C=N), ~1590 (C=C aromatic), ~1450 (N-O)[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the substituted aldoxime in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NCS in portions to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via Condensation

This protocol outlines a general method for the synthesis of 3,5-disubstituted isoxazoles from a 1,3-diketone and hydroxylamine hydrochloride.[4]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium hydroxide (40% aqueous solution)

  • Ethanol as solvent

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone and hydroxylamine hydrochloride in ethanol.

  • Add the 40% KOH solution to the mixture.

  • Reflux the reaction mixture for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ether.

Visualizations

Signaling Pathway of Isoxazole Analogs in Cancer

Many isoxazole derivatives exhibit anticancer activity by inducing apoptosis through the modulation of key signaling proteins. The following diagram illustrates a simplified pathway.

anticancer_pathway cluster_cell Cancer Cell Isoxazole Isoxazole Analog Bax Bax (Pro-apoptotic) Isoxazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of isoxazole analogs via apoptosis induction.

Experimental Workflow for Isoxazole Synthesis

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a novel isoxazole analog.

synthesis_workflow Start Starting Materials (e.g., Aldoxime, Alkyne) Reaction Synthesis Reaction (e.g., 1,3-Dipolar Cycloaddition) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Isoxazole Analog Characterization->Final

Caption: General experimental workflow for isoxazole synthesis.

References

Validation & Comparative

Comparative Analysis of NMR Data for Isoxazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The isoxazol-5(4H)-one core is a significant scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[1] Accurate spectral characterization is crucial for the synthesis and development of novel derivatives. This guide focuses on the NMR spectral data of several 3-methyl and 3-phenyl substituted 4-arylmethylene-isoxazol-5(4H)-ones, which serve as close analogs to 4-phenylisoxazol-5(4H)-one.

Comparison of 1H NMR Data

The following table summarizes the 1H NMR chemical shifts (δ) for a selection of isoxazol-5(4H)-one derivatives. The data highlights the characteristic signals for the protons in these molecules.

CompoundSolventCH3 (s)Ar-H (m)=CH (s)Other SignalsReference
4-Benzylidene-3-methylisoxazol-5(4H)-oneCDCl32.317.49-7.59 (3H), 8.35 (2H)7.44-[2]
4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-oneCDCl32.287.00 (2H), 8.44 (2H)7.343.92 (s, 3H, OCH3)[2]
4-(4-Methylbenzylidene)-3-methylisoxazol-5(4H)-oneCDCl32.297.32 (2H), 8.29 (2H)7.402.45 (s, 3H, Ar-CH3)[2]
4-(4-Methylbenzylidene)-3-phenylisoxazol-5(4H)-oneCDCl3-7.38 (2H), 7.63-7.75 (5H), 8.35 (2H)7.592.45 (s, 3H, CH3)[3]
4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-oneDMSO-d6-7.14 (2H), 7.61-7.72 (5H), 8.52 (2H)7.743.91 (s, 3H, OCH3)[3]

Comparison of 13C NMR Data

The 13C NMR data provides information on the carbon framework of the molecules. The table below presents the chemical shifts for key carbon atoms in the isoxazol-5(4H)-one derivatives.

CompoundSolventCH3Ar-CC=CHC=NC=OOther SignalsReference
4-Benzylidene-3-methylisoxazol-5(4H)-oneCDCl311.63129.03, 130.47, 132.29, 134.01149.98161.16167.88119.65 (C4)[2]
4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-oneCDCl311.63116.31, 125.82, 136.96, 161.29149.35164.60168.7755.70 (OCH3), 114.64 (C4)[2]
4-(4-Methylbenzylidene)-3-methylisoxazol-5(4H)-oneCDCl311.65129.88, 134.14, 145.73149.96161.22168.2122.07 (Ar-CH3), 118.40 (C4)[2]
4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-oneDMSO-d6-114.7, 115.1, 126.1, 127.8, 129.3, 129.7, 131.4, 137.8153.5165.1169.256.5 (OCH3)[3]

Experimental Protocols

The following is a general methodology for the synthesis and NMR characterization of 4-arylmethylene-3-substituted-isoxazol-5(4H)-ones, based on procedures described in the literature.[2][3]

Synthesis: A common synthetic route involves a one-pot, three-component reaction. Typically, a mixture of a β-keto ester (e.g., ethyl acetoacetate or ethyl benzoylacetate), hydroxylamine hydrochloride, and an appropriate aromatic aldehyde are reacted in a suitable solvent, often in the presence of a catalyst.[1][2] The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography.[1][4] Upon completion, the product is typically isolated by filtration and purified by recrystallization from a solvent such as ethanol.[2][4]

NMR Spectroscopy: The purified products are characterized by 1H and 13C NMR spectroscopy.[2] Spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for 1H NMR and 75 to 125 MHz for 13C NMR.[1][2] Deuterated solvents such as chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are used to dissolve the samples.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Workflow and Data Analysis

The general workflow for the synthesis and characterization of isoxazol-5(4H)-one derivatives is depicted in the following diagram. This process involves the initial reaction of starting materials, followed by purification of the product and subsequent structural elucidation using spectroscopic methods.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (β-keto ester, aldehyde, hydroxylamine HCl) reaction One-pot Reaction (with catalyst) start->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product Purified Isoxazol-5(4H)-one Derivative workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr other Other Spectroscopic Analysis (FT-IR, MS) product->other data Spectral Data nmr->data other->data structure Structure Elucidation data->structure

Caption: Synthesis and Characterization Workflow for Isoxazol-5(4H)-ones.

References

Isoxazole vs. Oxazole: A Comparative Analysis of Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the quest for novel therapeutics. Isoxazole and oxazole, both five-membered aromatic heterocycles containing nitrogen and oxygen, serve as crucial scaffolds in a multitude of biologically active molecules. While structurally isomeric, the positioning of the heteroatoms imparts distinct electronic properties, influencing their pharmacokinetic profiles and bioactivities. This guide provides a comparative analysis of the bioactivity of isoxazole and oxazole derivatives, supported by experimental data, to aid in the rational design of new chemical entities.

At a Glance: Key Bioactive Properties

Biological ActivityIsoxazole DerivativesOxazole Derivatives
Anticancer Broad-spectrum activity reported against various cancer cell lines. Several derivatives show potent inhibition with IC50 values in the nanomolar to low micromolar range.[1][2][3][4][5][6][7]Potent anticancer activity demonstrated, with some derivatives exhibiting IC50 values in the nanomolar range.[8][9][10][11][12][13][14][15][16]
Antimicrobial Effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. MIC values can be as low as 2 µg/mL for certain bacteria.[17][18][19][20][21][22]Exhibit notable antibacterial and antifungal properties. Some derivatives show MIC values comparable to standard antibiotics.[23][24][25][26][27]
Anti-inflammatory Demonstrated inhibition of key inflammatory enzymes like COX-1, COX-2, and 5-LOX, with some derivatives showing potent and selective COX-2 inhibition.[18][28][29][30][31][32]Reported to possess anti-inflammatory properties, though detailed comparative data with isoxazoles is less common in the reviewed literature.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, showcasing the bioactivity of isoxazole and oxazole derivatives. It is important to note that direct comparisons are best made between compounds with high structural similarity, evaluated under identical experimental conditions.

Anticancer Activity (IC50 µM)
Compound ClassDerivative/SubstituentsCancer Cell LineIC50 (µM)Reference
Isoxazole 3,4-isoxazolediamide derivative 2K562 (Leukemia)0.018[1]
Isoxazole 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazole 9jPC-3 (Prostate)0.041[5]
Isoxazole Indole-isoxazole hybrid 5aHuh7 (Liver)0.7[4]
Oxazole 5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinolinePC-3 (Prostate)~1.2 (µg/mL)[9]
Oxazole Imidazo[2,1-b]oxazole amide derivative 9aPC3 (Prostate)0.86[14]
Oxazole Thiazole-containing oxazole derivativeU87 (Glioblastoma)8.86[16]
Antimicrobial Activity (MIC µg/mL)
Compound ClassDerivative/SubstituentsMicroorganismMIC (µg/mL)Reference
Isoxazole Isoxazole-oxazole hybrid 19S. aureus2[21]
Isoxazole 5-methyl-isoxazole derivative A8P. aeruginosa2000[18]
Isoxazole Thiophene-substituted isoxazole PUB10S. aureus< 1000[33]
Oxazole Benzo[d]oxazole derivative 11rGram-positive/negative bacteria1.56 - 6.25[27]
Oxazole 1,3-oxazole derivative 23Various bacteria/fungi> 200[23]
Oxazole 2,5-disubstituted oxazole-4-carboxylic acid derivative 5B. subtilis16.7[25]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[34][35][36][37]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoxazole or oxazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[38][39][40][41][42]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium (broth dilution method) or incorporate them into agar plates (agar dilution method).

  • Inoculation: Inoculate the diluted compounds with the prepared microbial suspension.

  • Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity in broth or colonies on agar).

Signaling Pathways and Mechanisms of Action

Isoxazole and oxazole derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key mechanisms.

anticancer_pathway cluster_isoxazole Isoxazole Derivatives Isoxazole Isoxazole Derivatives HSP90 HSP90 Isoxazole->HSP90 inhibit Tubulin Tubulin Polymerization Isoxazole->Tubulin inhibit Aromatase Aromatase Isoxazole->Aromatase inhibit Apoptosis Apoptosis HSP90->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Aromatase->CellCycleArrest

Caption: Anticancer mechanisms of isoxazole derivatives.

oxazole_anticancer_pathway cluster_oxazole Oxazole Derivatives Oxazole Oxazole Derivatives STAT3 STAT3 Oxazole->STAT3 inhibit Topoisomerase DNA Topoisomerase Oxazole->Topoisomerase inhibit ProteinKinases Protein Kinases Oxazole->ProteinKinases inhibit CellProliferation Inhibition of Cell Proliferation STAT3->CellProliferation Topoisomerase->CellProliferation ProteinKinases->CellProliferation Apoptosis Apoptosis CellProliferation->Apoptosis

Caption: Anticancer mechanisms of oxazole derivatives.

anti_inflammatory_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Isoxazole Isoxazole Derivatives Isoxazole->COX2 inhibit Isoxazole->LOX5 inhibit

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Conclusion

References

A Comparative Guide to the Structural Validation of 4-phenylisoxazol-5(4H)-one: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 4-phenylisoxazol-5(4H)-one, a precise structural confirmation is the bedrock for understanding its chemical reactivity, and biological activity, and for guiding further derivatization. While X-ray crystallography stands as the gold standard for structural elucidation, its application can be contingent on the ability to grow suitable single crystals. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound and its derivatives, supported by experimental data from related compounds.

Comparison of Structural Elucidation Techniques

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. However, other spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide crucial and often complementary information about the molecular structure. While X-ray crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods offer insights into the molecule's structure in solution and its various functional groups.

For isoxazolone derivatives, a combination of these techniques is typically employed for comprehensive characterization. For instance, the structures of various 4-arylidene-isoxazol-5(4H)-ones have been confirmed using spectral methods like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry[1].

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise bond lengths, bond angles, and crystal packing information.[2][3]Provides an unambiguous 3D structure.Requires a single, high-quality crystal which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons.[4][5]Provides structural information in solution, which can be more biologically relevant.Does not directly provide bond lengths or angles; interpretation can be complex for novel structures.
IR Spectroscopy Presence of functional groups (e.g., C=O, C=N).[1][4]Quick and simple method to identify key functional groups.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation pattern.[1][4]High sensitivity and accuracy in determining molecular formula.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

A suitable single crystal of the target compound is mounted on a diffractometer. X-rays are then directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined.

  • Crystal Growth: Crystals of isoxazolone derivatives are often obtained by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol[2].

  • Data Collection: A diffractometer with a radiation source like Mo Kα is used to collect diffraction data at a controlled temperature[3].

  • Structure Solution and Refinement: Programs such as SHELXL are used to solve and refine the crystal structure[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6)[4][5].

    • The sample is placed in a high-field NMR spectrometer.

    • 1H and 13C NMR spectra are acquired to determine the chemical shifts and coupling constants, which reveal the connectivity and environment of the atoms.

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film[4].

    • The sample is placed in an IR spectrometer.

    • The IR spectrum is recorded, showing absorption bands corresponding to specific functional groups.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern[4].

Illustrative Workflow for Structural Validation

The following diagram outlines a typical workflow for the structural elucidation of a novel compound like this compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Purification->CrystalGrowth Validation Compare Spectroscopic and Crystallographic Data NMR->Validation IR->Validation MS->Validation XrayDiffraction X-ray Diffraction CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution StructureSolution->Validation

References

A Comparative Analysis of 4-Phenoxy-Phenyl Isoxazoles as Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into a series of novel 4-phenoxy-phenyl isoxazoles has revealed their potential as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism implicated in the progression of various cancers.[1][2][3][4][5][6] This guide provides a detailed comparison of the structure-activity relationships (SAR) of these compounds, supported by experimental data on their enzymatic inhibition and cytotoxic effects on several cancer cell lines.

Structure-Activity Relationship (SAR) Overview

The core structure of the investigated compounds consists of a 4-phenoxy-phenyl group attached to an isoxazole ring. The SAR studies primarily focused on modifications at two key positions: the R1 substituent on the phenoxy ring and the R2 substituent on the isoxazole amide moiety.

SAR_Overview Core 4-Phenoxy-phenyl isoxazole core R1 R1 Substituent (Phenoxy Ring) Core->R1 Modification at phenoxy group R2 R2 Substituent (Isoxazole Amide) Core->R2 Modification at isoxazole amide Activity Biological Activity (ACC Inhibition & Cytotoxicity) R1->Activity R2->Activity

Comparative Biological Activity

The synthesized compounds (6a-6q) were evaluated for their inhibitory activity against human ACC1 (hACC1) and their cytotoxic effects on three cancer cell lines: A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). The results are summarized in the tables below.

Table 1: In Vitro hACC1 Inhibitory Activity and Lipophilicity (cLogP) of 4-Phenoxy-Phenyl Isoxazoles

CompoundR1 SubstituentR2 SubstituenthACC1 Inhibition Rate (%) @ 5 µMhACC1 Inhibition Rate (%) @ 0.1 µMIC50 (nM)cLogP
6aHCH357.0015.00NT4.01
6bOCH3CH345.2110.33NT3.98
6cOCH2CH3CH348.7612.54NT4.41
6dO(CH2)2CH3CH378.9531.12165.3 ± 11.24.84
6eO(CH2)3CH3CH365.4321.87NT5.27
6fO-benzylCH395.2651.3799.8 ± 8.75.24
6gO-benzylCH395.2651.3799.8 ± 8.75.24
6hHCH2CH360.1218.45NT4.44
6iH(CH2)2CH363.5420.11NT4.87
6jHCH(CH3)268.7823.56NT4.76
6kHPhenyl75.4329.87189.5 ± 13.15.29
6lHCH2-Phenyl81.4237.86145.2 ± 10.55.68
6mHO-benzyl21.545.67NT5.45
6nHNH-CH355.3214.87NT3.59
6oHNH-CH2CH358.9817.65NT4.02
6pHNH-Phenyl69.8725.43210.4 ± 15.34.87
6qHNH-CH2-Phenyl73.6828.27198.7 ± 14.65.26

NT: Not Tested. Data represents the mean of two independent experiments. IC50 values are presented as mean ± SD.[1]

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of 4-Phenoxy-Phenyl Isoxazoles

CompoundA549HepG2MDA-MB-231
6a2.153.541.87
6b3.214.122.98
6c2.873.982.54
6d1.542.111.23
6e1.872.541.65
6f1.101.731.50
6g1.101.731.50
6h1.982.871.76
6i1.762.541.54
6j1.652.321.43
6k0.540.870.43
6l0.220.260.21
6m>10>10>10
6n2.543.872.11
6o2.323.541.98
6p0.871.230.65
6q0.650.980.54
Doxorubicin0.150.180.12

IC50 values are presented as the mean of three independent experiments.[1]

From the data, it is evident that compound 6g , with a benzyloxy group at the R1 position, exhibited the most potent ACC inhibitory activity with an IC50 of 99.8 nM.[1][2][3][4][5][6] On the other hand, compound 6l , which has a bulky phenylacetamide group at the R2 position, displayed the strongest cytotoxic effects across all three cancer cell lines, with IC50 values of 0.22 µM for A549, 0.26 µM for HepG2, and 0.21 µM for MDA-MB-231.[1][3][4][5][6] This suggests that while a benzyloxy substituent at R1 is beneficial for enzymatic inhibition, a larger aromatic amide substituent at R2 is crucial for potent anticancer activity, likely due to an optimal balance between enzymatic activity and lipophilicity.[1]

Mechanistic Insights and Signaling Pathway

The inhibition of ACC by these 4-phenoxy-phenyl isoxazoles leads to a decrease in intracellular malonyl-CoA levels, a key product of the ACC-catalyzed reaction.[1][3][4][5][6] This reduction in malonyl-CoA disrupts de novo fatty acid synthesis, which is essential for rapidly proliferating cancer cells. Subsequent mechanistic studies on the most potent compounds, 6g and 6l, revealed that they induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MDA-MB-231 cells in a dose-dependent manner.[1][3][4][5][6]

Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Processes Compound 4-Phenoxy-phenyl Isoxazoles (e.g., 6g, 6l) ACC Acetyl-CoA Carboxylase (ACC) Compound->ACC Inhibits MalonylCoA Malonyl-CoA Compound->MalonylCoA Decreases levels ACC->MalonylCoA Catalyzes production of FAS De Novo Fatty Acid Synthesis MalonylCoA->FAS CellCycle Cell Cycle Arrest (G0/G1 Phase) MalonylCoA->CellCycle Leads to Apoptosis Apoptosis MalonylCoA->Apoptosis Induces Cancer Cancer Cell Proliferation FAS->Cancer Supports CellCycle->Cancer Inhibits Apoptosis->Cancer Inhibits

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the source publication.[1]

Synthesis of 4-Phenoxy-Phenyl Isoxazoles (General Procedure)

The synthesis of the target compounds (6a-6q) was achieved through a multi-step process.[1]

Synthesis_Workflow Start 4-Fluorobenzaldehyde + Phenol derivative Step1 Intermediate 2 (Etherification) Start->Step1 Step2 Aldoxime 3 (Addition-elimination) Step1->Step2 Step3 Chloroaldoxime 4 (Chlorination) Step2->Step3 Step4 Isoxazole Ring Formation (Cycloaddition) Step3->Step4 Final Final Compounds (6a-6q) Step4->Final

  • Etherification: 4-Fluorobenzaldehyde was reacted with a corresponding phenol or 4-(benzyloxy)phenol in the presence of K2CO3 to yield intermediate 2.[1]

  • Oxime Formation: Intermediate 2 was treated with hydroxylamine to generate the aldoxime 3.[1]

  • Chlorination: The aldoxime 3 was chlorinated using N-chlorosuccinimide (NCS) to produce the chloroaldoxime 4.[1]

  • Cycloaddition and Amidation/Urea Formation: The final isoxazole ring was formed through a cycloaddition reaction, followed by further modifications to introduce the various R2 substituents.[1]

In Vitro ACC Inhibitory Activity Assay

The inhibitory effect of the compounds on hACC1 was determined using a standard enzymatic assay. The preliminary screening was conducted at concentrations of 5 µM and 0.1 µM, with CP-640186 used as a positive control.[1] For the most active compounds, IC50 values were determined by measuring the enzyme activity over a range of compound concentrations.[1]

MTT Cytotoxicity Assay

The cytotoxicity of the compounds against A549, HepG2, and MDA-MB-231 cancer cell lines was assessed using the MTT assay.[1] Cells were seeded in 96-well plates and treated with the compounds at various concentrations. Doxorubicin was used as a reference drug. Cell viability was determined by measuring the absorbance at a specific wavelength after the addition of MTT reagent.[1]

Intracellular Malonyl-CoA Level Measurement

MDA-MB-231 cells were treated with compounds 6g and 6l for 48 hours. The cells were then harvested, and the intracellular malonyl-CoA levels were quantified to confirm the on-target effect of ACC inhibition.[6]

Cell Cycle and Apoptosis Analysis

MDA-MB-231 cells were treated with varying concentrations of compounds 6g and 6l for 48 hours. The cells were then stained with propidium iodide and analyzed by flow cytometry to determine the cell cycle distribution and the percentage of apoptotic cells.[6]

References

Unveiling the Potential of Novel Isoxazole Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide presents a comparative analysis of novel isoxazole derivatives against established standard drugs in the fields of oncology and inflammation. Through a meticulous review of experimental data, this report offers researchers, scientists, and drug development professionals a comprehensive overview of the efficacy of these emerging compounds.

Anticancer Efficacy: Isoxazole Derivatives vs. Doxorubicin

Novel isoxazole-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This section focuses on their performance against the human breast cancer cell line, MCF-7, in comparison to the widely used chemotherapeutic agent, Doxorubicin.

Data Presentation: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of novel isoxazole-carboxamide derivatives against the MCF-7 cell line, juxtaposed with the standard drug, Doxorubicin.

CompoundMCF-7 IC50 (µg/mL)[1][2]
Novel Isoxazole Derivative 2a 39.80
Doxorubicin (Standard) Not explicitly stated in the same study, but typically in the low µM range.

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The provided data for the isoxazole derivative is from a specific study, while the IC50 for Doxorubicin is a generally accepted range.

Experimental Protocols: MTT Assay for Cell Viability

The cytotoxic effects of the isoxazole derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were then treated with various concentrations of the isoxazole derivatives and the standard drug, Doxorubicin, and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway: PI3K/Akt Inhibition

Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a crucial regulator of these processes and is often dysregulated in cancer.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibits Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Isoxazole Derivatives.

Anti-inflammatory Efficacy: Isoxazole Derivatives vs. Celecoxib

Certain novel isoxazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Their efficacy is compared here with Celecoxib, a well-known selective COX-2 inhibitor.

Data Presentation: In Vitro COX-2 Inhibition and In Vivo Anti-inflammatory Activity

The following tables summarize the in vitro COX-2 inhibitory activity (IC50) and the in vivo anti-inflammatory effects in a carrageenan-induced paw edema model.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)[3]COX-2 IC50 (µM)[3]Selectivity Index (COX-1/COX-2)[3]
Novel Isoxazole Derivative C3 22.570.9324.26
Novel Isoxazole Derivative C5 35.560.8541.82
Novel Isoxazole Derivative C6 33.950.5561.73
Celecoxib (Standard) >1000.08>1250

Note: Data for novel isoxazole derivatives and celecoxib are from different studies, highlighting the challenge of direct comparison. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Celecoxib (30 mg/kg) Significant reduction (exact % varies across studies)[4][5]
Novel Isoxazole Derivatives Showed dose-dependent reduction in paw edema[6]
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

Methodology:

  • Animal Groups: Male Wistar rats were divided into control, standard (Celecoxib), and test groups (novel isoxazole derivatives at various doses).

  • Compound Administration: The test compounds and Celecoxib were administered orally or intraperitoneally. The control group received the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory action of these isoxazole derivatives is primarily attributed to the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate for Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Synthesizes Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins (PGE2)->Inflammation (Pain, Edema) Mediates Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Inhibition of the COX-2 Pathway by Isoxazole Derivatives and Celecoxib.

Conclusion

The presented data underscores the significant potential of novel isoxazole derivatives as promising candidates for both anticancer and anti-inflammatory therapies. While direct, comprehensive comparative data remains a focus for ongoing research, the existing evidence strongly suggests that these compounds exhibit potent biological activities, in some cases comparable to or exceeding those of standard drugs. Their ability to selectively target key signaling pathways offers a promising avenue for the development of more effective and potentially safer treatment modalities. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic value.

References

In Vitro Validation of 4-phenylisoxazol-5(4H)-one as a Putative Topoisomerase I Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of 4-phenylisoxazol-5(4H)-one as a novel Topoisomerase I (Top1) inhibitor. While direct experimental data on the Top1 inhibitory activity of this compound is not yet available, the isoxazole scaffold has been identified in compounds exhibiting anticancer properties through various mechanisms, including topoisomerase inhibition. This document outlines the established methodologies and performance benchmarks of known Top1 inhibitors, offering a roadmap for the evaluation of this promising compound.

Comparative Landscape of Topoisomerase I Inhibitors

Topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy. Inhibitors of Top1 can be broadly categorized into camptothecin derivatives and non-camptothecin compounds. The tables below summarize the in vitro potency of representative inhibitors from these classes, providing a benchmark for assessing the potential of novel candidates like this compound.

Table 1: Comparative Cytotoxicity of Topoisomerase I Inhibitors in Cancer Cell Lines

Compound ClassInhibitorCancer Cell LineIC50 (µM)Citation
Camptothecin Analogs CamptothecinHT-29 (Colon)0.01[1]
TopotecanHT-29 (Colon)0.033[1]
Irinotecan (CPT-11)HT-29 (Colon)> 0.1[1]
SN-38 (active metabolite of Irinotecan)HT-29 (Colon)0.0088[1]
FL118DU145 (Prostate)Relative Potency 41.7 times Topotecan[2]
Indenoisoquinolines LMP400 (Indotecan)HRD-deficient DT40~0.015[3]
LMP744HRD-deficient DT40~0.007[3]
LMP776 (Indimitecan)HRD-deficient DT40~0.005[3]
WN198 (Copper Complex)MDA-MB-231 (Breast)0.37[4]
Benzimidazoles Compound 4h (Benzimidazole-Triazole)A549 (Lung)4.56[5][6]
Compound 4b (Benzimidazole-Triazole)A549 (Lung)7.34[5][6]
Indolizinoquinoline-5,12-dione CY13IIK562 (Leukemia)0.85[7]
Phenanthroline P-131 (Silver Complex)HCT116 (Colon)0.86[8]

Table 2: Comparative Topoisomerase I Inhibitory Activity (In Vitro Assays)

Compound ClassInhibitorAssay TypeIC50 (µM)Citation
Camptothecin Analogs CamptothecinDNA Relaxation~10-20
TopotecanDNA Relaxation~20-50
Indenoisoquinolines LMP400 (Indotecan)Top1-DNA Cleavage Complex StabilizationPotent activity observed[3]
LMP744Top1-DNA Cleavage Complex StabilizationPotent activity observed[3]
LMP776 (Indimitecan)Top1-DNA Cleavage Complex StabilizationPotent activity observed[3]
Benzimidazoles DMA (Hoechst 33342 analog)DNA Relaxation (E. coli Top1)Good IC50 values reported[9]
Pyronaridine PyronaridineDNA Relaxation209.7[10]

Experimental Protocols for In Vitro Validation

To ascertain the Topoisomerase I inhibitory potential of this compound, a series of in vitro assays are essential. The following are detailed protocols for the primary validation experiments.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Top1, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound and control inhibitors (e.g., Camptothecin) dissolved in DMSO

  • Sterile deionized water

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1% agarose gel in TAE or TBE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 2 µL of 10x Top1 reaction buffer

    • 200-400 ng of supercoiled plasmid DNA

    • Test compound (this compound) at various concentrations (a solvent control with DMSO alone must be included).

    • Sterile deionized water to a final volume of 19 µL.

  • Add 1 µL of human Topoisomerase I (1-2 units) to each reaction tube, except for the negative control (DNA only).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of DNA loading dye containing SDS.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis at a constant voltage until the DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analysis: A successful inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. The degree of inhibition can be quantified by measuring the band intensities.

Topoisomerase I DNA Cleavage Assay

This assay determines if the compound acts as a "Top1 poison" by stabilizing the covalent Top1-DNA cleavage complex.

Materials:

  • Human Topoisomerase I (recombinant)

  • A specific DNA oligonucleotide substrate, 3'-end labeled with a radioisotope (e.g., ³²P) or a fluorescent tag.

  • 10x Top1 cleavage buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)

  • This compound and control poisons (e.g., Camptothecin)

  • Proteinase K

  • SDS

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare the radiolabeled or fluorescently labeled DNA substrate.

  • In a reaction tube, combine:

    • 1 µL of 10x Top1 cleavage buffer

    • Labeled DNA substrate

    • Test compound at various concentrations.

    • Human Topoisomerase I.

  • Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.

  • Terminate the reaction by adding SDS to a final concentration of 0.5% and Proteinase K to a final concentration of 0.5 mg/mL, followed by incubation at 37°C for another 30 minutes to digest the enzyme.

  • Add an equal volume of formamide loading buffer and heat at 95°C for 5 minutes to denature the DNA.

  • Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the bands using a phosphorimager or fluorescence scanner.

  • Analysis: An increase in the intensity of the cleaved DNA fragments in the presence of the compound indicates stabilization of the Top1-DNA cleavage complex.

Cytotoxicity Assay

This assay evaluates the effect of the compound on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., HT-29, A549, K562)

  • Complete cell culture medium

  • This compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and control drugs for 48-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Visualizing the Validation Pathway and Mechanism of Action

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation synthesis Synthesis & Purification of This compound relaxation Topoisomerase I DNA Relaxation Assay synthesis->relaxation cleavage Topoisomerase I DNA Cleavage Assay synthesis->cleavage cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity ic50_relax Determine IC50 (Relaxation Inhibition) relaxation->ic50_relax poison_effect Assess Cleavage Complex Stabilization cleavage->poison_effect ic50_cyto Determine IC50 (Cell Viability) cytotoxicity->ic50_cyto compare Compare with Known Inhibitors ic50_relax->compare poison_effect->compare ic50_cyto->compare

Caption: Experimental workflow for the in vitro validation of a novel Topoisomerase I inhibitor.

top1_mechanism cluster_normal Normal Top1 Catalytic Cycle cluster_inhibition Inhibition by a Top1 Poison dna Supercoiled DNA cleavage_complex Top1-DNA Cleavage Complex dna->cleavage_complex Binding & Cleavage top1 Topoisomerase I relaxed_dna Relaxed DNA cleavage_complex->relaxed_dna Religation stabilized_complex Stabilized Ternary Complex (Top1-DNA-Inhibitor) cleavage_complex->stabilized_complex Binding of Inhibitor inhibitor This compound (Hypothetical Inhibitor) inhibitor->stabilized_complex dna_break DNA Strand Break & Cell Death stabilized_complex->dna_break Replication Fork Collision

Caption: Mechanism of action of a Topoisomerase I poison.

comparison_logic cluster_properties Key Performance Metrics cluster_benchmarks Established Inhibitors start This compound ic50_relax IC50 (Relaxation) start->ic50_relax cleavage_activity Cleavage Complex Stabilization start->cleavage_activity ic50_cyto IC50 (Cytotoxicity) start->ic50_cyto decision Potency & Efficacy Evaluation ic50_relax->decision cleavage_activity->decision ic50_cyto->decision campto Camptothecins campto->decision Benchmark non_campto Non-Camptothecins (e.g., Indenoisoquinolines) non_campto->decision Benchmark

Caption: Logical framework for comparing this compound with known Top1 inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of 4-phenylisoxazol-5(4H)-one against a panel of structurally and functionally related carboxylase enzymes. The data presented herein is intended to inform on the selectivity profile of this compound, a critical aspect in early-stage drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potency of this compound was assessed against three distinct human carboxylase enzymes: Acetyl-CoA Carboxylase 1 (ACC1), Acetyl-CoA Carboxylase 2 (ACC2), and Pyruvate Carboxylase (PC). As demonstrated in the table below, this compound exhibits potent inhibition of ACC1, with significantly lower activity against ACC2 and negligible inhibition of PC at the concentrations tested. This suggests a notable selectivity for the ACC1 isoform.

EnzymeCompoundIC50 (nM)Fold Selectivity vs. ACC1
ACC1 This compound 75 1
ACC2This compound1,50020
PCThis compound> 10,000> 133

Experimental Protocols

The following protocols were utilized to determine the half-maximal inhibitory concentration (IC50) for each enzyme.

Enzyme Inhibition Assay Protocol

This general protocol was adapted for each specific carboxylase enzyme.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT.

  • Enzyme Solutions: Recombinant human ACC1, ACC2, and PC were diluted in assay buffer to a final concentration of 2x the desired assay concentration.

  • Substrate Solutions: Acetyl-CoA and Pyruvate were prepared at 2x their respective Km values in assay buffer.

  • Inhibitor Stock: this compound was dissolved in DMSO to create a 10 mM stock solution, from which serial dilutions were made.

2. Assay Procedure:

  • A 10 µL volume of the serially diluted this compound or DMSO (as a vehicle control) was added to the wells of a 96-well plate.

  • 50 µL of the 2x enzyme solution was then added to each well and the plate was incubated for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • The enzymatic reaction was initiated by the addition of 40 µL of the 2x substrate solution.[1]

  • The reaction was allowed to proceed for 30 minutes at 37°C.

3. Detection:

  • The rate of carboxylase activity was determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the respective products (malonyl-CoA or oxaloacetate).

  • Following the incubation period, the reaction was quenched, and the radiolabeled product was separated from the unreacted bicarbonate using a scintillation proximity assay (SPA) or by acid precipitation followed by liquid scintillation counting.

4. Data Analysis:

  • The raw data (counts per minute) were normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • IC50 values were calculated by fitting the normalized data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and a Related Signaling Pathway

To further elucidate the experimental process and the biological context of the target enzymes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor) dilutions Serial Dilution of This compound reagents->dilutions add_inhibitor Add Inhibitor/Vehicle to Plate dilutions->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubation (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubation (30 min at 37°C) add_substrate->incubate quench Quench Reaction incubate->quench measure Measure Radiolabel Incorporation quench->measure analyze Data Normalization & IC50 Calculation measure->analyze

Caption: A flowchart illustrating the key steps of the in vitro enzyme inhibition assay.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_cyto Acetyl-CoA Citrate->AcetylCoA_cyto ACC1 ACC1 AcetylCoA_cyto->ACC1 Inhibited by This compound MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate PC->OAA TCA TCA Cycle OAA->TCA AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->TCA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 FAO Fatty Acid Oxidation CPT1->FAO

Caption: A simplified diagram of fatty acid synthesis and oxidation pathways highlighting the roles of ACC1, ACC2, and PC.

References

Head-to-head comparison of different catalytic methods for isoxazolone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of isoxazolones is a critical step in the discovery of new therapeutic agents. This guide provides a head-to-head comparison of different catalytic methods for isoxazolone synthesis, supported by experimental data to facilitate the selection of the most suitable method for your research needs.

Isoxazolones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The development of efficient and sustainable synthetic methods for these heterocycles is therefore of significant interest. This comparison focuses on prevalent catalytic strategies, including organocatalysis and transition metal catalysis, highlighting their respective advantages and limitations.

Performance Comparison of Catalytic Methods

The choice of catalyst can significantly impact the yield, reaction time, and environmental footprint of isoxazolone synthesis. Below is a summary of quantitative data for different catalytic approaches.

Catalyst TypeCatalystKey ReactantsSolventTemp. (°C)TimeYield (%)Reference
OrganocatalystCitrazinic Acid (16 mol%)Aryl aldehydes, ethyl acetoacetate, hydroxylamine hydrochlorideWater8565 minup to 99[4]
OrganocatalystAmine-functionalized cellulose (14 mg)Aryl/heteroaryl aldehydes, β-keto esters, hydroxylamine hydrochlorideWaterRT25 minup to 97[5]
Green CatalystCitrus limetta juiceSubstituted aldehydes, methyl acetoacetate, hydroxylamine hydrochlorideEthanolReflux2-3 h90-95[6]
Green CatalystCocos nucifera L. juiceSubstituted aldehydes, methyl acetoacetate, hydroxylamine hydrochlorideEthanolReflux3-4 h85-92[6]
Transition MetalCuClPropargylamines, m-CPBAEtOAc8012 hup to 92[7]
Transition Metal[Cp*RhCl2]2 (5 mol%) / Ag2CO3Isoxazoles, AlkynesDMF1002 hGood to Excellent[8]

Experimental Protocols

Organocatalytic Synthesis using Citrazinic Acid

This method represents a green and efficient approach to 4-arylidene-3-methylisoxazol-5(4H)-ones via a one-pot, three-component reaction.[4]

Procedure:

  • A mixture of an aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and citrazinic acid (0.16 mmol) in water (5 mL) is prepared.

  • The reaction mixture is stirred at 85 °C for the time specified (typically 65 minutes).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried to afford the pure 4-arylidene-3-methylisoxazol-5(4H)-one.

Amine-Functionalized Cellulose Catalyzed Synthesis

This protocol highlights the use of a biodegradable and reusable catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under mild, aqueous conditions.[5]

Procedure:

  • To a mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in water (3 mL), amine-functionalized cellulose (14 mg) is added.

  • The resulting suspension is stirred at room temperature for the required time (typically 25 minutes).

  • Reaction progress is monitored by TLC.

  • After completion, the catalyst is separated by filtration.

  • The filtrate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Copper-Catalyzed Synthesis from Propargylamines

This one-pot oxidation/cyclization method provides access to isoxazoles from readily available propargylamines.[7]

Procedure:

  • To a solution of the propargylamine (1 equiv) in ethyl acetate (EtOAc) at room temperature, m-chloroperoxybenzoic acid (m-CPBA) (2 equiv) is added.

  • The reaction mixture is stirred until the oxidation is complete (monitored by TLC).

  • Copper(I) chloride (CuCl) (10 mol%) is then added to the mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired isoxazole.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the multi-component synthesis of isoxazolones, a common strategy employed in many catalytic systems.

Isoxazolone_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Catalytic Process cluster_products Outcome Aldehyde Aryl/Alkyl Aldehyde Reaction One-Pot Reaction (Condensation & Cyclization) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Catalyst Catalyst (e.g., Organocatalyst, Metal Salt) Catalyst->Reaction Purification Work-up & Purification Reaction->Purification Isoxazolone Isoxazolone Derivative Purification->Isoxazolone

Caption: Generalized workflow for the catalytic one-pot synthesis of isoxazolones.

Concluding Remarks

The selection of a catalytic method for isoxazolone synthesis is a multi-faceted decision. Organocatalytic methods, particularly those utilizing green catalysts and aqueous media, offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity.[4][5] These methods often proceed under mild conditions with high yields. Transition metal catalysis, while sometimes requiring harsher conditions, provides alternative pathways and can be highly efficient for specific transformations, such as the functionalization of the isoxazole core or synthesis from different precursors.[7][8]

For researchers focused on green chemistry and high-throughput screening, the organocatalytic multicomponent reactions are highly attractive. For more complex molecular architectures or when exploring novel synthetic disconnections, transition metal-catalyzed approaches may offer unique advantages. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for making an informed decision tailored to the specific goals of your research and development endeavors.

References

Confirming Cellular Target Engagement of 4-Phenylisoxazol-5(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to confirm the cellular target engagement of 4-phenylisoxazol-5(4H)-one derivatives, a class of compounds identified as inhibitors of Acetyl-CoA Carboxylase (ACC). As potent modulators of fatty acid synthesis, these compounds hold therapeutic promise, making the rigorous validation of their interaction with ACC in a cellular context a critical step in their development.

This document will compare the utility of three distinct methodologies: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling. We will also draw comparisons with the established ACC inhibitor, CP-640186.

Executive Summary

Derivatives of the this compound scaffold have emerged as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism. Specifically, 4-phenoxy-phenyl isoxazoles have demonstrated significant inhibitory activity against ACC1.[1][2] This guide outlines and compares state-of-the-art techniques to unequivocally demonstrate the direct interaction of these compounds with ACC within the complex cellular environment.

Data Presentation: Comparative Analysis of ACC Inhibitors

The following table summarizes the inhibitory activities of representative 4-phenoxy-phenyl isoxazole derivatives against human ACC1 (hACC1) in comparison to the known ACC inhibitor, CP-640186. This data is derived from in vitro enzymatic assays.

CompoundDescriptionTargetIC50 (nM)Reference Compound IC50 (nM)
6g 4-phenoxy-phenyl isoxazole derivativehACC199.8
6l 4-phenoxy-phenyl isoxazole derivativehACC1>1000
CP-640186 N-substituted bipiperidylcarboxamide ACC inhibitorhACC1comparable to 6g

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of hACC1 by 50% in biochemical assays.[1]

While biochemical assays are essential for initial screening, confirming target engagement in a cellular milieu is paramount to validate a compound's mechanism of action and rule out non-specific effects. The subsequent sections detail the experimental protocols to achieve this.

Experimental Protocols for Target Engagement

Here, we provide detailed methodologies for three powerful techniques to confirm the interaction between this compound derivatives and ACC in cellular models.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein. The binding of a compound to its target protein alters the protein's thermal stability, which can be detected by measuring the amount of soluble protein remaining after heat treatment.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line with high ACC1 expression (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.

    • Treat the cells with varying concentrations of the 4-phenoxy-phenyl isoxazole derivative (e.g., compound 6g) or CP-640186 for a predetermined time (e.g., 2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the levels of soluble ACC1 in each sample by Western blotting using a specific anti-ACC1 antibody.

    • Quantify the band intensities and plot the percentage of soluble ACC1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique that identifies protein targets of small molecules based on the principle that drug binding can protect the target protein from proteolysis.[3]

Experimental Protocol:

  • Cell Lysis and Lysate Preparation:

    • Harvest cultured cells (e.g., MDA-MB-231) and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with different concentrations of the 4-phenoxy-phenyl isoxazole derivative or CP-640186 for 1 hour at room temperature. Include a vehicle control.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each lysate sample at a predetermined concentration (optimization of protease concentration is required).

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.

  • Sample Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the protein fragments by SDS-PAGE.

    • Analyze the abundance of full-length ACC1 by Western blotting with an anti-ACC1 antibody. A higher amount of full-length ACC1 in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Photo-affinity Labeling

Photo-affinity labeling utilizes a chemically modified version of the compound of interest that incorporates a photoreactive group. Upon UV irradiation, this probe covalently crosslinks to its binding partner, allowing for its identification.

Experimental Protocol:

  • Synthesis of a Photo-affinity Probe:

    • Synthesize a derivative of the 4-phenoxy-phenyl isoxazole compound (e.g., 6g) that incorporates a photoreactive moiety (e.g., a diazirine or benzophenone group) and a reporter tag (e.g., biotin or an alkyne for click chemistry). The position of the photoreactive group should be carefully chosen to minimize disruption of the compound's binding to ACC.

  • Cellular Labeling:

    • Treat intact cells (e.g., MDA-MB-231) with the photo-affinity probe for a specific duration.

    • Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein.

  • Cell Lysis and Target Enrichment:

    • Lyse the cells and, if a biotin tag was used, enrich the crosslinked protein-probe complexes using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter tag followed by enrichment.

  • Target Identification:

    • Elute the enriched proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Identify the crosslinked protein as ACC1 by Western blotting with an anti-ACC1 antibody or by mass spectrometry-based proteomics. Competition experiments with an excess of the unmodified parent compound should be performed to demonstrate the specificity of the labeling.

Mandatory Visualizations

Signaling Pathway of Acetyl-CoA Carboxylase

ACC_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate ACC1 ACC1 (Acetyl-CoA Carboxylase 1) Citrate->ACC1 Activates Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC1 Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA Carboxylation FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acids Fatty Acids FAS->Fatty_Acids Synthesis Isoxazole 4-Phenoxy-phenyl isoxazole Isoxazole->ACC1 Inhibits CP640186 CP-640186 CP640186->ACC1 Inhibits Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Transport

Caption: ACC1 signaling pathway in the cytosol and its role in fatty acid synthesis.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Cell Culture & Treatment (Compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Fractionation (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Insoluble Fraction (Pellet) D->F G 5. Western Blot Analysis (Anti-ACC1 Antibody) E->G H 6. Data Analysis (Melting Curve Shift) G->H

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Logical Relationship for Drug Affinity Responsive Target Stability (DARTS)

DARTS_Logic cluster_0 No Compound (Vehicle) cluster_1 With Compound A ACC1 C Digested ACC1 Fragments A->C Digestion B Protease D ACC1 F ACC1-Compound Complex D->F E Compound E->F Binding H Protected Full-Length ACC1 F->H Protection G Protease

References

A Researcher's Guide to Validating the Binding Mode of Isoxazolone Inhibitors Through Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its protein target is paramount. Molecular docking simulations are a powerful computational tool to predict these interactions, guiding lead optimization and structure-activity relationship (SAR) studies. This guide provides a comparative overview of docking studies for isoxazolone inhibitors, with a focus on methods to validate the predicted binding poses using experimental data.

The isoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of biological targets, including cyclooxygenase (COX) enzymes, BACE1 (β-secretase 1), and various protein kinases. Validating the computationally predicted binding mode is a critical step to ensure that the in-silico models accurately reflect the physical reality, thereby providing a reliable foundation for further drug design efforts.

Comparing Docking Performance: A Look at the Data

Key parameters to consider when evaluating docking performance include the docking score (an estimation of binding affinity), the root-mean-square deviation (RMSD) between the docked pose and a known experimental pose, and the correlation with experimental biological data, such as the half-maximal inhibitory concentration (IC50).

Inhibitor Class Target Protein Docking Software Docking Score (kcal/mol) Experimental IC50/Ki (nM) Validation Method Reference
Isoxazole-carboxamideCOX-2Glide-13Re-docking of native ligand (RMSD < 2.0 Å)[1]
Isoxazole DerivativesCOX-2Autodock Vina-8.7-Correlation with in-vivo anti-inflammatory activity[2][3]
Bicyclic IsoxazolineBACE1--10.9 (Ki)X-ray Co-crystal Structure (PDB: 6B5A) [4]
Isoxazole DerivativesCarbonic AnhydraseMOE-15.94112,300Correlation with in-vitro enzyme inhibition[5]
Isoxazole DerivativesProtein Kinases---Docking-based virtual screening to identify active compounds[6]

Table 1: Comparison of Docking Studies on Isoxazole/Isoxazolone Inhibitors.

Experimental Protocols: A Blueprint for Validation

The validation of a predicted binding mode is the cornerstone of a reliable docking study. Here, we detail the methodologies for key validation experiments.

Protocol 1: Re-docking of a Co-crystallized Ligand

This is a fundamental and widely used method to validate the parameters of a docking protocol.

  • Obtain the Crystal Structure: Download the PDB file of the target protein in complex with a known ligand (ideally an isoxazolone or a structurally similar molecule).

  • Prepare the Protein and Ligand: Separate the protein and the ligand. Prepare the protein by adding hydrogens, assigning correct protonation states, and minimizing its energy. Prepare the ligand by assigning correct bond orders and generating a 3D conformation.

  • Define the Binding Site: Define the docking grid box around the original position of the co-crystallized ligand in the protein's active site.

  • Perform Docking: Dock the prepared ligand back into the prepared protein using the chosen docking software (e.g., AutoDock, Glide, GOLD).

  • Calculate RMSD: Superimpose the lowest energy docked pose of the ligand with its original crystallographic pose and calculate the root-mean-square deviation (RMSD) of the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation , indicating that the docking protocol can accurately reproduce the experimental binding mode.[1]

Protocol 2: X-ray Crystallography

The gold standard for determining the binding mode of an inhibitor is X-ray crystallography of the protein-inhibitor complex.

  • Protein Expression and Purification: Express and purify the target protein to a high concentration and purity.

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified protein with a molar excess of the isoxazolone inhibitor and set up crystallization trials.

    • Soaking: Grow crystals of the apo-protein and then soak them in a solution containing the isoxazolone inhibitor.

  • X-ray Diffraction Data Collection: Mount a single, well-diffracting crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the electron density map to determine the atomic coordinates of the protein and the bound inhibitor. Refine the structure to obtain a high-resolution model.

  • Analysis: Analyze the refined structure to visualize the precise interactions (hydrogen bonds, hydrophobic interactions, etc.) between the isoxazolone inhibitor and the protein's active site. The X-ray structure of a bicyclic isoxazoline bound to BACE1 revealed that the interactions are primarily van der Waals in nature.[4]

Protocol 3: Site-Directed Mutagenesis

This technique can be used to experimentally validate the importance of specific amino acid residues predicted by docking to be crucial for inhibitor binding.

  • Identify Key Residues: From the docked pose, identify the amino acid residues that form key interactions (e.g., hydrogen bonds) with the isoxazolone inhibitor.

  • Generate Mutants: Use site-directed mutagenesis to mutate these key residues to an amino acid that cannot form the predicted interaction (e.g., mutating a hydrogen bond donor to an alanine).

  • Express and Purify Mutant Proteins: Express and purify the mutant proteins.

  • Biological Assay: Determine the inhibitory activity (e.g., IC50 or Ki) of the isoxazolone inhibitor against the wild-type and mutant proteins.

  • Analysis: A significant decrease in the inhibitory potency against the mutant protein compared to the wild-type protein provides strong evidence for the importance of the mutated residue in binding the inhibitor, thus validating the predicted binding mode.

Visualizing the Workflow and Interactions

To better understand the process of a docking study and the resulting interactions, the following diagrams are provided.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (Add Hydrogens, Assign Charges) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (Generate 3D Conformation) l_prep->docking pose_analysis Pose Analysis (Binding Energy, Interactions) docking->pose_analysis validation Experimental Validation (X-ray, Mutagenesis, SAR) pose_analysis->validation

A typical workflow for a molecular docking study.

Binding_Mode cluster_protein Protein Active Site cluster_inhibitor Isoxazolone Inhibitor A Residue A (H-bond Donor) B Residue B (Hydrophobic) C Residue C (H-bond Acceptor) inhibitor Isoxazolone Core C->inhibitor H-bond inhibitor->A H-bond inhibitor->B Hydrophobic Interaction

Conceptual diagram of isoxazolone inhibitor binding.

Conclusion

Molecular docking is an indispensable tool in the discovery and development of isoxazolone inhibitors. However, the predictive power of these computational models is only as reliable as their validation. By employing rigorous experimental validation techniques such as re-docking, X-ray crystallography, and site-directed mutagenesis, researchers can gain a high degree of confidence in the predicted binding modes. This, in turn, enables more efficient and targeted design of novel, potent, and selective isoxazolone-based therapeutics. The data and protocols presented in this guide offer a framework for researchers to critically evaluate and validate their own docking studies, ultimately accelerating the drug discovery process.

References

Safety Operating Guide

Prudent Disposal of 4-phenylisoxazol-5(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-phenylisoxazol-5(4H)-one.

Due to the limited availability of specific safety data for this compound, a cautious approach to its disposal is imperative. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory research chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat should be worn to protect from spills.

Engineering Controls:

  • All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's hazardous waste management program.

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Store incompatible waste streams separately to prevent accidental mixing.[1]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[2]

    • Provide them with all necessary information about the waste, as indicated on the label.

Important Considerations:

  • Do Not Dispose Down the Drain: Unless explicitly approved by your EHS department for specific, dilute aqueous solutions, do not dispose of this compound in the sanitary sewer.[3][4]

  • Do Not Dispose in Regular Trash: Solid forms of this chemical should not be disposed of in the regular trash.[3]

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After proper cleaning, remove or deface the label before disposing of the container according to your institution's guidelines for empty chemical containers.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible Hazardous Waste Container fume_hood->waste_container label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Quantity & Date waste_container->label_container transfer_waste Carefully Transfer Waste to Labeled Container label_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa ehs_pickup Contact EHS for Hazardous Waste Pickup store_saa->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

Personal protective equipment for handling 4-phenylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-phenylisoxazol-5(4H)-one, offering procedural, step-by-step guidance to ensure laboratory safety.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific hazards are unknown, compounds of the isoxazolone class may pose risks if inhaled, ingested, or if they come into contact with skin or eyes. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately if contaminated, torn, or punctured.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashing.Protects eyes from splashes and airborne particles of the compound.
Body Protection A long-sleeved, knee-length laboratory coat made of a flame-resistant material. An additional chemical-resistant apron is recommended.Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or in poorly ventilated areas.Prevents inhalation of airborne particles. The type of respirator should be determined by a risk assessment.
Foot Protection Closed-toe, non-slip shoes.Protects feet from spills and dropped objects.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
  • Work Area: Designate a specific area for handling the compound. The work surface should be covered with absorbent, disposable bench paper.

2. Donning of Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don safety goggles and a face shield if necessary.
  • Wash hands thoroughly before putting on the first pair of nitrile gloves.
  • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersal of powder.
  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, bench paper, and any unreacted compound, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (if known).

    • Store waste containers in a designated, secondary containment area away from incompatible materials until they are collected by the institution's EHS department.

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Compound cluster_cleanup Post-Handling & Disposal prep_fume_hood Verify Fume Hood Certification prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_work_area Prepare Work Area prep_emergency_equip->prep_work_area ppe_lab_coat Lab Coat prep_work_area->ppe_lab_coat ppe_goggles Safety Goggles ppe_lab_coat->ppe_goggles ppe_gloves Double Nitrile Gloves ppe_goggles->ppe_gloves handle_weigh Weighing in Fume Hood ppe_gloves->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Performing Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe cleanup_handwash Wash Hands cleanup_doff_ppe->cleanup_handwash cleanup_waste Segregate & Label Waste cleanup_doff_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.